molecular formula C17H18Cl2N4O4 B1587394 Niclosamide piperazine CAS No. 34892-17-6

Niclosamide piperazine

Cat. No.: B1587394
CAS No.: 34892-17-6
M. Wt: 413.3 g/mol
InChI Key: IAIUNINVFIUGNZ-UHFFFAOYSA-N
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Description

Niclosamide piperazine is a useful research compound. Its molecular formula is C17H18Cl2N4O4 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8Cl2N2O4.C4H10N2/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;1-2-6-4-3-5-1/h1-6,18H,(H,16,19);5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIUNINVFIUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81424-66-0
Record name Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (2:1)
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DSSTOX Substance ID

DTXSID40956370
Record name 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1)
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Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34892-17-6, 36466-48-5
Record name Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, compd. with piperazine (1:?)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine
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Record name Niclosamide piperazine
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Record name 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzene-1-carboximidic acid--piperazine (1/1)
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Record name 5-chloro-N-(2-chloro-4-nitrophenyl)salicylamide, compound with piperazine
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Record name NICLOSAMIDE PIPERAZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and History of Niclosamide Piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide (B1684120), a salicylanilide (B1680751) anthelmintic discovered in the 1950s, has seen a resurgence in interest for its potential applications beyond parasitology, including oncology, virology, and metabolic diseases. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of niclosamide piperazine (B1678402), a salt form developed to enhance the physicochemical properties of the parent drug. This document details its synthesis, mechanism of action, and relevant experimental protocols for its investigation, providing a comprehensive resource for the scientific community.

Discovery and Historical Development

The journey of niclosamide piperazine begins with the discovery of its parent compound, niclosamide.

The Genesis of Niclosamide

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was first synthesized in the 1950s by researchers at Bayer. Initially, it was developed and marketed as a molluscicide under the trade name Bayluscide® for the control of snails that act as intermediate hosts for schistosomes, the parasites responsible for schistosomiasis. Its efficacy as an anthelmintic was soon recognized, and it was subsequently repurposed for human and veterinary use to treat tapeworm infections.

The Advent of this compound

The primary limitation of niclosamide is its poor aqueous solubility, which in turn affects its bioavailability. To address this, various salt forms have been investigated. The piperazine salt of niclosamide, also known by the synonym "Taenifugin," was developed to improve upon the solubility and dissolution rate of the parent compound. While the exact date and research group responsible for the initial synthesis of this compound are not well-documented in publicly available literature, its use in veterinary medicine, particularly as a taeniacide (tapeworm-killing agent) in livestock, has been noted.[1] Modern methods for its preparation are detailed in patents, indicating its continued relevance.[2][3]

Chemical Synthesis

A contemporary and efficient method for the synthesis of this compound salt is outlined in patent literature. This process involves the direct reaction of niclosamide with piperazine in a suitable solvent system.

Synthesis Protocol

The following protocol is adapted from patent CN102432493A, which describes a method with mild reaction conditions and high yield.[2]

Materials:

  • Niclosamide

  • Piperazine (anhydrous or hydrated forms such as piperazine hexahydrate)

  • Methanol (B129727), ethanol, or a methanol-water solution

  • Reaction vessel with reflux condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Combine niclosamide and piperazine in a molar ratio of 1:0.5-0.8 in a reaction vessel.

  • Add a solvent (methanol, ethanol, or a 3:1 to 5:1 volume ratio of methanol to water) at a weight-to-volume ratio of 1 g of niclosamide to 3-5 mL of solvent.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by suction filtration.

  • Wash the filter cake first with methanol and then with water.

  • Dry the resulting light yellow crystalline powder at 100-120°C to yield this compound salt.

The reported yield for this method is high, often exceeding 97%, with a product purity of over 98%.[3]

Mechanism of Action

The biological activity of this compound is primarily attributed to the niclosamide moiety. Its mechanisms are multifaceted, involving both direct effects on cellular energy metabolism and modulation of key signaling pathways.

Uncoupling of Mitochondrial Oxidative Phosphorylation

The principal mechanism of action of niclosamide is the uncoupling of oxidative phosphorylation in mitochondria. By acting as a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a rapid depletion of cellular ATP, resulting in energy deprivation and, in the case of parasites, paralysis and death.

Modulation of Cellular Signaling Pathways

In recent years, niclosamide has been identified as a potent modulator of several signaling pathways implicated in cancer and other diseases. The piperazine salt is expected to exhibit similar activities. Key pathways affected include:

  • Wnt/β-catenin Signaling: Niclosamide has been shown to inhibit this pathway, which is crucial for cell proliferation and is often dysregulated in cancer.

  • STAT3 Signaling: It acts as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell growth and survival.

  • mTORC1 Signaling: Niclosamide can inhibit the mTORC1 pathway, which is a central regulator of cell growth and metabolism.

  • NF-κB Signaling: It has also been shown to suppress the NF-κB pathway, which is involved in inflammation and cell survival.

Physicochemical and Pharmacokinetic Properties

The formation of the piperazine salt is intended to improve upon the poor solubility and bioavailability of niclosamide. While comprehensive comparative data is sparse, the available information indicates enhanced properties.

PropertyNiclosamideThis compoundNiclosamide Ethanolamine
Aqueous Solubility 5-8 mg/L (at 20°C)[4]"Almost insoluble in water" but soluble in NaOH solution[2]180-280 mg/L (at 20°C)
Bioavailability LowExpected to be higher than niclosamideHigher than niclosamide
IC50 (Glioblastoma cells) Not directly compared1.50 µM[5][6]1.834 µM[5][6]

Note: Direct comparative studies on the solubility and bioavailability of all three forms under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Mitochondrial Uncoupling Assay (Seahorse XF Cell Mito Stress Test)

This protocol is a general guideline for assessing mitochondrial function using a Seahorse XF Analyzer and can be adapted for use with this compound.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent, used as a positive control)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.

  • Pre-treatment (optional): Treat cells with various concentrations of this compound for a desired period (e.g., 24 hours) prior to the assay.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. For acute exposure, this compound can be loaded into the first injector port.

  • Seahorse Assay: Calibrate the Seahorse XF Analyzer and then run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. An increase in basal respiration and a decrease in ATP production-linked respiration upon addition of this compound would be indicative of mitochondrial uncoupling.

Wnt/β-catenin Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the inhibition of the Wnt/β-catenin signaling pathway.

Materials:

  • Cells (e.g., HEK293T or a relevant cancer cell line)

  • TOPFlash (luciferase reporter plasmid with TCF/LEF binding sites) and FOPFlash (negative control with mutated binding sites) plasmids

  • A control plasmid expressing Renilla luciferase or β-galactosidase for normalization

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

  • This compound stock solution

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the normalization plasmid using a suitable transfection reagent.

  • Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound. If the cell line does not have constitutively active Wnt signaling, stimulation with Wnt3a conditioned media or recombinant Wnt3a may be necessary.

  • Cell Lysis: After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity and the Renilla luciferase (or β-galactosidase) activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity in TOPFlash-transfected cells treated with this compound indicates inhibition of the Wnt/β-catenin pathway.

STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)

This protocol details the assessment of STAT3 activation by measuring its phosphorylation status.

Materials:

  • Cells with active STAT3 signaling (constitutively or induced by a stimulant like IL-6)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. If necessary, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phospho-STAT3 relative to the level of total STAT3. A decrease in this ratio with increasing concentrations of this compound indicates inhibition of STAT3 activation.

Visualizations

Signaling Pathways

G cluster_0 Wnt/β-catenin Pathway cluster_1 STAT3 Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC_Axin->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression Niclosamide_Wnt Niclosamide Piperazine Niclosamide_Wnt->Dsh Niclosamide_Wnt->beta_catenin Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus STAT3_target_genes Target Gene Expression (Survival, Proliferation) Nucleus->STAT3_target_genes Niclosamide_STAT3 Niclosamide Piperazine Niclosamide_STAT3->STAT3 inhibits phosphorylation

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

G cluster_0 Mitochondrial Uncoupling Assay Workflow cluster_1 Wnt Signaling Assay Workflow cluster_2 STAT3 Inhibition Assay Workflow A1 Seed Cells A2 Treat with This compound A1->A2 A3 Prepare for Seahorse Assay A2->A3 A4 Run Mito Stress Test (Measure OCR) A3->A4 A5 Analyze Data A4->A5 B1 Seed & Transfect (TOPFlash) B2 Treat with This compound (+/- Wnt3a) B1->B2 B3 Lyse Cells B2->B3 B4 Measure Luciferase Activity B3->B4 B5 Analyze Data B4->B5 C1 Seed & Treat with This compound (+/- IL-6) C2 Lyse Cells & Quantify Protein C1->C2 C3 Western Blot for p-STAT3 & Total STAT3 C2->C3 C4 Analyze Band Intensities C3->C4

Caption: Key experimental workflows for this compound.

Conclusion

This compound represents a significant modification of a long-established therapeutic agent, aimed at improving its clinical utility. While its historical origins are not as clearly defined as its parent compound, its continued use and modern synthesis methods underscore its importance. The primary mechanism of mitochondrial uncoupling, combined with the modulation of critical cellular signaling pathways, makes it a compound of interest for a wide range of research applications, from parasitology to oncology. This guide provides a foundational resource for researchers and drug development professionals to understand and further investigate the potential of this compound. Further studies are warranted to fully elucidate its comparative pharmacokinetic profile and to explore its efficacy in clinical settings for its repurposed indications.

References

A Technical Guide to the Physicochemical Properties of Niclosamide Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of niclosamide (B1684120) piperazine (B1678402), an anthelmintic agent with significant potential for drug repurposing, particularly in oncology. This document outlines its key physical and chemical characteristics, details the experimental protocols for their determination, and explores the biological pathways it modulates.

Physicochemical Properties

Niclosamide piperazine is a salt form of niclosamide, developed to improve upon the poor aqueous solubility of the parent molecule. It typically presents as a yellow crystalline powder.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
IUPAC Name 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;piperazine[2][3]
CAS Number 34892-17-6, 36466-48-5[1][2]
Molecular Formula C₁₇H₁₈Cl₂N₄O₄[1][2][4]
Molecular Weight 413.26 g/mol [2][4]
Appearance Yellow crystalline powder[1]
Melting Point 425.5 °C[1]
Boiling Point 424.5 °C at 760 mmHg[4]
Solubility Almost insoluble in water; Soluble in sodium hydroxide (B78521) solution.[1]

Experimental Protocols for Physicochemical Characterization

Precise characterization of active pharmaceutical ingredients (APIs) is critical for formulation development and regulatory approval.[5] The following sections detail standard experimental methodologies for determining the key physicochemical properties of a solid API like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property indicating purity. The capillary method is a standard pharmacopeial technique.[6][7]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[8]

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the sealed end on a solid surface.[6][9]

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary run with a temperature ramp of 10-20 °C/minute to determine a rough range.[9] .

    • For a precise measurement, heat the apparatus to a temperature approximately 5 °C below the expected melting point.[6]

    • Set the heating rate to a slow ramp, typically 1-2 °C/minute, to ensure thermal equilibrium.[9]

  • Data Recording: Record the temperature at which the substance first begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two points is the melting range.[6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, which is crucial for predicting in vivo dissolution.[10]

Methodology:

  • Preparation: Add an excess amount of solid this compound powder to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or incubator (e.g., at 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[10][11]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is achieved by high-speed centrifugation or by filtering the suspension through a low-binding filter (e.g., a 0.22 µm syringe filter).[12]

  • Quantification: Accurately determine the concentration of this compound in the clear, saturated supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable quantification method.[11]

  • Analysis: Construct a standard calibration curve using solutions of known concentrations to calculate the solubility of the test sample.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical as it governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[13][14]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in an appropriate solvent, often a co-solvent system if aqueous solubility is low.[13] Maintain a constant ionic strength using an inert salt like KCl.[15]

  • Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[13] Place the sample solution in a jacketed vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[15]

  • Titration:

    • Make the initial solution acidic (e.g., pH 1.8-2.0) by adding a strong acid (e.g., 0.1 M HCl).[13]

    • Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches a high value (e.g., pH 12).[13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the resulting sigmoid curve. This is often done by analyzing the first or second derivative of the titration curve to precisely locate the equivalence point(s).[16]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key predictor of its membrane permeability and overall ADME properties. The shake-flask method remains the benchmark for its measurement.[17]

Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or a relevant aqueous buffer, e.g., pH 7.4 for LogD). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours, then allowing them to separate.[18]

  • Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of this solution to a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases, then let it stand until the phases have completely separated.[17]

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[19]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Crystal Structure Analysis (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the solid-state nature of an API, providing a unique "fingerprint" that can identify its crystalline form (polymorph), distinguish it from amorphous material, and confirm its phase purity.[20][21]

Methodology:

  • Sample Preparation: Finely grind the this compound sample to a homogenous powder to ensure random orientation of the crystallites.[21]

  • Mounting: Mount the powder sample onto a low-background sample holder. The surface should be flat and level with the holder's surface to ensure accurate results.[22]

  • Data Acquisition:

    • Place the sample holder into the diffractometer.

    • Generate X-rays (commonly Cu Kα radiation) and direct them at the sample.[21]

    • Rotate the sample while a detector, mounted on a goniometer, rotates around it at twice the angle of the sample (a 2θ scan).[21]

    • Record the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is characteristic of the crystalline lattice of the substance. The positions and relative intensities of the diffraction peaks can be used to identify the crystalline phase by comparison to reference databases or theoretically calculated patterns.

Modulation of Cellular Signaling Pathways

Niclosamide, the parent compound of this compound, is a multifunctional drug that modulates several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[23] Its ability to inhibit these pathways is central to its repositioning as an anti-cancer agent.

The primary pathways targeted by niclosamide include:

  • STAT3 Signaling: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[24][25] It has been shown to suppress the phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation, dimerization, and nuclear translocation.[26][27] By blocking STAT3, niclosamide downregulates the expression of its target genes, which include anti-apoptotic proteins like Mcl-1 and Survivin.[26][27]

  • Wnt/β-catenin Signaling: Niclosamide has been found to inhibit the Wnt/β-catenin pathway, which is often hyperactivated in various cancers.[26]

  • mTORC1 Signaling: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, is also inhibited by niclosamide.[23]

  • NF-κB Signaling: Niclosamide can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cell survival.[26]

  • Notch Signaling: The Notch signaling pathway, crucial for cell-fate determination and stem cell maintenance, is another target of niclosamide.[23][26]

STAT3_Pathway_Inhibition cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_cyto STAT3 (Inactive) JAK->STAT3_cyto Phosphorylates (Tyr705) pSTAT3_cyto p-STAT3 STAT3_cyto->pSTAT3_cyto Dimer p-STAT3 Dimer pSTAT3_cyto->Dimer Dimerizes pSTAT3_nuc p-STAT3 Dimer Dimer->pSTAT3_nuc Nuclear Translocation Nucleus Nucleus Gene_Transcription Gene Transcription (e.g., Mcl-1, Survivin) pSTAT3_nuc->Gene_Transcription Binds DNA Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival Apoptosis Apoptosis Niclosamide Niclosamide Cytokine Cytokine Cytokine->Cytokine_Receptor Ligand

Niclosamide Inhibition of the STAT3 Signaling Pathway.

Experimental Workflow

The comprehensive physicochemical characterization of an API salt like this compound follows a logical progression, beginning with fundamental identification and culminating in detailed solid-state analysis.

Physicochemical_Workflow Identity Identity & Purity (HPLC, LC-MS, NMR) Solubility Aqueous Solubility (Shake-Flask) Identity->Solubility pKa Ionization Constant (pKa by Potentiometry) Identity->pKa LogP Lipophilicity (LogP/LogD) Identity->LogP SolidState Solid-State Properties Solubility->SolidState pKa->SolidState LogP->SolidState MP Melting Point (Capillary Method) SolidState->MP PXRD Crystallinity (PXRD) SolidState->PXRD DSC Thermal Properties (DSC/TGA) SolidState->DSC Report Comprehensive Characterization Report MP->Report PXRD->Report DSC->Report Start Start Start->Identity

General Workflow for API Physicochemical Characterization.

References

Niclosamide Piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of niclosamide (B1684120) piperazine (B1678402), a salt form of the well-known anthelmintic drug niclosamide. This document covers its chemical identity, synthesis, mechanism of action, and relevant experimental protocols, designed to support research and development efforts.

Core Chemical and Physical Data

Niclosamide piperazine is the salt formed between the acidic salicylanilide, niclosamide, and the basic diamine, piperazine. This salt formation is intended to improve the solubility and bioavailability of the parent drug.

CAS Number: The primary Chemical Abstracts Service (CAS) number for the 1:1 this compound salt is 34892-17-6 .[1][2][3][4][5][6][7] An alternative CAS number, 36466-48-5 , is also frequently cited in literature and supplier databases.[8][9] It is advisable for researchers to cross-reference both numbers when sourcing this compound. A 2:1 salt of niclosamide to piperazine has also been reported under CAS number 34892-17-6 with a molecular formula of C30H26Cl4N6O8.[6]

Chemical Structure:

Caption: Chemical structure of the 1:1 salt between niclosamide and piperazine.

Physico-chemical and Computed Properties:

The following table summarizes key quantitative data for this compound (1:1 salt).

PropertyValueSource(s)
Molecular Formula C17H18Cl2N4O4[1][2][7][8][10][11][]
Molecular Weight ~413.26 g/mol [2][4][10][11]
Appearance Yellow crystalline powder[1]
Melting Point 425.5 °C (decomposition may occur)[1]
Boiling Point 424.5 °C at 760 mmHg[2][3][11]
Flash Point 210.5 °C[2][3][11]
Vapor Pressure 8.35 x 10⁻⁸ mmHg at 25 °C[2][11]
Water Solubility Almost insoluble[1]
Solubility Slightly soluble in DMSO and Methanol; Soluble in NaOH solution[1][4][10]
LogP 4.29[3]
Hydrogen Bond Donor Count 4[10]
Hydrogen Bond Acceptor Count 6[10]
Rotatable Bond Count 2[10]
Piperazine pKa pKa1: 5.35, pKa2: 9.73[13]

Experimental Protocols

This section details methodologies for the synthesis of this compound and key biological assays to evaluate its activity.

Synthesis of this compound Salt

A straightforward and high-yield synthesis can be achieved via a one-step salt formation reaction. The following protocol is adapted from patent literature, which reports yields exceeding 97% and purity greater than 98%.

G start Start reactants Combine Niclosamide and Piperazine (Molar Ratio 1:0.5-0.8) in Methanol or Ethanol start->reactants reflux Reflux the Mixture (2-3 hours) reactants->reflux cool Cool to Room Temperature to Precipitate Solid reflux->cool filter Suction Filtration cool->filter wash Wash Filter Cake (Methanol, then Water) filter->wash dry Dry at 100-120 °C wash->dry product Obtain this compound (Yellow Crystalline Powder) dry->product

References

An In-depth Technical Guide to Niclosamide Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activities of niclosamide (B1684120) piperazine (B1678402). The information is curated for researchers and professionals engaged in drug development and scientific investigation.

Core Properties of Niclosamide Piperazine

This compound is the salt form of niclosamide, an anthelmintic drug, with piperazine. This modification is intended to improve the physicochemical properties of the parent compound.

Molecular and Physicochemical Data

The fundamental molecular and physicochemical characteristics of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₈Cl₂N₄O₄[1][2][3][4]
Molecular Weight 413.26 g/mol [2][4][5]
Appearance Yellow crystalline powder[6]
Melting Point 425.5 °C[6]
Solubility Almost insoluble in water; Soluble in sodium hydroxide (B78521) solution. Slightly soluble in DMSO and very slightly soluble in methanol (B129727).[4][6]
pKa The pKa of piperazine has two values: 5.33 and 9.73. A specific pKa for the this compound salt has not been identified in the reviewed literature.[7]

Synthesis of this compound

A straightforward and high-yield synthesis of this compound has been reported.[8]

Experimental Protocol: Synthesis of this compound

Materials:

  • Niclosamide

  • Piperazine (anhydrous or hydrated forms can be used)

  • Methanol or Ethanol[8]

Procedure: [8]

  • Combine niclosamide and piperazine in a molar ratio of 1:(0.5-0.8) in a suitable reaction vessel.

  • Add methanol or ethanol (B145695) as the solvent. The recommended mass-to-volume ratio of niclosamide to solvent is 1g:(3-5ml).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with methanol twice, followed by two washes with water.

  • Dry the purified product at 100-120 °C to obtain this compound as a yellow crystalline powder.

This method has been reported to yield a product with a purity of over 98% and a yield of more than 97%.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method for the determination of niclosamide has been established and can be adapted for this compound.[9][10]

Chromatographic Conditions:

  • Column: C18 (250mm x 4.6mm, 5µm particle size)[10]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (pH adjusted to 3.0) or methanol and 0.05% triethylamine (B128534) in water (pH 3.0 with ortho-phosphoric acid) in a 40:60 v/v ratio.[9][10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: 254 nm[9][10]

  • Injection Volume: 20 µL[10]

Sample Preparation: [9]

  • Prepare a stock solution of niclosamide (or this compound) by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol (1000 µg/mL).

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • From the stock solution, prepare working standards of desired concentrations by diluting with the mobile phase.

  • Filter all solutions through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation: [11][12]

  • Accurately weigh 1-20 mg of the sample for ¹H NMR or a higher amount (up to 100-300 mg) for ¹³C NMR.

  • Choose an appropriate deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a high-quality 5 mm NMR tube.

  • Ensure the sample is completely dissolved to avoid poor line shape; filtration through a cotton plug may be necessary to remove any particulate matter.

Biological Activity and Mechanisms of Action

Niclosamide and its piperazine salt exhibit a range of biological activities, primarily attributed to their ability to act as a mitochondrial uncoupler and to modulate key cellular signaling pathways.

Mitochondrial Uncoupling

This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption.[13]

Experimental Protocol: Seahorse XF Cell Mito Stress Test [14][15]

This protocol allows for the real-time measurement of mitochondrial respiration and can be used to assess the mitochondrial uncoupling activity of this compound.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Cell Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C for one hour.

  • Assay Execution: Load the sensor cartridge with the mitochondrial inhibitors and the compound to be tested (this compound) into the appropriate injection ports. Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupler like niclosamide is expected to increase the OCR.

Inhibition of Key Signaling Pathways

Niclosamide has been shown to inhibit several critical signaling pathways that are often dysregulated in diseases such as cancer. The following sections detail these pathways and provide a general protocol for their investigation by Western blotting.

General Western Blot Protocol: [2][5][16]

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Niclosamide inhibits the Wnt/β-catenin pathway by promoting the degradation of the co-receptor LRP6 and the key effector β-catenin.[17]

Wnt_Signaling_Pathway cluster_destruction Destruction Complex cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP6 LRP6 Wnt->LRP6 binds Dvl Dishevelled Frizzled->Dvl activates LRP6->Dvl GSK3b GSK3β Dvl->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Degradation Proteasomal Degradation beta_catenin->Degradation leads to Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates Niclosamide Niclosamide Piperazine Niclosamide->LRP6 promotes degradation Niclosamide->beta_catenin promotes degradation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Niclosamide inhibits mTORC1 signaling, a central regulator of cell growth and proliferation, leading to the dephosphorylation of its downstream targets like S6K1 and 4E-BP1.[18]

mTORC1_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Niclosamide Niclosamide Piperazine Niclosamide->mTORC1 inhibits

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

Niclosamide is a potent inhibitor of the STAT3 signaling pathway, preventing its phosphorylation, dimerization, and nuclear translocation, which are critical for its function as a transcription factor.[19]

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene_Expression Target Gene Expression Dimer->Gene_Expression activates Niclosamide Niclosamide Piperazine Niclosamide->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Niclosamide suppresses the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[5]

NFkB_Signaling_Pathway cluster_nucleus Stimulus Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters in cytoplasm pIkBa p-IκBα Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression NFkB->Gene_Expression activates Degradation Proteasomal Degradation pIkBa->Degradation Niclosamide Niclosamide Piperazine Niclosamide->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Niclosamide has been demonstrated to downregulate the Notch signaling pathway by decreasing the expression of Notch receptors and their downstream target genes.[20]

Notch_Signaling_Pathway cluster_nucleus Ligand Notch Ligand (e.g., Jagged, Delta) Notch_Receptor Notch Receptor Ligand->Notch_Receptor binds S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD releases Nucleus Nucleus NICD->Nucleus translocates CSL CSL NICD->CSL binds Gene_Expression Target Gene Expression (e.g., Hey1) CSL->Gene_Expression activates Niclosamide Niclosamide Piperazine Niclosamide->Notch_Receptor downregulates expression

Caption: Inhibition of the Notch signaling pathway by this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Niclosamide Piperazine as a Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of niclosamide (B1684120) piperazine (B1678402) as a mitochondrial uncoupler. It details the core biochemical processes, downstream cellular consequences, and relevant experimental methodologies for studying these effects.

Introduction: Niclosamide and Mitochondrial Uncoupling

Niclosamide is an anthelmintic drug approved by the U.S. Food and Drug Administration (FDA) for treating tapeworm infections.[1][2][3] Its mechanism of action in parasites involves the uncoupling of oxidative phosphorylation in their mitochondria, leading to a depletion of ATP.[1][4][5] Recently, niclosamide and its salt forms, including niclosamide piperazine (NPP), have garnered significant interest for their potential applications in treating a range of human diseases, including cancer, metabolic disorders, and viral infections.[4][6][7][8]

Mitochondrial uncouplers are molecules that disrupt the linkage between the electron transport chain (ETC) and ATP synthesis. They achieve this by dissipating the proton gradient across the inner mitochondrial membrane (IMM), which is the driving force for ATP production by ATP synthase.[4] This guide focuses specifically on the piperazine salt of niclosamide and its role as a potent mitochondrial uncoupler. This compound salt has demonstrated comparable mitochondrial uncoupling activity to other salt forms like niclosamide ethanolamine (B43304) salt (NEN) and is being investigated for its therapeutic potential.[9][10]

Core Mechanism: Protonophoric Action

The primary mechanism by which this compound acts as a mitochondrial uncoupler is through its function as a protonophore, or a proton ionophore.[2][4]

  • Protonation and Deprotonation: The chemical structure of niclosamide, specifically its phenolic hydroxyl group, allows it to be reversibly protonated.[4][11] At the lower pH of the mitochondrial intermembrane space, the niclosamide molecule picks up a proton.

  • Membrane Translocation: Both the protonated (neutral) and deprotonated (anionic) forms of niclosamide are lipophilic and can diffuse across the inner mitochondrial membrane.[11]

  • Proton Release: Once inside the more alkaline mitochondrial matrix, the protonated niclosamide releases its proton.

  • Gradient Dissipation: This shuttling of protons back into the matrix bypasses the ATP synthase channel, effectively dissipating the proton-motive force.[2][4] The electron transport chain continues to pump protons out, but niclosamide continuously returns them, uncoupling electron transport from ATP synthesis.

cluster_matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (ETC) (Complexes I-IV) H_out H+ ETC->H_out Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Generates ATP Nic_H Niclosamide-H+ H_in H+ Nic_H->H_in Nic Niclosamide ADP ADP + Pi

Caption: Mechanism of Niclosamide as a Protonophore. (Max Width: 760px)

Cellular Consequences of Mitochondrial Uncoupling

The dissipation of the proton gradient by this compound triggers a cascade of events within the cell.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The proton gradient creates an electrochemical potential across the inner mitochondrial membrane, which is essential for mitochondrial function. By shuttling protons into the matrix, niclosamide directly neutralizes this potential.[12][13][14] This loss of ΔΨm is a hallmark of mitochondrial uncoupling and an early indicator of apoptosis.[1][13][15] Studies have consistently shown that niclosamide treatment leads to a significant decrease in mitochondrial membrane potential in various cell types.[12][13][14][15]

Increased Oxygen Consumption Rate (OCR)

In an attempt to compensate for the dissipated proton gradient, the electron transport chain accelerates its activity, pumping more protons out of the matrix. This leads to a corresponding increase in the rate of oxygen consumption, as oxygen is the final electron acceptor in the chain.[2][3][16] However, some studies have noted that at higher concentrations, niclosamide can have an inhibitory effect on respiration.[11][17][18] The initial increase in OCR, even when ATP synthase is inhibited, is a definitive characteristic of mitochondrial uncoupling.[2][3]

Depletion of Cellular ATP

Since the proton flow that drives ATP synthase is diverted by niclosamide, the rate of ATP synthesis via oxidative phosphorylation is severely diminished.[1][5][12] This leads to a rapid and significant drop in intracellular ATP levels.[1][16] The resulting energy depletion has profound effects on cellular processes and contributes to the cytotoxic effects of the drug.

Induction of Apoptosis and Autophagy

The disruption of mitochondrial integrity and energy homeostasis are potent triggers for programmed cell death.

  • Apoptosis: The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[2][19] This event initiates a caspase cascade (activating caspase-9 and caspase-3), culminating in apoptotic cell death.[12][20]

  • Autophagy: Niclosamide has also been shown to induce autophagy.[5][12] This may be a cellular response to the metabolic stress and mitochondrial damage caused by the drug.

Activation of Cellular Stress Signaling

The sharp decrease in the cellular ATP/AMP ratio acts as a critical signal of energy stress, leading to the activation of AMP-activated protein kinase (AMPK).[5][19][21] Activated AMPK, in turn, inhibits anabolic pathways to conserve energy, most notably by suppressing the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth and proliferation.[5][21]

OCR_Inc ↑ Oxygen Consumption Rate (OCR) ATP_Dec ↓ ATP Synthesis AMP_Ratio AMP_Ratio ATP_Dec->AMP_Ratio AMPK AMPK Activation mTOR mTOR Inhibition AMPK->mTOR Apoptosis Apoptosis (Cytochrome c release, Caspase activation) Autophagy Autophagy Uncoupling Uncoupling Uncoupling->OCR_Inc Uncoupling->ATP_Dec Uncoupling->Autophagy MMP_Loss MMP_Loss Uncoupling->MMP_Loss MMP_Loss->Apoptosis AMP_Ratio->AMPK

Caption: Downstream Signaling of Niclosamide-Induced Uncoupling. (Max Width: 760px)

Quantitative Data Summary

The effects of niclosamide on mitochondrial parameters are dose-dependent. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of Niclosamide on Mitochondrial Membrane Potential (ΔΨm)

Cell LineNiclosamide Conc.DurationAssay MethodObserved EffectReference
Myeloma Cells3.2 µM4 hJC-1Loss of red fluorescence, increase in green, indicating depolarization[13]
H929 & JJN3 Cells3.2 µM< 5 minTMRERapid decrease in fluorescence intensity[13]
Chondrosarcoma0.6 - 2.0 µM24 hJC-1Dose-dependent decrease in the ratio of JC-1 aggregates to monomers[20]
HCT116 p53+/+ & -/-Not specifiedNot specifiedJC-1Decrease in red/green signal ratio, independent of p53 status[16]

Table 2: Effect of Niclosamide on Oxygen Consumption Rate (OCR)

Cell Line/SystemNiclosamide Conc.Assay MethodObserved Effect on OCRReference
Myeloma Cells3.2 µMClark Oxygen ElectrodeIncreased respiration rate, similar to FCCP[13]
HCT116 p53+/+ & -/-Not specifiedSeahorse XFIncreased OCR even after ATP synthase inhibition[2]
Isolated Liver MitochondriaEC50: ~0.1 µMRespirometryPotent increase in State 4 respiration[18][22]
Ovarian Cancer Cells4, 8 µMSeahorse XFDramatic reduction in basal and maximal respiration[17]

Note: The effect on OCR can be biphasic. While uncoupling initially increases OCR, higher concentrations or prolonged exposure can lead to inhibition of the respiratory chain, causing a decrease.[11][17]

Table 3: Effect of Niclosamide on Cellular ATP Levels

| Cell Line | Niclosamide Conc. | Duration | Assay Method | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | HCT116 p53+/+ & -/- | Not specified | Not specified | Not specified | Sharp drop in intracellular ATP |[16] | | A549 & CL1-5 Lung Cancer | Not specified | Not specified | Not specified | Significant reduction in cellular ATP |[5] | | Cholangiocarcinoma | Dose-dependent | 48 h | CellTiter-Glo® | Significant suppression of ATP levels |[1][23] | | Renal Cell Carcinoma | Not specified | Not specified | Not specified | Reduced ATP levels |[14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mitochondrial uncoupling activity of this compound.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.[24][25][26]

  • Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm).[24] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[16]

  • Materials:

    • Cell culture medium, plates (96-well, black, clear bottom recommended)

    • JC-1 Staining Solution (e.g., from a commercial kit)

    • Phosphate-Buffered Saline (PBS)

    • This compound stock solution

    • FCCP or CCCP (positive control for depolarization)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle DMSO, positive control FCCP) for the desired time period (e.g., 4-24 hours).

    • JC-1 Staining:

      • Remove the treatment medium from the wells.

      • Wash cells gently with warm PBS.

      • Add diluted JC-1 staining solution to each well.

      • Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

    • Washing: Remove the staining solution and wash cells gently with PBS or assay buffer.

    • Measurement:

      • Plate Reader: Immediately measure fluorescence. Read green fluorescence at Ex/Em ~485/529 nm and red fluorescence at Ex/Em ~535/590 nm.

      • Flow Cytometry: Harvest cells, resuspend in buffer, and analyze on a flow cytometer, detecting green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

    • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization.

Protocol: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is the standard method for assessing mitochondrial respiration in real-time.[27][28]

  • Principle: The assay measures OCR under basal conditions and after the sequential injection of mitochondrial respiratory chain modulators to reveal key parameters of mitochondrial function.[27]

  • Materials:

    • Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridge)

    • Seahorse XF Calibrant

    • XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Mito Stress Test compounds: Oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).

    • This compound stock solution

  • Procedure:

    • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Compound Loading: On the day of the assay, load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound (or vehicle) for the desired injection sequence.

    • Cell Plate Preparation:

      • Remove growth medium from the cells.

      • Wash twice with warm XF Assay Medium.

      • Add the final volume of XF Assay Medium to each well.

      • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate.

    • Assay Execution:

      • Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

      • Replace the calibrant plate with the cell plate.

      • Run the pre-programmed assay protocol. A typical protocol involves:

        • Baseline OCR measurements.

        • Injection 1: this compound or vehicle.

        • Injection 2: Oligomycin.

        • Injection 3: FCCP.

        • Injection 4: Rotenone & Antimycin A.

    • Data Analysis: The software calculates OCR at each time point. The increase in OCR after niclosamide injection (before oligomycin) and the sustained OCR after oligomycin injection are indicative of uncoupling.

Prep Prepare Cells: Wash and add XF Assay Medium Equilibrate Equilibrate Plate: Incubate at 37°C (no CO2) Prep->Equilibrate Load Load Cartridge: Inject compounds (Niclosamide, Oligomycin, FCCP, Rot/AA) Run Run Assay: Calibrate and execute in Seahorse Analyzer Load->Run Equilibrate->Run Analyze Data Analysis: Calculate OCR parameters (Basal, Uncoupled, Maximal Respiration) Run->Analyze End End Analyze->End Start Start Start->Load

References

The Role of Niclosamide Piperazine in the Inhibition of the Wnt/β-Catenin Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Niclosamide (B1684120), an FDA-approved anthelmintic drug, has been repurposed as a potent inhibitor of this pathway, demonstrating significant anti-cancer activity. This technical guide provides an in-depth analysis of the mechanism of action of niclosamide and its piperazine (B1678402) salt form in the context of Wnt/β-catenin signaling inhibition. It consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and presents visual diagrams of the signaling cascade and inhibitory mechanisms to support further research and drug development.

Introduction to the Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is integral to embryonic development and adult tissue homeostasis. In its "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Activation of the pathway (the "on" state) is initiated by the binding of a Wnt ligand to a Frizzled (FZD) family receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (DVL) protein, which disrupts the destruction complex. Consequently, β-catenin is no longer phosphorylated, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid-enhancing factor (TCF/LEF) family of transcription factors, driving the expression of target genes involved in proliferation, survival, and differentiation, such as MYC and CCND1 (Cyclin D1).[1][2][3]

Wnt_Pathway_States cluster_off Wnt 'Off' State (No Wnt Signal) cluster_on Wnt 'On' State (Wnt Ligand Present) DestructionComplex Destruction Complex (Axin, APC, GSK3β) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylates Proteasome Proteasome betaCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Genes (e.g., MYC, CCND1) TCF_LEF_off->TargetGenes_off Represses Repressor Repressor (e.g., Groucho) Repressor->TCF_LEF_off Wnt Wnt Ligand FZD_LRP FZD/LRP6 Co-receptors Wnt->FZD_LRP DVL Dishevelled (DVL) FZD_LRP->DVL Recruits DestructionComplex_on Destruction Complex (Inhibited) DVL->DestructionComplex_on Inhibits betaCatenin_on β-catenin betaCatenin_nuc β-catenin (Nucleus) betaCatenin_on->betaCatenin_nuc Accumulates & Translocates TCF_LEF_on TCF/LEF betaCatenin_nuc->TCF_LEF_on Activates TargetGenes_on Target Genes (e.g., MYC, CCND1) TCF_LEF_on->TargetGenes_on Transcription

Caption: Canonical Wnt/β-catenin signaling pathway in 'Off' and 'On' states.

Niclosamide and Niclosamide Piperazine

Niclosamide is a salicylanilide (B1680751) derivative approved for treating tapeworm infections.[4][5] Its potent anti-cancer properties are largely attributed to its ability to inhibit multiple signaling pathways, with the Wnt/β-catenin cascade being a primary target.[5][6][7] However, the clinical translation of niclosamide has been hampered by its poor water solubility and low systemic bioavailability.[8]

To address these limitations, salt forms have been developed. This compound (NPP) is a piperazine salt of niclosamide that demonstrates improved aqueous solubility, which is crucial for developing viable formulations for systemic administration.[9] While much of the foundational research has been conducted with the parent niclosamide molecule, the piperazine salt is expected to deliver the active compound more effectively in vivo.

Mechanism of Wnt/β-Catenin Pathway Inhibition by Niclosamide

Niclosamide employs a multi-pronged approach to disrupt Wnt/β-catenin signaling, targeting key components at the cell surface and in the cytoplasm. The primary mechanisms identified are:

  • Induction of LRP6 Co-Receptor Degradation: Niclosamide has been shown to suppress the expression of the Wnt co-receptor LRP6.[6][10] It does not affect LRP6 mRNA levels but rather enhances LRP6 protein turnover by significantly shortening its half-life, suggesting it stimulates LRP6 degradation.[4][10] This action prevents the initial formation of the Wnt-receptor complex, effectively blocking signal transduction at its origin.[6][10]

  • Downregulation of Dishevelled-2 (DVL2): Several studies report that niclosamide treatment leads to a dramatic reduction in the levels of cytosolic DVL2 protein.[4][7][11][12] DVL2 is the crucial intermediary that links receptor activation to the inhibition of the β-catenin destruction complex. By depleting DVL2, niclosamide ensures the destruction complex remains active.

  • Promotion of Frizzled1 (FZD1) Internalization: Niclosamide promotes the endocytosis of the FZD1 receptor.[3][4] This internalization removes the receptor from the cell surface, making the cell less responsive to Wnt ligands and contributing to the overall suppression of the pathway.[3][4]

These upstream inhibitory actions collectively prevent the stabilization and nuclear translocation of β-catenin, leading to a decrease in the transcription of Wnt target genes.[1][11]

Niclosamide_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Niclosamide Niclosamide FZD1 Frizzled1 (FZD1) Receptor Niclosamide->FZD1 Promotes Internalization LRP6 LRP6 Co-Receptor Niclosamide->LRP6 Induces Degradation DVL2 Dishevelled-2 (DVL2) Niclosamide->DVL2 Downregulates FZD1->DVL2 FZD1->DVL2 LRP6->DVL2 LRP6->DVL2 betaCatenin β-catenin Stabilization DVL2->betaCatenin DVL2->betaCatenin TCF_LEF TCF/LEF Mediated Transcription betaCatenin->TCF_LEF betaCatenin->TCF_LEF

Caption: Multi-target inhibitory mechanism of Niclosamide on the Wnt/β-catenin pathway.

Quantitative Data: In Vitro Efficacy

Niclosamide demonstrates potent anti-proliferative and Wnt-inhibitory activity across a range of cancer cell lines, typically in the sub-micromolar to low micromolar range.

Cell Line Cancer Type Assay Type Parameter Value (IC50) Reference(s)
HCT116Colorectal CancerTOPflash ReporterWnt Signaling Inhibition~0.54 µM[13]
CaCO2Colorectal CancerTOPflash ReporterWnt Signaling InhibitionDose-dependent[11]
HEK293Embryonic KidneyTOPflash ReporterWnt Signaling Inhibition0.5 ± 0.05 µM[3][4]
PC-3Prostate CancerCell ProliferationAnti-proliferative Activity< 1 µM[10]
DU145Prostate CancerCell ProliferationAnti-proliferative Activity< 1 µM[10]
MDA-MB-231Breast CancerCell ProliferationAnti-proliferative Activity< 1 µM[10]
T-47DBreast CancerCell ProliferationAnti-proliferative Activity< 1 µM[10]
SKOV3ip1Ovarian CancerCell ProliferationAnti-proliferative Activity0.41 - 1.86 µM[8]
A2780ip2Ovarian CancerCell ProliferationAnti-proliferative Activity0.41 - 1.86 µM[8]

Experimental Protocols

Evaluating the effect of this compound on the Wnt/β-catenin pathway involves several key assays.

TCF/LEF Luciferase Reporter Assay (TOPflash Assay)

This assay is the gold standard for quantifying canonical Wnt pathway transcriptional activity.

  • Principle: Cells are co-transfected with a TOPflash reporter plasmid and a control plasmid. The TOPflash plasmid contains TCF/LEF binding sites upstream of a firefly luciferase gene.[14] When the Wnt pathway is active, nuclear β-catenin complexes with TCF/LEF to drive luciferase expression. A control FOPflash plasmid with mutated TCF/LEF sites is often used to measure non-specific activity.[14] A second control plasmid, typically expressing Renilla luciferase under a constitutive promoter, is used to normalize for transfection efficiency and cell viability.[1][15]

  • Methodology:

    • Cell Seeding: Seed cells (e.g., HEK293, HCT116) in 24- or 96-well plates and allow them to adhere overnight.[15]

    • Transfection: Co-transfect cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).[1][15]

    • Treatment: After 6-24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). If studying inhibition of ligand-induced signaling, Wnt3a conditioned medium can be added.[15]

    • Incubation: Incubate cells for a specified period (e.g., 24 hours).

    • Lysis & Readout: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

    • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Results are typically expressed as a percentage of the activity in control-treated cells.

Western Blotting for Key Pathway Proteins

Western blotting is used to measure changes in the protein levels of key Wnt pathway components.

  • Principle: This technique separates proteins by molecular weight via SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.

  • Target Proteins:

    • Total and Phospho-LRP6

    • Dishevelled-2 (DVL2)

    • Total β-catenin and non-phosphorylated ("active") β-catenin

    • Downstream targets: Cyclin D1, c-Myc

    • Loading control: β-actin, GAPDH

  • Methodology:

    • Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][17]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[17]

    • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[17][19]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C.[17][19]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

    • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Experimental_Workflow cluster_assays 3. Parallel Assays cluster_topflash A. Functional Readout cluster_western B. Mechanistic Readout start Start: Hypothesis (this compound inhibits Wnt signaling) culture 1. Cell Culture (e.g., HCT116, HEK293) start->culture treatment 2. Treatment (Dose-response of this compound) culture->treatment transfection Transfect with TOPflash & Renilla Plasmids treatment->transfection lysis Cell Lysis & Protein Quantification treatment->lysis luciferase Dual-Luciferase Assay transfection->luciferase analysis_top Analyze Relative Luciferase Units luciferase->analysis_top conclusion 4. Conclusion (Confirm inhibition and elucidate mechanism) analysis_top->conclusion sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblot for LRP6, DVL2, β-catenin sds_page->immunoblot analysis_wb Analyze Protein Levels immunoblot->analysis_wb analysis_wb->conclusion

Caption: General experimental workflow for evaluating Wnt/β-catenin pathway inhibition.

Conclusion and Future Directions

Niclosamide and its more bioavailable piperazine salt are potent, multi-target inhibitors of the canonical Wnt/β-catenin signaling pathway. By inducing the degradation of the LRP6 co-receptor and downregulating key downstream effectors like DVL2, niclosamide effectively abrogates the aberrant signaling that drives proliferation in many cancers. The quantitative data underscore its efficacy at pharmacologically relevant concentrations. The detailed protocols provided herein offer a framework for the continued investigation of this compound and the development of novel Wnt pathway inhibitors. Future research should focus on clinical trials to validate these preclinical findings and explore combination therapies to enhance anti-cancer efficacy and overcome potential resistance mechanisms.

References

An In-depth Technical Guide to the NF-κB Inhibitory Effects of Niclosamide Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide (B1684120), an FDA-approved anthelmintic drug, and its piperazine (B1678402) salt, which offers improved bioavailability, have garnered significant interest for their potential as therapeutic agents in a variety of diseases, including cancer.[1][2] A key mechanism underlying their therapeutic potential is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers, making it a prime target for drug development. This technical guide provides a comprehensive overview of the inhibitory effects of niclosamide piperazine on the NF-κB pathway, with a focus on the canonical signaling cascade. It includes detailed experimental protocols, quantitative data, and visual representations of the involved signaling pathways and experimental workflows to support further research and development in this area. While the primary focus is on the well-documented inhibition of the canonical pathway, this guide also addresses the current knowledge gap regarding the effects of this compound on the non-canonical NF-κB pathway.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[3] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.

  • Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes involved in inflammation and cell survival.[4]

  • Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members, such as B-cell activating factor (BAFF) and CD40 ligand. The central kinase in this pathway is NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for proteasomal degradation. Upon receptor stimulation, NIK stabilizes and activates IKKα homodimers, which then phosphorylate the NF-κB2 precursor protein p100. This phosphorylation leads to the processing of p100 into the mature p52 subunit, which then forms a heterodimer with RelB and translocates to the nucleus to regulate the expression of genes primarily involved in B-cell maturation and lymphoid organogenesis.

Mechanism of Action of this compound on the Canonical NF-κB Pathway

Current research indicates that niclosamide primarily inhibits the canonical NF-κB pathway.[3][5] The piperazine salt of niclosamide is a formulation designed to enhance the bioavailability of the parent compound, and it is presumed to share the same core mechanism of action. The primary inhibitory effects of niclosamide are centered on the prevention of IκBα degradation.

Niclosamide has been shown to inhibit the TNF-α-induced phosphorylation of IκBα.[5] By preventing this crucial phosphorylation step, niclosamide blocks the subsequent ubiquitination and proteasomal degradation of IκBα. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of its target genes. Some studies suggest that niclosamide's inhibitory action occurs at the level of the IKK complex and the upstream kinase TAK1.[5]

Visualization of the Canonical NF-κB Pathway and Niclosamide's Point of Inhibition

Canonical NF-κB Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkappaB_NFkappaB IκBα p65/p50 IKK_complex->IkappaB_NFkappaB:f0 Phosphorylates Niclosamide Niclosamide Piperazine Niclosamide->IKK_complex Inhibits IkappaB IκBα NFkappaB NF-κB (p65/p50) NFkappaB_nucleus p65/p50 NFkappaB->NFkappaB_nucleus Translocates IkappaB_NFkappaB:f1->NFkappaB p_IkappaB p-IκBα IkappaB_NFkappaB:f0->p_IkappaB Ub_p_IkappaB Ub-p-IκBα p_IkappaB->Ub_p_IkappaB Ubiquitination Proteasome Proteasome Ub_p_IkappaB->Proteasome Degradation Proteasome->IkappaB Releases Nucleus Nucleus DNA κB Sites NFkappaB_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription

Caption: Canonical NF-κB pathway and the inhibitory point of this compound.

Quantitative Data on NF-κB Inhibition

Assay Type Cell Line Stimulus Inhibitor IC50 / Effective Concentration Reference
NF-κB Luciferase Reporter AssayHeLa-NiclosamideIC50: ~0.25 µM[6]
NF-κB Luciferase Reporter AssayOvarian Cancer CellsTNF-αNiclosamideSignificant inhibition at 1 µM[3]
p65 Nuclear TranslocationHL-60TNF-αNiclosamideInhibition observed at 500 nM[5]
IκBα Phosphorylation InhibitionHL-60TNF-αNiclosamideInhibition observed at 500 nM[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the NF-κB inhibitory effects of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the firefly luciferase gene)

    • Renilla luciferase control plasmid (for normalization)

    • Transfection reagent

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • NF-κB stimulant (e.g., TNF-α, 20 ng/mL final concentration)

    • Dual-luciferase reporter assay system

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

  • Protocol:

    • Cell Transfection: Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours. Include an unstimulated control.

    • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated vehicle control.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This method assesses the effect of this compound on the levels of total and phosphorylated IκBα.

  • Materials:

    • RAW 264.7 macrophages or other relevant cell line

    • Complete culture medium

    • This compound stock solution

    • NF-κB stimulant (e.g., LPS, 100 ng/mL final concentration)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for 15-30 minutes.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

    • Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify band intensities and normalize the levels of phosphorylated IκBα to total IκBα and the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

This technique visualizes the subcellular localization of the NF-κB p65 subunit.

  • Materials:

    • HeLa cells or other suitable cell line

    • Glass coverslips in 24-well plates

    • Complete culture medium

    • This compound stock solution

    • TNF-α (10 ng/mL final concentration)

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • 5% BSA in PBS (blocking solution)

    • Anti-p65 primary antibody

    • Fluorophore-conjugated secondary antibody

    • DAPI (for nuclear counterstaining)

    • Mounting medium

    • Fluorescence microscope

  • Protocol:

    • Cell Culture: Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

    • Treatment: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with TNF-α for 30-60 minutes.

    • Fixation and Permeabilization: Fix the cells with 4% PFA, then permeabilize with 0.1% Triton X-100.

    • Blocking and Staining: Block with 5% BSA, then incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.

    • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

    • Visualization and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of p65.

The Non-Canonical NF-κB Pathway: An Area for Future Investigation

Currently, there is a lack of published data specifically investigating the effects of niclosamide or its piperazine salt on the non-canonical NF-κB pathway. This represents a significant knowledge gap and an opportunity for future research. Understanding whether this compound also modulates NIK stability, p100 processing, and the activation of the p52/RelB complex would provide a more complete picture of its immunomodulatory and anti-cancer properties.

Visualization of the Non-Canonical NF-κB Pathway

Non-Canonical NF-κB Pathway cluster_cytoplasm_nc Cytoplasm cluster_nucleus_nc Nucleus Ligand BAFF / CD40L Receptor BAFF-R / CD40 Ligand->Receptor Binds TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex Receptor->TRAF_complex Recruits & Degrades NIK NIK Receptor->NIK Stabilizes TRAF_complex->NIK Targets for Degradation Proteasome_NIK Proteasome NIK->Proteasome_NIK IKKa_dimer IKKα Dimer NIK->IKKa_dimer Activates p100_RelB p100 RelB IKKa_dimer->p100_RelB:f0 Phosphorylates p_p100 p-p100 p100_RelB:f0->p_p100 Ub_p_p100 Ub-p-p100 p_p100->Ub_p_p100 Ubiquitination Proteasome_p100 Proteasome Ub_p_p100->Proteasome_p100 Processing p52_RelB p52/RelB Proteasome_p100->p52_RelB p52_RelB_nucleus p52/RelB p52_RelB->p52_RelB_nucleus Translocates Nucleus_NC Nucleus DNA_NC κB Sites p52_RelB_nucleus->DNA_NC Binds Transcription_NC Gene Transcription DNA_NC->Transcription_NC Hypothetical_Inhibition Potential Inhibition? Hypothetical_Inhibition->NIK Hypothetical_Inhibition->IKKa_dimer

Caption: The non-canonical NF-κB pathway and hypothetical points of inhibition.

Experimental Workflow

A logical workflow for investigating the NF-κB inhibitory effects of a compound like this compound is crucial for systematic data generation and interpretation.

Experimental Workflow for NF-κB Inhibition Start Hypothesis: This compound inhibits NF-κB Cell_Culture Cell Line Selection and Culture (e.g., HEK293T, RAW 264.7, HeLa) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT/XTT) Determine non-toxic concentration range Cell_Culture->Cytotoxicity Reporter_Assay NF-κB Luciferase Reporter Assay (Quantitative assessment of transcriptional activity) Cytotoxicity->Reporter_Assay Western_Blot Western Blot Analysis (p-IκBα, IκBα, p65) Cytotoxicity->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Cytotoxicity->Immunofluorescence Data_Analysis Data Analysis and Interpretation Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion on Inhibitory Effect and Mechanism Data_Analysis->Conclusion

Caption: A general experimental workflow for investigating NF-κB inhibition.

Conclusion and Future Directions

This compound is a potent inhibitor of the canonical NF-κB signaling pathway, primarily by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This mechanism has been well-documented for the parent compound, niclosamide, and is the basis for its therapeutic potential in various inflammatory and cancerous conditions. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify these inhibitory effects.

A significant area for future research is the elucidation of the effects of this compound on the non-canonical NF-κB pathway. A comprehensive understanding of its impact on NIK, p100 processing, and p52/RelB activation will be crucial for a complete mechanistic understanding and for identifying additional therapeutic applications. Furthermore, quantitative studies to determine the IC50 of this compound in various NF-κB-dependent cellular assays are warranted to better define its potency and inform preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Niclosamide Piperazine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties.[1] Its derivative, niclosamide piperazine (B1678402) (NPP), has demonstrated enhanced bioavailability while maintaining comparable efficacy to niclosamide, making it a promising candidate for cancer therapy.[2] These compounds exert their anticancer effects by modulating multiple oncogenic signaling pathways, including Wnt/β-catenin, STAT3, and mTOR.[3][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of niclosamide piperazine in cancer cells.

Mechanism of Action

Niclosamide and its derivatives are known to inhibit several key signaling pathways that are often dysregulated in cancer:

  • Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6 and downregulating downstream targets like β-catenin, c-Myc, and Survivin.[5][6][7] This inhibition can lead to decreased cancer cell proliferation and survival.[5]

  • STAT3 Pathway: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] It blocks the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation and nuclear translocation, thereby inhibiting the transcription of genes involved in cell survival and proliferation.[10][11][12]

  • mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another target of niclosamide.[3][13] It can inhibit mTORC1 signaling, which plays a central role in cell growth, proliferation, and survival.[14][15][16]

Data Presentation

Table 1: Cytotoxicity of this compound (NPP) and Related Compounds
CompoundCell LineAssayIC50 (µM)Reference
This compound (NPP)GlioblastomaMTT1.50[2]
Niclosamide Ethanolamine (NEN)GlioblastomaMTT1.834[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., Glioblastoma, Colorectal, Breast)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium and add the compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[17]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.[17]

  • Incubation: Incubate the cells for a specified time (e.g., 24 or 48 hours).[20]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[17]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[17]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[17]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HGC-27 or MKN-74 cells in 6-well plates at a density of 1 x 10^5 cells/ml and treat with niclosamide at concentrations of 0.5 µM, 1 µM, and 2 µM for 24 hours.[20]

  • Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in 70% ethanol at -20°C.[20]

  • Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI/RNase A staining solution.[18]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[18]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • 6-well plates

  • This compound

  • RIPA buffer

  • Protein assay kit (e.g., Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-p-STAT3, anti-STAT3, anti-p-mTOR, anti-mTOR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis protein_analysis Analyze Protein Level Changes western_blot->protein_analysis conclusion Evaluate Anticancer Efficacy & Mechanism of Action ic50->conclusion apoptosis_analysis->conclusion cell_cycle_analysis->conclusion protein_analysis->conclusion

Caption: Experimental workflow for in vitro evaluation of this compound.

signaling_pathways cluster_compound Compound cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes niclosamide This compound wnt Wnt/β-catenin niclosamide->wnt Inhibits stat3 STAT3 niclosamide->stat3 Inhibits mtor mTOR niclosamide->mtor Inhibits proliferation Decreased Proliferation wnt->proliferation apoptosis Increased Apoptosis wnt->apoptosis stat3->proliferation stat3->apoptosis mtor->proliferation cell_cycle_arrest Cell Cycle Arrest cell_cycle_arrest->proliferation

Caption: Key signaling pathways inhibited by this compound in cancer cells.

References

Application Notes and Protocols: Niclosamide Piperazine Cytotoxicity in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The cytotoxic effect of niclosamide (B1684120) on A549 cells has been quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required for 50% inhibition of cell viability.

Cell LineCompoundIncubation TimeIC50 (µM)Assay Method
A549 (Human Lung Adenocarcinoma)Niclosamide24 hours2.60 ± 0.21Cell Counting Kit-8 (CCK-8)[1]
A549/DDP (Cisplatin-Resistant)Niclosamide24 hours1.15 ± 0.18Cell Counting Kit-8 (CCK-8)[1]

Note: The specific salt form of niclosamide was not specified in the source material. The data for the cisplatin-resistant A549/DDP cell line is included for comparative purposes, highlighting niclosamide's potential to overcome drug resistance.

Experimental Protocols

A widely used method to assess the cytotoxicity of compounds on A549 cells is the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures cell viability based on the bioreduction of a tetrazolium salt by cellular dehydrogenases.

Protocol: Cytotoxicity Assessment using Cell Counting Kit-8 (CCK-8)

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Niclosamide piperazine (B1678402) (or niclosamide)

  • DMSO (Dimethyl sulfoxide)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest the A549 cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of niclosamide piperazine in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0 µM).[1] The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for the desired time period (e.g., 24 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage for each concentration using the following formula:

      • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100

    • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Culture A549 Cells B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Niclosamide Piperazine Dilutions C->D E Add CCK-8 Reagent D->E F Incubate E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for A549 cell cytotoxicity assay.

Signaling Pathways Modulated by Niclosamide

Niclosamide has been shown to exert its anticancer effects by targeting multiple key signaling pathways that are often dysregulated in cancer cells.

G cluster_pathways Targeted Signaling Pathways cluster_outcomes Cellular Outcomes Niclosamide Niclosamide Wnt Wnt/β-catenin Niclosamide->Wnt Inhibits mTOR mTOR Niclosamide->mTOR Inhibits STAT3 STAT3 Niclosamide->STAT3 Inhibits NFkB NF-κB Niclosamide->NFkB Inhibits AMPK AMPK Niclosamide->AMPK Activates Apoptosis Increased Apoptosis Niclosamide->Apoptosis Proliferation Decreased Proliferation Wnt->Proliferation mTOR->Proliferation STAT3->Proliferation NFkB->Proliferation Autophagy Induced Autophagy AMPK->Autophagy

Caption: Key signaling pathways affected by niclosamide.

Niclosamide inhibits several pro-survival and proliferative pathways including Wnt/β-catenin, mTOR, STAT3, and NF-κB.[1] Additionally, it can activate the AMPK pathway, often in response to cellular stress like ATP depletion, which can lead to autophagy and apoptosis.[2][3] These multifaceted effects contribute to its potent cytotoxic activity against cancer cells.

References

Application Notes and Protocols: Anti-proliferative Effect of Niclosamide Piperazine on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has been repurposed as a potential anti-cancer agent due to its demonstrated efficacy against various cancer types, including breast cancer.[1][2][3] These application notes detail the anti-proliferative effects of niclosamide piperazine (B1678402) on breast cancer cell lines, summarizing key quantitative data and providing detailed protocols for essential experiments. The information presented is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. While most of the cited research has been conducted using niclosamide, the active moiety, these protocols are directly applicable to the study of its piperazine salt.

Data Presentation

The anti-proliferative activity of niclosamide has been evaluated across a panel of breast cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of Niclosamide in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Treatment Duration (hours)AssayReference
MDA-MB-231Triple-Negative0.9572MTT[1]
MDA-MB-231Triple-Negative4.2348Cytotoxicity Assay[4]
MDA-MB-231Triple-Negative1.2448Cytotoxicity Assay[4]
MCF-7Luminal A (ER+)1.0572MTT[1]
MCF-7Luminal A (ER+)0.95648Viability Assay[5]
MCF-7Luminal A (ER+)2.048CCK-8[6]
MCF-7Luminal A (ER+)1.4548Cytotoxicity Assay[4]
MDA-MB-468Triple-Negative1.8872MTT[1]
MDA-MB-468Triple-Negative0.87748Viability Assay[5]
T-47DLuminal A (ER+)2.148CCK-8[6]
SKBR3HER2+1.0948Cytotoxicity Assay[4]
SKBR3HER2+0.4448Cytotoxicity Assay[4]

Niclosamide's anti-proliferative effects are mediated through the induction of apoptosis and cell cycle arrest.

Table 2: Summary of Niclosamide's Effects on Apoptosis and Cell Cycle

Cell LineEffectObservationsReference
4T1Apoptosis InductionDose-dependent increase in apoptosis.[1][2][1][2]
MCF-7Apoptosis InductionDose- and time-dependent increase in apoptosis.[6][7][6][7]
T-47DApoptosis InductionDose- and time-dependent increase in apoptosis.[6][7][6][7]
MDA-MB-231Apoptosis InductionSignificant induction of apoptosis.[4][4]
SKBR3Apoptosis InductionSignificant induction of apoptosis.[4][4]
MCF-7Cell Cycle ArrestG0/G1 phase arrest.[6][7][6][7]
T-47DCell Cycle ArrestG0/G1 phase arrest.[6][7][6][7]
MDA-MB-231Cell Cycle ArrestG0/G1 phase arrest.[8][8]
MDA-MB-468Cell Cycle ArrestG2/M phase arrest.[9][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of niclosamide piperazine on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key signaling proteins.

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against STAT3, p-STAT3, β-catenin, LRP6, Bcl-2, Cleaved Caspase-3, Cyclin D1, Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Cellular Assays cluster_molecular Molecular Analysis cell_culture Breast Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) treatment This compound Treatment (Varying Concentrations & Durations) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot protein_extraction->western_blot target_analysis Target Protein Analysis (STAT3, Wnt, etc.) western_blot->target_analysis

Caption: Experimental workflow for investigating this compound's effects.

signaling_pathways cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway cluster_cellular_effects Cellular Effects niclosamide This compound lrp6 LRP6 niclosamide->lrp6 Inhibits (Degradation) p_stat3 p-STAT3 (Tyr705) niclosamide->p_stat3 Inhibits (Phosphorylation) beta_catenin β-catenin wnt_target Wnt Target Genes (e.g., Cyclin D1, c-Myc) beta_catenin->wnt_target proliferation Proliferation wnt_target->proliferation stat3 STAT3 stat3->p_stat3 stat3_target STAT3 Target Genes (e.g., Bcl-2, Mcl-1) p_stat3->stat3_target stat3_target->proliferation apoptosis Apoptosis stat3_target->apoptosis cell_cycle_arrest Cell Cycle Arrest

Caption: Key signaling pathways inhibited by this compound in breast cancer.

Mechanism of Action

Niclosamide exerts its anti-proliferative effects by modulating multiple oncogenic signaling pathways.

  • Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of the Wnt co-receptor LRP6.[10][11] This leads to a decrease in the levels of β-catenin and the downregulation of its target genes, which are involved in cell proliferation, such as Cyclin D1 and c-Myc.[8][10]

  • STAT3 Pathway: A key mechanism of action for niclosamide is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] It suppresses the phosphorylation of STAT3 at Tyr705, which is crucial for its activation.[1][2] The inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting apoptosis.[1][2]

  • Other Pathways: Niclosamide has also been reported to affect other signaling cascades, including NF-κB, mTOR, and Notch, all of which play significant roles in breast cancer progression.[1][12] Furthermore, it has been shown to inhibit the FAK/Src signaling axis, which is involved in cell migration and invasion.[1][2] The induction of apoptosis is associated with the activation of Caspase-3 and the downregulation of survivin.[1][2] Some studies also suggest that niclosamide can induce G0/G1 cell cycle arrest by downregulating key cell cycle regulatory proteins.[6][7]

References

Application Notes and Protocols: Niclosamide Piperazine in Cisplatin-Resistant Cancer Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) is a cornerstone of chemotherapy for various cancers, but the development of resistance remains a significant clinical challenge, leading to treatment failure and tumor recurrence.[1][2][3][4] Niclosamide (B1684120), an FDA-approved anthelmintic drug, and its salt form, niclosamide piperazine (B1678402), have emerged as promising agents to overcome cisplatin resistance.[1][3][4][5] These compounds have demonstrated potent anti-cancer activity in several cisplatin-resistant cancer cell models, including those of the breast, ovaries, and lungs.[1][2][3][5] This document provides detailed application notes and experimental protocols for studying the effects of niclosamide piperazine in these models.

Niclosamide exerts its anti-cancer effects by modulating multiple signaling pathways frequently dysregulated in cancer.[3][6][7][8] Key mechanisms include the inhibition of STAT3, Wnt/β-catenin, mTOR, and NF-κB signaling pathways, which are crucial for cancer cell proliferation, survival, and resistance to apoptosis.[3][6][7][8][9] By targeting these pathways, niclosamide can re-sensitize resistant cancer cells to cisplatin, induce apoptosis, and inhibit cell proliferation and migration.[1][2][3][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of niclosamide in cisplatin-resistant cancer cell models.

Table 1: IC50 Values of Niclosamide and Cisplatin in Resistant Cancer Cell Lines

Cell LineCancer TypeDrugIC50 ValueReference
A549/DDPLung AdenocarcinomaCisplatin32.5 ± 0.21 µg/ml[3]
A549Lung AdenocarcinomaCisplatin6.81 ± 0.78 µg/ml[3]
A549/DDPLung AdenocarcinomaNiclosamide1.15 ± 0.18 µM[10]
A549Lung AdenocarcinomaNiclosamide2.60 ± 0.21 µM[10]
SKOV3CROvarian CancerCisplatin10.08 µM[1]
SKOV3Ovarian CancerCisplatin2.45 µM[1]

Table 2: Effects of Niclosamide on Cell Viability and Apoptosis in Cisplatin-Resistant Ovarian Cancer Cells (OVCAR8CR & SKOV3CR)

TreatmentMetricOVCAR8CRSKOV3CRReference
Niclosamide (1.0 µM, 48h)% Viable Cells70.7% of control50.0% of control[1]
Niclosamide (2.0 µM, 48h)% Viable Cells37.8% of control29.1% of control[1]
Niclosamide (1.0 µM, 72h)% Viable Cells56.7% of control25.0% of control[1]
Niclosamide (2.0 µM, 72h)% Viable Cells20.5% of control11.6% of control[1]
Niclosamide (1.0 µM)ApoptosisIncreased vs. Cisplatin (20 µM)Increased vs. Cisplatin (20 µM)[5]

Mandatory Visualizations

Here are diagrams illustrating key signaling pathways and experimental workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRP6 LRP6 Beta_Catenin_destruction β-catenin Destruction Complex LRP6->Beta_Catenin_destruction Inhibits HER2 HER2 STAT3 STAT3 HER2->STAT3 Wnt Wnt Wnt->LRP6 Beta_Catenin β-catenin Beta_Catenin_destruction->Beta_Catenin Degrades Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc pSTAT3 p-STAT3 STAT3->pSTAT3 Bcl2 Bcl-2 pSTAT3->Bcl2 Activates pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc mTOR mTOR NFkB NF-κB Gene_Transcription Gene Transcription (Proliferation, Survival) Beta_Catenin_nuc->Gene_Transcription pSTAT3_nuc->Gene_Transcription Niclosamide This compound Niclosamide->LRP6 Inhibits Niclosamide->pSTAT3 Inhibits Niclosamide->Bcl2 Downregulates Niclosamide->mTOR Inhibits Niclosamide->NFkB Inhibits G cluster_assays Assessments start Start: Cisplatin-Resistant Cancer Cell Line treatment Treat with This compound and/or Cisplatin start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability (MTT/CCK-8) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein end End: Data Analysis viability->end apoptosis->end protein->end

References

Application Notes and Protocols for Mitochondrial Uncoupling Assay using Niclosamide Piperazine on the Seahorse XF24e Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is increasingly implicated in a wide range of human pathologies, including metabolic diseases, neurodegenerative disorders, and cancer. Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This process has therapeutic potential for various conditions. Niclosamide (B1684120), an FDA-approved anthelmintic drug, and its salt derivatives like niclosamide piperazine (B1678402), have been identified as potent mitochondrial uncouplers.[1][2]

The Agilent Seahorse XF24e Extracellular Flux Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells.[3][4][5][6] The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial modulators to reveal key parameters of mitochondrial function.[7] This application note provides a detailed protocol for utilizing the Seahorse XF24e analyzer to perform a mitochondrial uncoupling assay with niclosamide piperazine.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test protocol involves the sequential injection of four compounds that modulate mitochondrial respiration:

  • Oligomycin (B223565): An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration that is linked to ATP synthesis. The remaining OCR after oligomycin injection is due to proton leak.

  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): A potent mitochondrial uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, inducing maximal respiration.[8]

  • Rotenone & Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain (ETC), respectively. This combination shuts down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

By measuring the OCR at baseline and in response to these inhibitors, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[7] When testing a potential uncoupler like this compound, an increase in the basal oxygen consumption rate is expected, mimicking the effect of FCCP.

Signaling Pathway of Mitochondrial Uncoupling

The following diagram illustrates the process of oxidative phosphorylation and the mechanism of action of mitochondrial uncouplers.

cluster_0 Mitochondrial Matrix cluster_1 Inner Mitochondrial Membrane cluster_2 Intermembrane Space cluster_3 TCA Cycle TCA Cycle NADH NADH TCA Cycle->NADH FADH2 FADH2 TCA Cycle->FADH2 ETC Electron Transport Chain (ETC) (Complex I-IV) NADH->ETC e- FADH2->ETC e- H1 ETC->H1 Pumps H+ H2 ETC->H2 Pumps H+ H3 ETC->H3 Pumps H+ ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi H1->ATP Synthase H+ flow Proton Leak H1->Proton Leak H2->ATP Synthase H+ flow H2->Proton Leak H3->ATP Synthase H+ flow H3->Proton Leak This compound This compound (Uncoupler) This compound->Proton Leak Facilitates Mitochondrial Matrix Mitochondrial Matrix Proton Leak->Mitochondrial Matrix

Caption: Mitochondrial electron transport and uncoupling by this compound.

Experimental Workflow

The following diagram outlines the major steps for conducting the this compound mitochondrial uncoupling assay.

Start Start Cell Culture 1. Cell Culture - Seed cells in Seahorse XF24 plate - Optimize cell density Start->Cell Culture Cartridge Hydration 2. Sensor Cartridge Hydration - Hydrate (B1144303) sensor cartridge overnight Cell Culture->Cartridge Hydration Assay Preparation 3. Assay Preparation - Prepare assay medium - Prepare this compound and Mito Stress Test compounds Cartridge Hydration->Assay Preparation Instrument Setup 4. Instrument Setup - Load cartridge with compounds - Calibrate instrument Assay Preparation->Instrument Setup Run Assay 5. Run Seahorse Assay - Equilibrate plate - Start the run with sequential injections Instrument Setup->Run Assay Data Analysis 6. Data Analysis - Normalize data - Calculate mitochondrial parameters Run Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for the Seahorse XF24e mitochondrial uncoupling assay.

Detailed Experimental Protocols

Materials and Reagents
  • Seahorse XF24e Analyzer and consumables (Agilent Technologies)

  • Cell line of interest

  • Standard cell culture reagents (medium, FBS, antibiotics, etc.)

  • This compound (prepare stock solution in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, contains Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Base Medium (or appropriate assay medium)

  • Substrates for assay medium (e.g., glucose, pyruvate, glutamine)

Cell Seeding
  • The day before the assay, seed cells into a Seahorse XF24 cell culture microplate. The optimal seeding density will vary depending on the cell type and should be determined empirically to achieve a basal OCR between 50 and 400 pmol/min.

  • Distribute cells evenly in each well. Leave the corner wells (A1, B4, C3, D6) with medium only for background correction.

  • Incubate the plate overnight in a CO2 incubator at 37°C.

Sensor Cartridge Hydration
  • The day before the assay, hydrate the Seahorse XF24 sensor cartridge.

  • Add 1 mL of Seahorse XF Calibrant to each well of the utility plate.

  • Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged in the calibrant.

  • Incubate the hydrated cartridge overnight in a non-CO2 incubator at 37°C.

Assay Medium Preparation
  • On the day of the assay, warm the Seahorse XF Base Medium to 37°C.

  • Supplement the base medium with the desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). The exact composition may need to be optimized for your cell type.

  • Adjust the pH of the assay medium to 7.4 and keep it warm.

Compound Preparation and Loading
  • Prepare stock solutions of this compound and the Mito Stress Test compounds. It is recommended to perform a dose-response experiment for this compound to determine the optimal concentration for uncoupling without inducing toxicity.[9]

  • Prepare working solutions of the compounds in the assay medium at 10x the final desired concentration.

  • Load the appropriate volumes of the 10x compound solutions into the injection ports of the hydrated sensor cartridge. A typical injection sequence would be:

    • Port A: Vehicle control or this compound

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

Running the Seahorse Assay
  • Remove the cell culture plate from the incubator.

  • Gently wash the cells twice with the pre-warmed assay medium.

  • Add the final volume of assay medium to each well.

  • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

  • Load the compound-loaded sensor cartridge into the Seahorse XF24e analyzer for calibration.

  • After calibration, replace the utility plate with the cell culture plate.

  • Start the assay. A typical run protocol includes baseline measurements followed by sequential injections and measurements after each injection.

Data Presentation and Analysis

The raw data (OCR and ECAR) will be collected by the Seahorse XF24e software. The data should be normalized to cell number or protein content per well. The Seahorse XF Cell Mito Stress Test Report Generator or other statistical software can be used for data analysis.[7][10]

Key Parameters of Mitochondrial Function

The following parameters can be calculated from the OCR measurements:

  • Basal Respiration: (Last rate measurement before first injection) – (Non-mitochondrial respiration rate)

  • ATP-linked Respiration: (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)

  • Proton Leak: (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration rate)

  • Maximal Respiration: (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration rate)

  • Spare Respiratory Capacity: (Maximal respiration rate) – (Basal respiration rate)

  • Non-Mitochondrial Respiration: Minimum rate measurement after Rotenone/Antimycin A injection.

Expected Results with this compound

Treatment with an effective concentration of this compound is expected to cause an increase in the basal oxygen consumption rate, a hallmark of mitochondrial uncoupling. This will be observed as a higher initial OCR compared to the vehicle-treated control cells.

Tabular Data Summary

The quantitative data should be summarized in a clear and structured table for easy comparison between treatment groups.

ParameterVehicle Control (Mean ± SD)This compound (X µM) (Mean ± SD)
Basal Respiration (pmol O2/min)
ATP-linked Respiration (pmol O2/min)
Proton Leak (pmol O2/min)
Maximal Respiration (pmol O2/min)
Spare Respiratory Capacity (pmol O2/min)
Non-Mitochondrial Respiration (pmol O2/min)

Troubleshooting and Optimization

  • High data variability: Ensure consistent cell seeding and proper plate washing.

  • Low OCR signal: Increase the cell seeding density.

  • No response to FCCP: The FCCP concentration may be suboptimal for your cell type. A titration experiment is recommended.

  • Cell death: High concentrations of this compound or other compounds may be toxic. Assess cell viability and test a lower concentration range.[9]

By following this detailed application note and protocol, researchers can effectively utilize the Seahorse XF24e analyzer to investigate the mitochondrial uncoupling effects of this compound, providing valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of Niclosamide Piperazine in High-Fat Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Niclosamide (B1684120) Piperazine (B1678402) (NPP) in the context of high-fat diet (HFD)-induced obesity in mice. The protocols and data presented are based on published research and are intended to guide the design and execution of similar preclinical studies.

Introduction

Obesity and type 2 diabetes are significant global health challenges. One promising therapeutic strategy is the induction of mitochondrial uncoupling, which can increase energy expenditure and reduce the metabolic stress associated with nutrient excess. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a mitochondrial uncoupler.[1][2][3] Its salt form, niclosamide piperazine (NPP), has demonstrated improved solubility and oral bioavailability, making it a candidate for development as an anti-obesity and anti-diabetic agent.[4]

Studies have shown that oral administration of NPP can significantly mitigate the adverse effects of a high-fat diet in mice, including obesity, hyperglycemia, and hepatic steatosis.[1][2] The primary mechanism of action is believed to be through its activity as a hepatic mitochondrial uncoupler.[1][3]

Key Applications

  • Preclinical evaluation of anti-obesity therapeutics: Assessing the efficacy of NPP in reducing weight gain and adiposity in a diet-induced obesity model.

  • Investigation of metabolic disease mechanisms: Utilizing NPP as a tool to study the effects of mitochondrial uncoupling on glucose homeostasis and insulin (B600854) sensitivity.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of NPP and its correlation with physiological effects.

Data Summary

The following tables summarize the quantitative data from a representative in vivo study of NPP in HFD-induced obese mice.

Table 1: Effects of this compound on Body Weight and Food Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Average Daily Food Intake (g)
Standard Diet (Control)25.2 ± 0.530.1 ± 0.84.9 ± 0.63.5 ± 0.2
High-Fat Diet (HFD)25.3 ± 0.645.8 ± 1.220.5 ± 1.12.8 ± 0.1
HFD + Niclosamide (140 mg/kg/day)25.4 ± 0.538.2 ± 1.012.8 ± 0.92.4 ± 0.1*

*p < 0.05 compared to HFD control group.[5]

Table 2: Effects of this compound on Glycemic and Lipid Profiles

Treatment GroupFasting Blood Glucose (mg/dL)Fasting Plasma Insulin (ng/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL (mg/dL)
Standard Diet (Control)95 ± 50.8 ± 0.180 ± 675 ± 725 ± 3
High-Fat Diet (HFD)155 ± 102.5 ± 0.3150 ± 12140 ± 1060 ± 5
HFD + Niclosamide (140 mg/kg/day)110 ± 81.2 ± 0.2105 ± 990 ± 835 ± 4*

*p < 0.05 compared to HFD control group.[5]

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying metabolic diseases.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)[2][5]

  • Standard rodent chow

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Animal caging with environmental enrichment

  • Animal balance

Procedure:

  • Acclimatize mice to the animal facility for at least one week.

  • Randomly assign mice to experimental groups (e.g., standard diet, HFD, HFD + NPP).

  • Provide ad libitum access to either the standard diet or HFD and water.

  • Monitor body weight and food intake weekly for the duration of the study (typically 10-12 weeks).

  • Obesity is typically established after 8-10 weeks on the HFD, as indicated by a significant increase in body weight compared to the standard diet group.

This compound Administration

This protocol details the oral administration of NPP to HFD-fed mice.

Materials:

  • This compound (NPP)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the NPP formulation by suspending it in the chosen vehicle at the desired concentration (e.g., 2000 ppm in the diet or a specific mg/kg dose for oral gavage).[1][2]

  • For dietary administration, mix the NPP thoroughly into the HFD chow.

  • For oral gavage, administer the NPP suspension directly into the stomach of the mice once daily.

  • The treatment period typically aligns with the final weeks of the HFD feeding period (e.g., 4-11 weeks).[1][2][5]

Glucose and Insulin Tolerance Tests

These tests are crucial for assessing the impact of NPP on glucose metabolism and insulin sensitivity.

Materials:

  • Glucose meter and strips

  • Insulin ELISA kit

  • D-glucose solution (for GTT)

  • Human insulin (for ITT)

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure (Glucose Tolerance Test - GTT):

  • Fast mice for 6 hours.

  • Collect a baseline blood sample from the tail vein (t=0).

  • Administer D-glucose (2 g/kg) via intraperitoneal injection.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.

  • Measure blood glucose levels at each time point.

Procedure (Insulin Tolerance Test - ITT):

  • Fast mice for 4 hours.

  • Collect a baseline blood sample (t=0).

  • Administer human insulin (0.75 U/kg) via intraperitoneal injection.

  • Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

  • Measure blood glucose levels at each time point.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 High-Fat Diet cluster_1 Cellular Metabolism Increased Caloric Intake Increased Caloric Intake Mitochondrial Proton Gradient Mitochondrial Proton Gradient Increased Caloric Intake->Mitochondrial Proton Gradient Increases ATP Synthesis ATP Synthesis Mitochondrial Proton Gradient->ATP Synthesis Drives Energy Expenditure Energy Expenditure Mitochondrial Proton Gradient->Energy Expenditure Increases Heat Production This compound This compound This compound->Mitochondrial Proton Gradient Dissipates (Uncoupling)

Caption: Mechanism of this compound as a Mitochondrial Uncoupler.

G cluster_workflow Experimental Workflow Acclimatization Acclimatization HFD Feeding HFD Feeding Acclimatization->HFD Feeding NPP Treatment NPP Treatment HFD Feeding->NPP Treatment Metabolic Phenotyping Metabolic Phenotyping NPP Treatment->Metabolic Phenotyping Tissue Collection Tissue Collection Metabolic Phenotyping->Tissue Collection

Caption: In Vivo Experimental Workflow for NPP Studies in HFD-Fed Mice.

G cluster_glucagon Glucagon (B607659) Signaling Pathway Glucagon Glucagon Glucagon Receptor Glucagon Receptor Glucagon->Glucagon Receptor Binds PKA PKA Glucagon Receptor->PKA Activates Hepatic Glucose Production Hepatic Glucose Production PKA->Hepatic Glucose Production Increases Niclosamide Niclosamide Niclosamide->PKA Inhibits

Caption: Niclosamide's Inhibition of the Hepatic Glucagon Signaling Pathway.[6][7][8]

References

Application Notes and Protocols for Testing Niclosamide Piperazine in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of niclosamide (B1684120) piperazine (B1678402) (NPP) in preclinical animal models of type 2 diabetes (T2DM). The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting their own studies.

Introduction

Niclosamide, an FDA-approved anthelmintic drug, has gained attention for its potential therapeutic effects in metabolic diseases, including type 2 diabetes.[1][2] Its salt form, niclosamide piperazine (NPP), has been investigated for its ability to mitigate diet-induced obesity and diabetic symptoms. The primary mechanisms of action are believed to involve mitochondrial uncoupling and inhibition of the glucagon (B607659) signaling pathway.[3][4][5] These notes provide detailed protocols for evaluating the efficacy of NPP in a high-fat diet (HFD)-induced mouse model of T2DM, a widely used and relevant preclinical model.

Animal Model Selection

The C57BL/6J mouse strain is a suitable choice for inducing diet-related obesity and insulin (B600854) resistance. When fed a high-fat diet (typically 60% of calories from fat), these mice develop key features of human T2DM, including hyperglycemia, hyperinsulinemia, glucose intolerance, and insulin resistance.[6]

Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a high-fat diet-induced mouse model of type 2 diabetes.

Table 1: Effect of this compound (NPP) on Body Weight and Food Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Daily Food Intake (g)
Control (HFD)25.4 ± 1.545.2 ± 2.119.8 ± 1.83.1 ± 0.3
NPP (2000 ppm in HFD)25.6 ± 1.638.5 ± 1.912.9 ± 1.52.8 ± 0.2

Data are presented as mean ± SD. *p < 0.05 compared to the Control (HFD) group.

Table 2: Effect of this compound (NPP) on Glycemic Control

Treatment GroupFasting Blood Glucose (mg/dL) - Week 4Fasting Blood Glucose (mg/dL) - Week 8Fasting Plasma Insulin (ng/mL) - Week 9
Control (HFD)185 ± 15210 ± 202.5 ± 0.4
NPP (2000 ppm in HFD)140 ± 12155 ± 181.6 ± 0.3*

Data are presented as mean ± SD. *p < 0.05 compared to the Control (HFD) group.

Table 3: Effect of this compound (NPP) on Glucose and Insulin Tolerance

Treatment GroupGlucose Tolerance Test (AUC)Insulin Tolerance Test (% Glucose Reduction at 60 min)
Control (HFD)35,400 ± 2,10025 ± 5
NPP (2000 ppm in HFD)24,800 ± 1,80045 ± 7

Data are presented as mean ± SD. AUC: Area Under the Curve. *p < 0.05 compared to the Control (HFD) group.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Fat Diet-Induced Diabetes Model
  • Animal Strain: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimation: Acclimate mice for at least one week upon arrival, with free access to standard chow and water.

  • Diet:

    • Control Group: High-fat diet (HFD) with 60% of calories derived from fat.

    • Treatment Group: HFD containing 2000 ppm this compound.

  • Duration: Feed the respective diets to the mice for 11 weeks.

  • Housing: House mice individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Monitoring: Monitor body weight and food intake weekly.

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Fast mice for 6 hours (with free access to water) prior to the glucose challenge.[7]

  • Baseline Blood Sample: At time 0, collect a baseline blood sample from the tail vein.

  • Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 4-6 hours (with free access to water).

  • Baseline Blood Sample: At time 0, collect a baseline blood sample from the tail vein.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, and 60 minutes after the insulin injection.

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Data Analysis: Express the results as the percentage reduction in blood glucose from baseline to assess insulin sensitivity.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathways of this compound and the experimental workflow.

G cluster_0 Mitochondrial Uncoupling Pathway Niclosamide This compound Mitochondria Mitochondrial Inner Membrane Niclosamide->Mitochondria Targets ProtonGradient Proton Gradient Dissipation Mitochondria->ProtonGradient Induces ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Uncouples from ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production Leads to AMPK AMPK Activation ATP_Production->AMPK Activates FattyAcidOxidation Increased Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes

Caption: Proposed mitochondrial uncoupling pathway of this compound.

G cluster_1 Glucagon Signaling Inhibition Pathway Glucagon Glucagon GPCR Glucagon Receptor (GPCR) Glucagon->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Niclosamide This compound Niclosamide->PKA Inhibits Gluconeogenesis Decreased Hepatic Glucose Production CREB->Gluconeogenesis Regulates

Caption: Inhibition of the glucagon signaling pathway by niclosamide.

G cluster_workflow Experimental Workflow start Start: C57BL/6J Mice (6-8 weeks old) acclimation Acclimation (1 week) start->acclimation diet Dietary Intervention (11 weeks) - Control: High-Fat Diet - Treatment: HFD + 2000 ppm NPP acclimation->diet monitoring Weekly Monitoring: - Body Weight - Food Intake diet->monitoring ogtt Oral Glucose Tolerance Test (OGTT) (Week 10) diet->ogtt itt Insulin Tolerance Test (ITT) (Week 11) ogtt->itt analysis Data Analysis: - Body Weight Gain - Fasting Glucose & Insulin - Glucose & Insulin Tolerance itt->analysis end End of Study analysis->end

Caption: Workflow for testing this compound in HFD-induced diabetic mice.

References

Antiviral Screening of Niclosamide Derivatives Against SARS-CoV-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The repurposing of existing drugs has been a critical strategy in the rapid search for effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. Niclosamide (B1684120), an FDA-approved anthelmintic drug, has emerged as a potent inhibitor of SARS-CoV-2 replication in numerous preclinical studies.[1] Its broad-spectrum antiviral activity, coupled with a multimodal mechanism of action, makes it and its derivatives, such as niclosamide piperazine (B1678402), promising candidates for further investigation.

This document provides detailed application notes and experimental protocols for the antiviral screening of niclosamide and its analogs against SARS-CoV-2. While specific data for niclosamide piperazine is limited in the current scientific literature, the methodologies described herein are standard and directly applicable to the evaluation of its potential anti-SARS-CoV-2 efficacy.

Mechanism of Action of Niclosamide Against SARS-CoV-2

Niclosamide exhibits a complex and multifaceted mechanism of action against SARS-CoV-2, primarily targeting host cell pathways that the virus exploits for its life cycle. This host-directed activity suggests that niclosamide may retain its efficacy against emerging viral variants.[2] Key mechanisms include:

  • Inhibition of Viral Entry: Niclosamide can hinder the entry of SARS-CoV-2 into host cells.[3] One proposed mechanism involves the inhibition of the TMEM16F ion channel, which is implicated in the formation of syncytia (cell fusion), a characteristic cytopathic effect of SARS-CoV-2 infection.[2][4]

  • Modulation of Autophagy: The drug has been shown to induce autophagy, a cellular recycling process, by inhibiting S-phase kinase-associated protein 2 (SKP2). This enhanced autophagy can interfere with viral replication.

  • Endosomal Neutralization: As a protonophore, niclosamide can disrupt the pH gradient of endosomes, which is crucial for the entry and uncoating of many viruses, including SARS-CoV-2.[5]

Below is a diagram illustrating the proposed signaling pathways for niclosamide's antiviral activity against SARS-CoV-2.

Niclosamide_MoA cluster_virus SARS-CoV-2 Lifecycle cluster_host Host Cell Viral_Entry Viral Entry Replication Viral Replication Viral_Entry->Replication Egress Viral Egress Replication->Egress TMEM16F TMEM16F Syncytia Syncytia Formation TMEM16F->Syncytia Mediates SKP2 SKP2 BECN1 BECN1 SKP2->BECN1 Degrades Autophagy Autophagy BECN1->Autophagy Induces Autophagy->Replication Inhibits Endosome Endosome Acidification Endosome->Viral_Entry Required for Syncytia->Viral_Entry Facilitates Niclosamide Niclosamide Niclosamide->TMEM16F Inhibits Niclosamide->SKP2 Inhibits Niclosamide->Endosome Neutralizes

Proposed mechanism of action of niclosamide against SARS-CoV-2.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of niclosamide and some of its analogs against SARS-CoV-2 from various studies. This data provides a benchmark for evaluating new derivatives like this compound.

Compound/AnalogEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Cell LineVirus StrainReference
Niclosamide0.28>20>71VeroSARS-CoV-2[1]
Niclosamide0.0435.62130.7Calu-3SARS-CoV-2[6]
Niclosamide0.049--Vero E6SARS-CoV-2[6]
Niclosamide Analog 211.004.734.73Vero-E6SARS-CoV-2[7]
Niclosamide Analog 50.0571.5126.5Vero E6SARS-CoV-2[4]
Niclosamide Analog 110.495.9512.1Vero E6SARS-CoV-2[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.

Workflow Diagram:

CPE_Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of this compound Incubate_24h->Add_Compound Incubate_1h Incubate for 1h Add_Compound->Incubate_1h Add_Virus Infect with SARS-CoV-2 (MOI 0.05) Incubate_1h->Add_Virus Incubate_72h Incubate for 72h Add_Virus->Incubate_72h Observe_CPE Observe for Cytopathic Effect (CPE) Incubate_72h->Observe_CPE Stain_Cells Stain with Crystal Violet Observe_CPE->Stain_Cells Measure_Absorbance Measure Absorbance at 570 nm Stain_Cells->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well microplates at a density of 2 x 10^4 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "virus control" (no compound) and "cell control" (no virus, no compound) wells.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.

  • Virus Infection: Add 100 µL of SARS-CoV-2 (e.g., USA-WA1/2020 strain) at a multiplicity of infection (MOI) of 0.05 to all wells except the cell control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • CPE Observation: Observe the cells daily for the appearance of CPE, such as cell rounding and detachment.

  • Staining: After 72 hours, fix the cells with 4% paraformaldehyde for 20 minutes. Discard the fixative and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Quantification: Gently wash the plates with water and air dry. Solubilize the stain with 100 µL of methanol (B129727) per well and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control. The 50% effective concentration (EC50) is determined by non-linear regression analysis of the dose-response curves.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a more quantitative assay that measures the ability of a compound to reduce the number of viral plaques, which represent areas of virus-infected cells.

Workflow Diagram:

PRNT_Workflow Start Start Seed_Cells Seed Vero E6 cells in 12-well plates Start->Seed_Cells Incubate_Confluence Incubate to 90-95% confluence Seed_Cells->Incubate_Confluence Prepare_Mixture Prepare compound-virus mixtures Incubate_Confluence->Prepare_Mixture Incubate_Mixture Incubate mixture for 1h at 37°C Prepare_Mixture->Incubate_Mixture Infect_Cells Inoculate cell monolayers with mixture Incubate_Mixture->Infect_Cells Adsorption Allow virus adsorption for 1h Infect_Cells->Adsorption Overlay Add agarose (B213101) overlay Adsorption->Overlay Incubate_Plaques Incubate for 72h for plaque formation Overlay->Incubate_Plaques Fix_Stain Fix and stain cells with Crystal Violet Incubate_Plaques->Fix_Stain Count_Plaques Count plaques Fix_Stain->Count_Plaques Calculate_PRNT50 Calculate PRNT50 Count_Plaques->Calculate_PRNT50 End End Calculate_PRNT50->End

Workflow for the Plaque Reduction Neutralization Test (PRNT).

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 12-well plates and grow until they reach 90-95% confluency.

  • Compound-Virus Mixture Preparation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of SARS-CoV-2 suspension containing approximately 100 plaque-forming units (PFU) per 100 µL.

  • Incubation: Incubate the compound-virus mixtures for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the compound-virus mixtures in duplicate.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to allow for virus adsorption.

  • Overlay: After adsorption, overlay the cell monolayers with 2 mL of DMEM containing 2% FBS and 0.5% agarose.

  • Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 1 hour and then stain with 0.5% crystal violet for 15 minutes.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the virus control. The 50% plaque reduction neutralization titer (PRNT50) is determined from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Quantification

This assay measures the amount of viral RNA in the supernatant of infected cells to determine the effect of the compound on viral replication.

Workflow Diagram:

qRTPCR_Workflow Start Start Infect_Cells Infect cells with SARS-CoV-2 in presence of compound Start->Infect_Cells Incubate_48h Incubate for 48h Infect_Cells->Incubate_48h Collect_Supernatant Collect cell culture supernatant Incubate_48h->Collect_Supernatant Extract_RNA Extract viral RNA Collect_Supernatant->Extract_RNA RT_qPCR Perform one-step RT-qPCR targeting RdRp or N gene Extract_RNA->RT_qPCR Analyze_Data Analyze Cq values and quantify viral RNA copies RT_qPCR->Analyze_Data Calculate_Inhibition Calculate percentage of viral replication inhibition Analyze_Data->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for Viral Load Quantification by qRT-PCR.

Protocol:

  • Cell Infection: Seed Vero E6 cells in 24-well plates and infect with SARS-CoV-2 at an MOI of 0.1 in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform one-step qRT-PCR using a commercial kit and primers/probes targeting a conserved region of the SARS-CoV-2 genome (e.g., RdRp or N gene).

  • Data Analysis: Determine the quantification cycle (Cq) values for each sample. A standard curve can be generated using in vitro transcribed viral RNA to quantify the viral RNA copy number.

  • Inhibition Calculation: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral activity is not due to cell death.

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates as described for the CPE assay.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment: Measure cell viability using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by non-linear regression analysis.

Conclusion

The protocols and data presented provide a comprehensive framework for the antiviral screening of this compound and other derivatives against SARS-CoV-2. By employing a combination of these assays, researchers can effectively determine the potency, selectivity, and potential mechanism of action of novel antiviral candidates. While the lack of specific data on this compound highlights a research gap, the established methodologies for niclosamide provide a clear path forward for its evaluation.

References

Application Notes and Protocols for Niclosamide Piperazine in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide (B1684120), an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties. It exerts its effects through the modulation of multiple key signaling pathways implicated in tumor growth and survival, including Wnt/β-catenin, STAT3, mTOR, and NF-κB. However, the clinical translation of niclosamide has been hampered by its poor aqueous solubility and low bioavailability. To address these limitations, various derivatives have been synthesized, including niclosamide piperazine (B1678402) (NPP). Niclosamide piperazine, a salt form of niclosamide, demonstrates improved water solubility and has a documented safety profile in animal studies.[1][2] These characteristics suggest that this compound may offer enhanced therapeutic efficacy in preclinical cancer models compared to its parent compound.

These application notes provide a comprehensive overview of the use of this compound for inhibiting tumor growth in xenograft models, based on the known mechanisms of niclosamide and protocols adapted from studies with the parent compound.

Mechanism of Action: A Multi-Targeted Approach

Niclosamide and its derivatives function as multi-pathway inhibitors, disrupting key cellular processes that drive tumorigenesis.[3] The primary mechanisms of action are summarized below.

Key Signaling Pathways Targeted by Niclosamide
  • Wnt/β-catenin Pathway: Niclosamide promotes the degradation of the Wnt co-receptor LRP6, leading to the suppression of the Wnt/β-catenin signaling cascade, which is crucial for cancer cell proliferation and stemness.[2]

  • STAT3 Signaling Pathway: Niclosamide inhibits the phosphorylation and nuclear translocation of STAT3, a transcription factor that regulates genes involved in cell survival, proliferation, and angiogenesis.[3]

  • mTOR Signaling Pathway: By activating the tuberous sclerosis complex (TSC), niclosamide disrupts the mTOR pathway, a central regulator of cell growth and metabolism.[2]

  • NF-κB Signaling Pathway: Niclosamide inhibits the IκB kinase (IKK), which prevents the degradation of IκB and subsequent nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[2]

  • Mitochondrial Uncoupling: Niclosamide acts as a mitochondrial uncoupler, disrupting ATP production and inducing the release of cytochrome c, which triggers apoptosis.[2]

Niclosamide_Signaling_Pathways Figure 1: Key Signaling Pathways Inhibited by Niclosamide Niclosamide This compound Wnt Wnt/β-catenin Pathway Niclosamide->Wnt STAT3 STAT3 Pathway Niclosamide->STAT3 mTOR mTOR Pathway Niclosamide->mTOR NFkB NF-κB Pathway Niclosamide->NFkB Mitochondria Mitochondrial Function Niclosamide->Mitochondria Proliferation Tumor Cell Proliferation Wnt->Proliferation STAT3->Proliferation Survival Tumor Cell Survival STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis mTOR->Proliferation NFkB->Survival Apoptosis Apoptosis Mitochondria->Apoptosis

Figure 1: Key Signaling Pathways Inhibited by Niclosamide

Data Presentation: Efficacy in Xenograft Models

While specific in vivo data for this compound in cancer xenograft models is limited, studies on the parent compound, niclosamide, have demonstrated significant tumor growth inhibition. The improved bioavailability of this compound suggests it could achieve similar or enhanced efficacy at equivalent or lower doses.[4][5] Below are tables summarizing representative data for niclosamide and a hypothetical projection for this compound.

Table 1: Reported Efficacy of Niclosamide in Human Cancer Xenograft Models

Cancer TypeCell LineAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Reference
Pancreatic CancerPANC-1Nude Mice20 mg/kg/day, i.p.Significant reduction in tumor volume and weight[6]
Ovarian CarcinomaSKOV3Nude Mice20 mg/kg/day, i.p.Significantly suppressed tumor growth[7][8]
Breast CancerMDA-MB-231Nude Mice20 mg/kg/day, i.p.Significant inhibition of tumor growth[9]
Colon CancerHCT116Nude Mice50 mg/kg, i.p.Significantly suppressed in vivo tumor growth[9]

Table 2: Hypothetical Efficacy of this compound in a Xenograft Model

Cancer TypeCell LineAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Notes
GlioblastomaU87Nude Mice15 mg/kg/day, p.o.~60-70%Hypothetical data based on improved bioavailability.
Prostate CancerPC-3SCID Mice20 mg/kg/day, p.o.~50-60%Hypothetical data based on improved bioavailability.

Note: The data in Table 2 is illustrative and intended to guide experimental design. Actual results may vary.

Experimental Protocols

The following protocols are adapted from established methods for xenograft studies with niclosamide and can be applied to the evaluation of this compound.

Protocol 1: Cell Culture and Xenograft Implantation

Xenograft_Implantation_Workflow Figure 2: Xenograft Implantation Workflow Cell_Culture 1. Cell Culture (e.g., PANC-1, SKOV3) Harvesting 2. Cell Harvesting (Trypsinization) Cell_Culture->Harvesting Cell_Prep 3. Cell Preparation (Resuspend in PBS/Matrigel) Harvesting->Cell_Prep Injection 4. Subcutaneous Injection (Nude Mice) Cell_Prep->Injection Monitoring 5. Tumor Growth Monitoring Injection->Monitoring

Figure 2: Xenograft Implantation Workflow

Materials:

  • Cancer cell line of interest (e.g., PANC-1, SKOV3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or similar basement membrane matrix)

  • 6-8 week old immunodeficient mice (e.g., nude, SCID)

  • Syringes and needles

Procedure:

  • Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells.

  • Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a 1:1 mixture of sterile, cold PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Xenograft Implantation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

Protocol 2: this compound Administration and Efficacy Evaluation

Treatment_and_Evaluation_Workflow Figure 3: Treatment and Evaluation Workflow Tumor_Growth 1. Tumors Reach ~100-150 mm³ Randomization 2. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 3. Administer this compound (p.o. or i.p.) Randomization->Treatment Data_Collection 4. Monitor Tumor Volume and Body Weight Treatment->Data_Collection Endpoint 5. Euthanize and Excise Tumors Data_Collection->Endpoint Analysis 6. Tumor Weight Measurement and Further Analysis Endpoint->Analysis

Figure 3: Treatment and Evaluation Workflow

Materials:

  • Tumor-bearing mice

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Gavage needles (for oral administration)

  • Calipers

  • Analytical balance

Procedure:

  • Group Formation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice.

  • Administration: Administer this compound to the treatment group via oral gavage (p.o.) or intraperitoneal injection (i.p.) daily or as determined by the experimental design. The control group should receive the vehicle only. A typical starting dose for niclosamide is 20 mg/kg, and due to the improved bioavailability of the piperazine salt, a lower starting dose (e.g., 15 mg/kg) may be considered.

  • Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice according to IACUC guidelines.

  • Data Analysis: Excise the tumors and measure their final weight. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67) or snap-frozen for molecular analysis (e.g., Western blotting for p-STAT3).

Conclusion

This compound represents a promising next-generation therapeutic for cancer treatment due to its potential for improved bioavailability over the parent compound, niclosamide. Its multi-targeted mechanism of action suggests efficacy across a broad range of cancer types. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in xenograft models. Further research is warranted to establish the in vivo efficacy and optimal dosing strategies for this promising anticancer agent.

References

Application Note: Investigating the Anti-Glioblastoma Efficacy of Niclosamide Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is a highly aggressive and challenging primary brain tumor with a poor prognosis. The need for novel therapeutic agents is paramount. Niclosamide (B1684120), an FDA-approved antihelmintic drug, has emerged as a promising candidate for cancer therapy due to its demonstrated anti-cancer effects in various cancer models, including glioblastoma.[1][2][3][4] This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of niclosamide on glioblastoma cells. While the piperazine (B1678402) salt of niclosamide is a common formulation, the available research predominantly focuses on the parent compound, niclosamide. The piperazine salt is expected to exhibit similar activity, though direct comparative studies on glioblastoma cells were not identified in the reviewed literature.

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.

Data Presentation: Efficacy of Niclosamide on Glioblastoma Cells

Niclosamide has been shown to effectively reduce the viability of various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Cell LineNiclosamide IC50 (µM)Reference
U-87 MG1.5 - 1.9[5]
Primary Glioblastoma Cells (pGBMs)0.3 - 1.2[3]

These values demonstrate that niclosamide exhibits potent cytotoxic effects on glioblastoma cells at micromolar concentrations.

Experimental Workflow for MTT Assay

The following diagram illustrates the general workflow for assessing the effect of niclosamide piperazine on glioblastoma cells using the MTT assay.

MTT_Workflow Experimental Workflow of MTT Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Glioblastoma Cells cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding drug_treatment Treat Cells with this compound cell_seeding->drug_treatment drug_prep Prepare this compound Dilutions drug_prep->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_data Plot Dose-Response Curve and Determine IC50 calculate_viability->plot_data Signaling_Pathways Signaling Pathways Inhibited by Niclosamide in Glioblastoma Niclosamide Niclosamide Wnt Wnt/β-catenin Niclosamide->Wnt STAT3 STAT3 Niclosamide->STAT3 mTOR mTOR Niclosamide->mTOR Notch Notch Niclosamide->Notch PI3K_AKT PI3K/AKT Niclosamide->PI3K_AKT MAPK_ERK MAPK/ERK Niclosamide->MAPK_ERK Proliferation Decreased Proliferation Wnt->Proliferation Migration Decreased Migration Wnt->Migration STAT3->Proliferation STAT3->Migration mTOR->Proliferation Notch->Proliferation Viability Decreased Viability PI3K_AKT->Viability MAPK_ERK->Viability Apoptosis Increased Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Niclosamide Piperazine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the aqueous solubility of niclosamide (B1684120) piperazine (B1678402) for in vitro experimental use.

Troubleshooting Guide

This section addresses common issues encountered when preparing niclosamide piperazine solutions for cell-based assays and other in vitro studies.

Q1: My this compound precipitated after I diluted my DMSO stock solution into the aqueous cell culture medium. What should I do?

A1: This is a common problem known as precipitation, which occurs when a drug that is soluble in a strong organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The final concentration of the organic solvent may be insufficient to keep the drug in solution.

Troubleshooting Steps:

  • Verify Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is as high as is tolerable for your specific cell line, but typically not exceeding 0.5% (v/v).[1][2] Some robust cell lines may tolerate up to 1%, but this should be validated.[1][3]

  • Reduce Final Drug Concentration: The requested final concentration of this compound may be above its solubility limit in the final assay medium. Try performing a serial dilution to a lower final concentration.

  • Use a Different Solubilization Method: If decreasing the drug concentration is not an option, consider alternative methods to improve aqueous solubility, such as using cyclodextrins or adjusting the pH.

  • Pre-warm the Medium: Adding the drug stock to a pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility during dilution.

  • Change the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller volume first and then gradually adding more medium while vortexing or stirring.

Q2: I am observing inconsistent or non-reproducible results in my cell viability assays. Could this be related to solubility?

A2: Absolutely. Poor solubility is a frequent cause of inconsistent results in in vitro assays. If this compound is not fully dissolved, the actual concentration of the drug available to the cells will be lower and more variable than the calculated concentration. Undissolved drug particles can also interfere with certain assay readouts (e.g., absorbance or fluorescence measurements).

Recommendations:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the final solution for any signs of precipitation (cloudiness, crystals, or film). Centrifuge the solution at a low speed and check for a pellet.

  • Solubility Confirmation: It is highly recommended to experimentally determine the solubility of your this compound batch in your specific assay medium.

  • Re-evaluate Preparation Protocol: Review your stock solution preparation and dilution steps to ensure consistency. Use a validated protocol like the ones provided below.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its water solubility a challenge?

A1: Niclosamide is an anthelmintic drug that has gained significant interest for its potential applications in other diseases, including cancer and viral infections, due to its ability to modulate multiple signaling pathways like Wnt/β-catenin, mTOR, STAT3, and NF-κB.[4][5][6][7][8] However, niclosamide itself is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but very low water solubility (5-8 µg/mL).[9]

This compound is a salt form of niclosamide created to improve its physicochemical properties, including solubility.[10][11] While the piperazine salt form does enhance aqueous solubility compared to the parent compound, it can still be challenging to dissolve in purely aqueous solutions at the concentrations required for many in vitro studies.[12]

Q2: What are the primary methods to improve the aqueous solubility of this compound for in vitro studies?

A2: Several methods can be employed to increase the solubility of this compound in aqueous media for experimental use.

  • Co-Solvent Systems: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution. This stock is then diluted into the aqueous assay buffer or cell culture medium.

  • pH Adjustment: Niclosamide is a weak acid.[9] Increasing the pH of the aqueous solution can significantly increase its solubility by favoring the formation of the more soluble deprotonated salt form.[13][14] For instance, the amount of niclosamide in solution can be increased by over 270 times by raising the pH from 3.66 to 9.63.[13]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like niclosamide, within their hydrophobic core, while their hydrophilic exterior improves the solubility of the entire complex in water.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[17]

Q3: How do I prepare a stock solution of this compound using a co-solvent?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used co-solvent. This compound is soluble in DMSO.[12][18]

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is approximately 413.26 g/mol .[12] To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 413.26 g/mol * (1000 mg / 1 g) = 4.13 mg

  • Weigh Compound: Accurately weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of cell-culture-grade DMSO (e.g., 1 mL for the calculation above).

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[19][20]

  • Inspect and Store: Visually confirm that all solid has dissolved. Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store at -20°C for long-term use.[18][19][21]

Q4: What is the maximum concentration of common solvents that is safe for cells in culture?

A4: The tolerance of cell lines to organic solvents varies. It is crucial to keep the final solvent concentration in the culture medium low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.[2]

Table 1: General Solvent Tolerance Guidelines for In Vitro Cell Cultures
SolventTypical Maximum Final Concentration (% v/v)Notes
DMSO ≤ 0.5%Some cell lines may tolerate up to 1%, but concentrations above 0.5% can induce off-target effects.[1][2]
Ethanol ≤ 0.5%Generally less toxic than DMSO, with some cell lines tolerating up to 1-2%.[2][22]
Methanol ≤ 0.1%More toxic than ethanol; use with caution.

Note: These are general guidelines. It is essential to perform a vehicle toxicity control experiment for your specific cell line and assay.

Q5: How can I use cyclodextrins to solubilize this compound?

A5: Forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the aqueous solubility of niclosamide.[17] The freeze-drying method is often effective for creating a stable, solid complex that can be readily dissolved in aqueous media.[15][23]

Experimental Protocol: Preparation of a Niclosamide-HP-β-CD Inclusion Complex via Freeze-Drying
  • Molar Ratio Determination: Establish the optimal molar ratio of niclosamide to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Dissolution: Dissolve the HP-β-CD in deionized water with stirring.

  • Addition of Niclosamide: Prepare a concentrated solution of niclosamide in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous HP-β-CD solution while stirring continuously.

  • Complexation: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.

  • Filtration (Optional): Some protocols suggest filtering the solution to remove any uncomplexed, undissolved drug.[24]

  • Freeze-Drying: Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48-72 hours to obtain a solid, powdered complex.

  • Characterization: The resulting powder should be characterized using techniques like XRD, DSC, or NMR to confirm complex formation.[15] The powder can then be dissolved directly in water or buffer for your experiments.

Visualizations

Logical & Experimental Workflows

G cluster_0 Troubleshooting Workflow: Compound Precipitation start Precipitate observed in cell media q1 Is final solvent conc. > 0.5%? start->q1 a1_yes Reduce solvent conc. in stock solution q1->a1_yes Yes q2 Is final drug conc. too high? q1->q2 No a1_yes->q2 a2_yes Lower final drug concentration q2->a2_yes Yes a2_no Consider alternative solubilization methods (e.g., Cyclodextrin, pH adj.) q2->a2_no No end Solution remains clear a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for addressing this compound precipitation in aqueous media.

Signaling Pathway

Niclosamide is known to inhibit several key signaling pathways implicated in cancer cell proliferation and survival. The Wnt/β-catenin pathway is a prominent target.[4][8]

G cluster_1 Simplified Wnt/β-catenin Pathway Inhibition by Niclosamide cluster_2 Wnt Wnt Ligand Fzd Frizzled (FZD) Receptor Wnt->Fzd DVL Dishevelled (DVL) Fzd->DVL LRP6 LRP6 Co-receptor LRP6->DVL GSK3B GSK3β DVL->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Degradation APC APC Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Gene Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene Niclosamide Niclosamide Niclosamide->LRP6 Promotes Degradation Niclosamide->DVL

Caption: Niclosamide inhibits the Wnt pathway by promoting LRP6 degradation and inhibiting DVL.

References

Technical Support Center: Enhancing Niclosamide Piperazine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of niclosamide (B1684120) piperazine (B1678402) and related formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the bioavailability of niclosamide and its salts, like niclosamide piperazine, inherently low?

A1: The primary challenge with niclosamide is its classification as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high membrane permeability but very low aqueous solubility.[1][2] This poor solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to low oral bioavailability.[1] Furthermore, niclosamide undergoes extensive first-pass metabolism in the liver and intestine, where it is rapidly degraded by cytochrome P450 (specifically CYP1A2) and UDP-glucuronosyltransferase (UGT1A1) enzymes.[3][4][5] While converting niclosamide to a salt form like this compound (NPP) significantly improves aqueous solubility, achieving optimal bioavailability still requires overcoming these metabolic hurdles and preventing precipitation in the GI tract.[4][5]

Q2: My amorphous solid dispersion (ASD) of niclosamide shows excellent in vitro dissolution but poor in vivo performance. What could be the issue?

A2: This is a common issue often linked to in vivo recrystallization. Niclosamide is a poor glass former with a high tendency to recrystallize from the supersaturated state created by the ASD, especially under acidic conditions like those in the stomach.[1][6] This recrystallization negates the solubility advantage of the amorphous form.[6]

  • Troubleshooting Tip: An enteric coating or encapsulation is crucial for niclosamide ASDs. This protects the formulation from the low pH of the stomach, ensuring it dissolves in the more neutral to alkaline environment of the small intestine, where absorption occurs.[6][7]

Q3: I'm observing the formation of nanoparticles during the dissolution of my niclosamide ASD. Is this expected and is it beneficial?

A3: Yes, this is an expected and highly beneficial phenomenon. Certain niclosamide ASDs, particularly those formulated with polymers like PVP-VA, are designed to generate amorphous nanoparticles (around 100-150 nm) during dissolution in intestinal fluids.[1][6][7][8] These nanoparticles create a high-energy, supersaturated solution of niclosamide, which significantly enhances its apparent solubility (up to 60-fold increases have been reported) and subsequent absorption.[1][7][8] These nanoparticles act as a drug reservoir, maintaining a high concentration gradient for passive diffusion across the intestinal membrane.[6]

Q4: What are the main formulation strategies to enhance the bioavailability of niclosamide or its piperazine salt?

A4: Several key strategies are employed, often in combination:

  • Salt Formation: Creating salts like this compound (NPP) or niclosamide ethanolamine (B43304) (NEN) is a primary step to increase aqueous solubility.[3][4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing niclosamide in a hydrophilic polymer matrix is a proven method to enhance dissolution rates and apparent solubility.[1][8][9]

  • Co-crystallization: Forming co-crystals with safe co-formers (e.g., caffeine, nicotinamide, theophylline) can modify the crystal lattice to improve solubility and dissolution characteristics without altering the drug's chemical structure.[2][10][11][12]

  • Particle Size Reduction & Nanoformulations: Techniques like electrospraying or developing lipid-based nanocarriers can improve the surface area for dissolution and protect the drug from degradation.[3][13]

Q5: When formulating a this compound ASD, what are the critical process parameters for hot-melt extrusion (HME)?

A5: Key parameters for HME include:

  • Temperature: The processing temperature must be high enough to ensure niclosamide dissolves completely in the polymer matrix but low enough to prevent thermal degradation of the drug or polymer.

  • Screw Speed: This affects the mixing efficiency and residence time within the extruder. It must be optimized to ensure a homogeneous amorphous dispersion.

  • Feed Rate: The rate at which the drug-polymer blend is fed into the extruder influences the fill level and pressure, which can impact the final product's properties.

  • Drug-Polymer Ratio: The concentration of niclosamide in the polymer is critical. Too high a concentration can lead to recrystallization upon cooling or during storage. A 1:4 drug-to-polymer ratio with hydroxyethyl (B10761427) cellulose (B213188) (HEC) has been shown to be successful.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on niclosamide and its enhanced formulations.

Table 1: Solubility of Niclosamide and its Formulations

Compound / Formulation Medium / Conditions Solubility Fold Increase (vs. Niclosamide) Reference
Niclosamide Water (20-25 °C) ~0.0016 g/L (1.6 µg/mL) - [4]
Niclosamide Water (20 °C) 5-8 µg/mL - [1]
This compound (NPP) Water (20-25 °C) ~30 g/L ~18,750x [4]
This compound (NPP) Aqueous (37 °C) 0.023 mg/mL (23 µg/mL) ~7.7x [5]
Niclosamide Ethanolamine Salt (NEN) Water (20 °C) 180-280 mg/L ~30,000x [1]
ASD (Niclosamide:PVP-VA) FaSSIF 481.7 ± 22.2 µg/mL ~60-73x [1][6][7]
ASD (Niclosamide:HEC, 1:4) Water 428.3 ± 14.1 µg/mL ~70x [1]
Niclosamide-Saccharin Cocrystal N/A Several-fold increase reported N/A [12]

| Niclosamide in MOF-5 | PBS (pH 7.4) | 209.85 ± 9.77 µg/mL | ~6.1x |[14] |

Table 2: Pharmacokinetic Parameters of Niclosamide Formulations in Animal Models

Formulation Species Dose Cmax (Peak Concentration) AUC (Total Exposure) Bioavailability (F%) Fold Increase in F% Reference
Niclosamide Rat 5 mg/kg (oral) 354 ± 152 ng/mL N/A 10% - [15]
Niclosamide Rat 50 mg/kg (oral) N/A N/A 5.5% - [16]
ASD (Niclosamide:PVP-VA) Rat 25 mg/kg (oral) 4-fold increase vs. pure drug 4.4-fold increase vs. pure drug ~2.6-fold increase vs. pure drug 2.6x [1][6]

| Prodrug (PDNIC) | Mouse | 10 mg/kg (oral) | N/A | N/A | 85.6% | >8x vs. niclosamide |[1][16] |

Experimental Protocols & Methodologies

Protocol 1: Preparation of Niclosamide Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

  • Objective: To prepare a homogeneous amorphous dispersion of niclosamide in a hydrophilic polymer to enhance its dissolution rate.

  • Materials:

    • Niclosamide powder (micronized preferred).

    • Polymer: Poly(1-vinyl pyrrolidone-co-vinyl acetate) (PVP-VA) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS).

    • Blender (e.g., V-blender).

    • Hot-Melt Extruder with a co-rotating twin-screw setup.

    • Pelletizer or milling equipment.

  • Methodology:

    • Blending: Accurately weigh niclosamide and the selected polymer (e.g., 25% w/w niclosamide, 75% w/w PVP-VA). Blend the powders for 15-20 minutes until a uniform mixture is achieved.

    • Extrusion: Set the HME temperature profile. For niclosamide/PVP-VA, a profile starting from 80°C at the feeding zone and gradually increasing to 170-180°C at the die is typical.

    • Feed the blend into the extruder at a controlled rate. The screw speed should be set (e.g., 100-150 RPM) to ensure adequate mixing and residence time for the drug to dissolve in the molten polymer.

    • Cooling & Solidification: The molten extrudate is passed onto a conveyor belt to cool and solidify.

    • Milling/Pelletizing: The cooled extrudate is milled into a fine powder or pelletized to the desired particle size for downstream processing (e.g., filling into capsules).

    • Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD), which should show a halo pattern with no sharp peaks, and Differential Scanning Calorimetry (DSC), which should show a single glass transition temperature (Tg).[9]

Protocol 2: In Vitro pH-Shift Dissolution Testing for Enteric-Protected Formulations

  • Objective: To simulate the transit of an enteric-coated niclosamide ASD formulation from the stomach to the small intestine and evaluate its dissolution profile.

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Media:

    • Acid Stage: 0.1 N HCl (pH 1.2).

    • Buffer Stage: Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

  • Methodology:

    • Place the enteric-coated capsule or tablet containing the niclosamide ASD into the dissolution vessel with 750 mL of 0.1 N HCl at 37°C. Stir at 75 RPM.

    • Run the acid stage for 2 hours. Take samples at specified time points (e.g., 60, 120 min) to check for premature drug release. The formulation should release minimal (<10%) drug.

    • After 2 hours, add 250 mL of a pre-warmed concentrated buffer to the vessel to shift the pH to 6.5 (simulating entry into the intestine).

    • Continue the dissolution test for an additional 2-4 hours. Withdraw samples at regular intervals (e.g., 15, 30, 60, 90, 120 min).

    • Filter each sample immediately through a 0.22 µm syringe filter.

    • Analyze the concentration of dissolved niclosamide in the filtrate using a validated analytical method, such as HPLC-UV.

Visualizations: Pathways and Workflows

Bioavailability_Enhancement_Strategies Problem Low Oral Bioavailability of this compound CoreIssue Poor Aqueous Solubility (BCS Class II) Problem->CoreIssue Primarily due to Strategies Enhancement Strategies CoreIssue->Strategies Addressed by ASD Amorphous Solid Dispersions (ASDs) Strategies->ASD Cocrystals Co-Crystallization Strategies->Cocrystals Nano Nanoformulations (e.g., Lipid Carriers) Strategies->Nano Prodrugs Prodrug Synthesis Strategies->Prodrugs Outcome Improved Solubility & Dissolution Rate ASD->Outcome Cocrystals->Outcome Nano->Outcome Prodrugs->Outcome FinalOutcome Enhanced In Vivo Bioavailability Outcome->FinalOutcome Leads to

Caption: Logical workflow for addressing the low bioavailability of this compound.

Niclosamide_Cancer_Signaling_Pathways Niclosamide Niclosamide Wnt Wnt/β-catenin Pathway Niclosamide->Wnt mTORC1 mTORC1 Pathway Niclosamide->mTORC1 STAT3 STAT3 Pathway Niclosamide->STAT3 NFkB NF-κB Pathway Niclosamide->NFkB Notch Notch Pathway Niclosamide->Notch Mito Mitochondrial Oxidative Phosphorylation Niclosamide->Mito uncouples Proliferation Cell Proliferation & Survival Wnt->Proliferation mTORC1->Proliferation STAT3->Proliferation NFkB->Proliferation Notch->Proliferation ATP ATP Production Mito->ATP ASD_Development_Workflow Step1 1. Formulation (Drug-Polymer Blending) Step2 2. Hot-Melt Extrusion (HME) Step1->Step2 Step3 3. Milling & Sizing of Extrudate Step2->Step3 Step4 4. Solid-State Characterization (PXRD, DSC) Step3->Step4 Step6 6. Enteric Coating or Encapsulation Step3->Step6 Step5 5. In Vitro Dissolution (pH-Shift Study) Step4->Step5 Confirm Amorphous State Step7 7. In Vivo PK Study (Animal Model) Step5->Step7 Promising Profile Step6->Step5 Test Final Dosage Form

References

Niclosamide piperazine nanoparticle formulation for improved drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation and characterization of niclosamide (B1684120) piperazine (B1678402) nanoparticles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for formulating niclosamide as a piperazine salt in a nanoparticle delivery system?

A1: Niclosamide is a drug with significant therapeutic potential in various fields, including cancer and antiviral therapy. However, its clinical application is severely limited by its poor aqueous solubility and low bioavailability.[1][2][3] The formation of a piperazine salt of niclosamide can enhance its solubility compared to the parent drug.[1][4][5] Encapsulating this salt into nanoparticles further improves its delivery profile by increasing surface area for dissolution, enhancing permeability, and potentially enabling targeted delivery and sustained release.[3][6][7]

Q2: What are the critical quality attributes to consider when developing a niclosamide piperazine nanoparticle formulation?

A2: The critical quality attributes (CQAs) for this compound nanoparticles include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and dissolution rate of the drug. A narrow PDI is desirable for a homogenous formulation.[6][7]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a crucial predictor of their stability in suspension. A zeta potential above ±30 mV is generally considered ideal for preventing aggregation.[3][6]

  • Drug Loading Capacity and Entrapment Efficiency: These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process.[6][7]

  • In Vitro Drug Release Profile: This provides insights into the release kinetics of niclosamide from the nanoparticles under physiological conditions.[7][8]

  • Stability: The formulation should be stable under defined storage conditions, with minimal changes in particle size, PDI, and drug content over time.[6][7]

Q3: How does the choice of nanoparticle platform (e.g., solid lipid nanoparticles, polymeric nanoparticles) impact the formulation?

A3: The choice of nanoparticle platform significantly influences the formulation's characteristics and performance.

  • Solid Lipid Nanoparticles (SLNs): These are composed of biodegradable and biocompatible lipids and are known for their ability to enhance the oral bioavailability of poorly soluble drugs like niclosamide.[2][6][7] They can also provide sustained drug release.[3][7]

  • Polymeric Nanoparticles: Polymers like PLGA and chitosan (B1678972) can be used to create biodegradable nanoparticles.[8][9] They offer versatility in controlling drug release and can be functionalized for targeted delivery. The release of niclosamide from polymeric nanoparticles can be pH-responsive.[8][9]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing niclosamide in a polymer matrix to create an amorphous form, which can generate nanoparticles in situ upon dissolution, significantly increasing the apparent solubility.[10][11][12]

Troubleshooting Guides

Problem 1: Inconsistent or Large Particle Size and High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step
Inadequate mixing energy during formulation.Optimize the stirring speed or sonication parameters (power, time) to ensure uniform particle formation.[6]
Improper concentration of stabilizer or surfactant.Adjust the concentration of the stabilizing agent (e.g., Tween 80, Poloxamer 407) to provide sufficient coverage on the nanoparticle surface and prevent aggregation.[13][14]
Suboptimal solvent/anti-solvent addition rate.Control the rate of addition of the solvent phase to the anti-solvent phase to ensure controlled precipitation and particle growth.
Aggregation of nanoparticles post-formulation.Ensure the zeta potential is sufficiently high (ideally > ±30 mV) to maintain electrostatic repulsion between particles.[3][6] If not, consider adding a charge-inducing agent or a different stabilizer.
Problem 2: Low Drug Entrapment Efficiency and/or Loading Capacity
Potential Cause Troubleshooting Step
Poor miscibility of the drug with the nanoparticle matrix.Select a lipid or polymer matrix with higher affinity for this compound. The binding energy between the drug and the matrix is crucial for effective encapsulation.[6]
Drug leakage into the external phase during formulation.Optimize the formulation process parameters, such as the emulsification time or the solvent evaporation rate, to minimize drug loss.
Incorrect drug-to-carrier ratio.Experiment with different ratios of this compound to the lipid or polymer to find the optimal loading capacity without compromising nanoparticle stability.
Premature drug precipitation.Ensure that the drug remains fully dissolved in the organic phase before the nanoprecipitation or emulsification step.
Problem 3: Rapid Drug Release or "Burst Release"
Potential Cause Troubleshooting Step
High concentration of drug adsorbed on the nanoparticle surface.Optimize the washing steps after nanoparticle formation to remove unencapsulated and surface-adsorbed drug.
Porous or unstable nanoparticle matrix.Increase the density of the nanoparticle matrix by selecting a different lipid or polymer, or by cross-linking the polymer if applicable.
Rapid degradation of the nanoparticle carrier.Choose a more slowly degrading lipid or polymer to achieve a more sustained release profile. The choice of carrier can dictate the release kinetics.[7][9]
Problem 4: Formulation Instability (Aggregation, Precipitation) During Storage
Potential Cause Troubleshooting Step
Insufficient surface stabilization.Increase the concentration of the stabilizer or use a combination of stabilizers to provide better steric or electrostatic stabilization.
Inappropriate storage temperature.Conduct stability studies at different temperatures (e.g., refrigerated, room temperature) to determine the optimal storage condition. Some formulations show maximum stability at refrigerated temperatures.[6][7]
Changes in pH of the suspension.Buffer the nanoparticle suspension to a pH that ensures optimal stability and drug integrity.
Crystallization of the drug within the nanoparticles.Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (P-XRD) to assess the physical state of the drug within the nanoparticles and select excipients that inhibit crystallization.[6][10]

Quantitative Data Summary

Table 1: Physicochemical Properties of Niclosamide Nanoparticle Formulations

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (NFM-3)204.2 ± 2.20.328 ± 0.02-33.16 ± 284.4 ± 0.025.27 ± 0.03[7][15]
PLGA-HA Nanoparticles442.0 ± 18.8--25.4 ± 0.41-8.70[9]
Chitosan Nanoparticles~100-120Monodispersed->90-[8][14]
Amorphous Solid Dispersion (generates nanoparticles)~100--13.6 ± 1.0--[10][16]

Table 2: In Vitro Drug Release of Niclosamide from Nanoparticle Formulations

Formulation TypeRelease MediumTime (h)Cumulative Release (%)Release KineticsReference
Solid Lipid Nanoparticles (NFM-3)-1293.21Zero-order[7][15]
PLGA-HA NanoparticlespH 7.43693.5Quasi-first-order[9]
PLGA-HA NanoparticlespH 5.03628.8-[9]
Chitosan NanoparticlespH 5.5~168 (7 days)~90-[8]
Chitosan NanoparticlespH 7.4~168 (7 days)~15-[8]

Experimental Protocols

Protocol 1: Formulation of Niclosamide-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This protocol is based on the methodology described for the fabrication of niclosamide-loaded SLNs.[7]

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. Dissolve the specified amount of niclosamide in the molten lipid.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400). Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Microemulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring. Stir the mixture at a high speed (e.g., 1000 rpm) for a specified time to form a clear microemulsion.

  • Formation of SLNs: Disperse the hot microemulsion into cold water (2-4 °C) under constant stirring. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10).

  • Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unentrapped drug.

  • Characterization: Characterize the SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

This protocol is adapted from methodologies for in vitro drug release from nanoparticles.[8]

  • Preparation of Release Media: Prepare phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4) to simulate different physiological environments.

  • Sample Preparation: Take a known amount of the niclosamide nanoparticle dispersion and place it inside a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).

  • Experimental Setup: Place the sealed dialysis bag in a beaker containing a known volume of the release medium. Maintain the temperature at 37 °C and stir the medium at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the withdrawn samples for niclosamide concentration using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation prep_lipid Prepare Lipid/Polymer Phase (with this compound) mixing High-Energy Mixing (Homogenization/Sonication) prep_lipid->mixing prep_aq Prepare Aqueous Phase (with Stabilizer) prep_aq->mixing formation Nanoparticle Formation (Precipitation/Emulsification) mixing->formation purification Purification (Dialysis/Centrifugation) formation->purification size_pdi Particle Size & PDI (DLS) purification->size_pdi release Drug Release Study purification->release zeta Zeta Potential ee_dl Entrapment Efficiency & Drug Loading morphology Morphology (SEM/TEM) solid_state Solid-State Analysis (DSC/XRD) stability Stability Assessment Troubleshooting_Logic cluster_size Issue: Large Particle Size / High PDI cluster_loading Issue: Low Drug Loading cluster_release Issue: Rapid/Burst Release start Problem Identified cause_size Potential Causes: - Inadequate Mixing - Improper Stabilizer Conc. - Aggregation start->cause_size cause_loading Potential Causes: - Poor Drug-Matrix Miscibility - Drug Leakage - Incorrect Ratio start->cause_loading cause_release Potential Causes: - Surface Adsorbed Drug - Porous Matrix - Rapid Carrier Degradation start->cause_release solution_size Solutions: - Optimize Mixing Speed/Time - Adjust Stabilizer Conc. - Check Zeta Potential cause_size->solution_size solution_loading Solutions: - Select Different Matrix - Optimize Process Parameters - Vary Drug-Carrier Ratio cause_loading->solution_loading solution_release Solutions: - Optimize Washing Steps - Use Denser Matrix - Select Slower Degrading Carrier cause_release->solution_release

References

Technical Support Center: Niclosamide Piperazine in Mitochondrial Respiration Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their studies on the dose-dependent biphasic effects of niclosamide (B1684120) piperazine (B1678402) on mitochondrial respiration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for niclosamide piperazine on mitochondria?

A1: this compound acts as a mitochondrial uncoupler, also known as a protonophore.[1][2] It transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used by ATP synthase to produce ATP.[3] This uncouples the process of substrate oxidation from ATP synthesis.[4] The piperazine salt form was developed to improve the compound's water solubility and bioavailability.[5]

Q2: I observed an increase in the oxygen consumption rate (OCR) at low concentrations of this compound, but a decrease at higher concentrations. Is this expected?

A2: Yes, this is the expected dose-dependent biphasic effect.[6][7]

  • At low concentrations (Uncoupling Phase): By dissipating the proton gradient, this compound removes the back-pressure on the electron transport chain (ETC). The ETC works faster to try and re-establish the gradient, resulting in a maximal increase in oxygen consumption.[3]

  • At high concentrations (Inhibitory Phase): At concentrations above the uncoupling threshold, niclosamide can inhibit mitochondrial respiration through non-uncoupling mechanisms.[6] This may involve impaired transport of substrates into the mitochondria.[6] This high-dose inhibition leads to a decrease in OCR and can result in cytotoxicity.

Q3: My cells are showing signs of apoptosis or reduced viability even at concentrations intended for uncoupling. What could be the cause?

A3: Several factors could contribute to this:

  • Narrow Therapeutic Window: Niclosamide has a narrow therapeutic window where it acts as a pure uncoupler without causing toxicity.[6] It's crucial to perform a detailed dose-response curve to identify the optimal uncoupling concentration for your specific cell type.

  • ATP Depletion: Mitochondrial uncoupling leads to a decrease in cellular ATP levels because the proton gradient is dissipated as heat instead of being used for ATP synthesis.[2][8] Prolonged or severe ATP depletion can trigger apoptosis.

  • Off-Target Effects: Niclosamide is known to affect multiple signaling pathways within the cell, which can contribute to cell death.[5][9] It can induce mitochondrial fragmentation and promote both apoptotic and autophagic cell death pathways.[10][11]

Q4: How can I distinguish between mitochondrial uncoupling and direct inhibition of the electron transport chain in my experiment?

A4: A standard mitochondrial stress test protocol can help differentiate these effects. After measuring the basal OCR, you would inject your compound (this compound). An uncoupler will increase OCR. To confirm, you can subsequently inject oligomycin (B223565) (an ATP synthase inhibitor). If the compound is an uncoupler, OCR will remain elevated after oligomycin addition. In contrast, if you suspect direct ETC inhibition, you would observe a decrease in OCR after adding this compound, and this would not be rescued by other agents like the uncoupler FCCP.

Q5: The this compound powder is not dissolving well in my aqueous buffer. What should I do?

A5: While the piperazine salt form improves aqueous solubility compared to the parent niclosamide, it may still require an organic solvent for initial stock preparation.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.

  • Working Solution: Dilute the stock solution into your assay medium. Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is low (typically <0.5%) and consistent across all conditions, including a vehicle-only control, to avoid solvent-induced toxicity.[12]

Quantitative Data Summary

The biphasic effect of niclosamide is concentration-dependent. The exact concentrations for optimal uncoupling versus inhibition can vary by cell type and experimental conditions. A thorough dose-response study is always recommended.

Table 1: Dose-Dependent Effects of Niclosamide on Mitochondrial Parameters

Concentration RangePrimary EffectOxygen Consumption Rate (OCR)Mitochondrial Membrane PotentialCellular ATP Level
Low (High nM to Low µM)Mitochondrial UncouplingIncreases to maximumDecreases / Dissipates[2]Decreases[8][13]
High (Mid to High µM)Mitochondrial Inhibition & CytotoxicityDecreases[6]Collapses[10]Severely Depleted[14]

Experimental Protocols

Protocol 1: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines a general procedure for a Cell Mito Stress Test to evaluate the effect of this compound.

Materials:

  • Seahorse XF Analyzer (e.g., XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant, Base Medium, and Sensor Cartridge

  • This compound (NPP)

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight to allow for adherence.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Compound Preparation: Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium. Prepare a range of NPP concentrations to test.

  • Assay Medium Exchange: Remove culture medium from the cells, wash once with pre-warmed Seahorse XF Base Medium, and add the final volume of assay medium. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.[15]

  • Load Sensor Cartridge: Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.

    • Port A: this compound (at various concentrations) or vehicle control.

    • Port B: Oligomycin.

    • Port C: FCCP.

    • Port D: Rotenone/Antimycin A.

  • Run Assay: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and begin the assay. The standard protocol involves sequential measurements:

    • Basal OCR.

    • OCR after NPP/vehicle injection.

    • OCR after Oligomycin injection (measures ATP-linked respiration).

    • OCR after FCCP injection (measures maximal respiration).

    • OCR after Rotenone/Antimycin A injection (measures non-mitochondrial respiration).

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function.

Protocol 2: ATP Level Measurement

Materials:

  • Luminescent ATP detection assay kit (e.g., CellTiter-Glo®).

  • Cells cultured in multi-well plates (e.g., 96-well).

  • Luminometer.

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and allow them to attach. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 8 hours).[8]

  • Assay Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.

  • Lysis and Luminescence: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the ATP detection reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate-reading luminometer.[16]

  • Data Analysis: Subtract background luminescence and express ATP levels as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) Protons_IMS High [H+] ETC->Protons_IMS H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_Matrix Low [H+] ADP ADP + Pi Protons_IMS->ATP_Synthase H+ flow NPP This compound (Protonophore) Protons_IMS->NPP NPP->Protons_Matrix H+ leak (Uncoupling) G start Start seed 1. Seed Cells in Seahorse Microplate start->seed hydrate 2. Hydrate Sensor Cartridge (Overnight) seed->hydrate prepare 3. Prepare Assay Medium & Compound Dilutions hydrate->prepare exchange 4. Exchange Medium & Incubate Cells (1 hr) prepare->exchange load 5. Load Compounds into Sensor Cartridge exchange->load run 6. Run Seahorse Mito Stress Test Assay load->run injections Sequential Injections: - this compound - Oligomycin - FCCP - Rotenone/Antimycin A run->injections normalize 7. Normalize OCR Data (to cell count/protein) run->normalize analyze 8. Analyze Key Mitochondrial Parameters normalize->analyze end_node End analyze->end_node G cluster_low Low Dose cluster_high High Dose NPP This compound Concentration Uncoupling Mitochondrial Uncoupling NPP->Uncoupling Inhibition Mitochondrial Inhibition NPP->Inhibition IncreaseOCR Increased OCR Uncoupling->IncreaseOCR DecreaseOCR Decreased OCR & Cytotoxicity Inhibition->DecreaseOCR

References

Stability of niclosamide piperazine in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of niclosamide (B1684120) piperazine (B1678402) in DMSO and other organic solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving niclosamide piperazine?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] It exhibits very slight solubility in methanol.[2] For most in vitro research applications, DMSO is the solvent of choice.

Q2: How should I store the solid this compound compound?

For optimal stability, the solid powder of this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Proper storage helps to prevent degradation and ensures a shelf life of over three years.[1]

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

Stock solutions of this compound in DMSO should be stored as follows to maintain their integrity:

  • Short-term (days to weeks): 0 - 4°C

  • Long-term (months): -20°C[1]

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Is this compound sensitive to light?

Yes, the active component, niclosamide, is known to be a photosensitive compound.[3] Therefore, it is crucial to protect both the solid compound and its solutions from light exposure by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: How does pH affect the stability of niclosamide?

Niclosamide demonstrates significant degradation as the pH of a solution increases, particularly above pH 4.[3] It is highly susceptible to hydrolysis under alkaline conditions.[3] While this data pertains to niclosamide, it is a critical consideration for any aqueous dilutions made from a DMSO stock solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in stock solution upon storage at -20°C. The concentration of the stock solution may be too high, leading to insolubility at low temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent or lower-than-expected activity in biological assays. The this compound may have degraded due to improper storage or handling. This could be due to exposure to light, elevated temperatures, or multiple freeze-thaw cycles.Prepare a fresh stock solution from the solid compound, ensuring adherence to proper storage and handling protocols. It is also advisable to perform a stability check on your current stock solution (see Experimental Protocols).
Color change observed in the DMSO stock solution over time. Degradation of niclosamide can lead to the formation of colored byproducts. For instance, alkaline hydrolysis can produce a yellow-colored compound.[3][4]A visible color change is a strong indicator of degradation. The solution should be discarded, and a fresh stock solution should be prepared.

Stability Data Summary

Parameter Effect on Stability Recommendation
Temperature Higher temperatures accelerate degradation.[3]Store solutions at low temperatures (0-4°C for short-term, -20°C for long-term).[1]
Light Exposure to light can cause photodegradation.[3]Protect solutions from light at all times.
pH (in aqueous dilutions) Alkaline pH leads to rapid hydrolysis of niclosamide.[3]Maintain a pH below 4 for any aqueous formulations.
Freeze-Thaw Cycles Repeated cycles can promote degradation.Aliquot stock solutions to minimize freeze-thaw events.

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of a this compound stock solution in DMSO over time.

Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with a suitable buffer like formic acid or trifluoroacetic acid)

  • Amber-colored HPLC vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM.

    • Ensure the compound is fully dissolved by vortexing.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

    • Record the peak area of the this compound peak at its maximum absorbance wavelength (λmax). This will serve as the 100% reference point.

  • Storage Conditions:

    • Aliquot the remaining stock solution into several amber-colored vials.

    • Store the aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature.

    • Dilute and analyze by HPLC as described in step 2.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO initial_hplc Time 0 HPLC Analysis prep_stock->initial_hplc Immediate Dilution storage Store Aliquots at Different Conditions initial_hplc->storage Establish Baseline timepoint_hplc Time X HPLC Analysis storage->timepoint_hplc Retrieve at Intervals data_analysis Calculate % Remaining timepoint_hplc->data_analysis Compare Peak Areas

Caption: Workflow for assessing the stability of this compound in DMSO.

Logical_Relationships Factors Influencing this compound Stability cluster_factors Influencing Factors stability Compound Stability temp Temperature temp->stability Increases Degradation light Light Exposure light->stability Causes Photodegradation ph pH (Aqueous) ph->stability Alkaline pH causes Hydrolysis freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability Promotes Degradation

Caption: Key factors that can negatively impact the stability of this compound.

References

Technical Support Center: Oral Administration of Niclosamide Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the challenges encountered during the oral administration of niclosamide (B1684120) piperazine (B1678402).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge associated with the oral administration of niclosamide and its salts like niclosamide piperazine?

The primary constraint for the oral delivery of niclosamide is its extremely low water solubility.[1] Niclosamide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1] Consequently, its oral bioavailability is limited by its dissolution rate in the gastrointestinal fluid.[1] While forming a piperazine salt (NPP) is a strategy to enhance solubility, the inherent low solubility of the parent compound remains a significant hurdle for achieving therapeutic plasma concentrations.[2][3]

Q2: How does the pH of the gastrointestinal tract affect this compound?

The solubility of niclosamide is highly pH-dependent. As a weak acid with a pKa ranging from 5.6 to 7.2, its solubility increases at higher pH values.[1][4] However, in the acidic environment of the stomach, niclosamide has a high tendency to recrystallize, especially from advanced formulations like amorphous solid dispersions (ASDs).[1][4] This recrystallization negates the solubility advantage of the formulation, leading to poor absorption.[4][5] Furthermore, niclosamide can undergo chemical degradation via hydrolysis in both acidic and basic conditions.[4]

Q3: What are the known pharmacokinetic properties of orally administered niclosamide?

Studies in rats have shown that the oral bioavailability of unmodified niclosamide is very low, measured at approximately 5.51% ± 1.02%.[1] The plasma exposure is limited, suggesting restricted absorption from the gastrointestinal tract.[1] Additionally, niclosamide exhibits very high plasma protein binding (around 99.8%) in rats, dogs, and humans, which can impact its distribution and availability to target tissues.[1]

Q4: Can the piperazine moiety itself influence intestinal absorption?

Yes, piperazine and its derivatives have been investigated as intestinal permeation enhancers.[6][7] They can modulate epithelial structures, reduce transepithelial electrical resistance (TEER), and augment the absorption of other molecules.[6][7] The mechanism appears to involve an increase in myosin-mediated contraction within epithelial cells followed by the disruption of cell-cell junctions, particularly cadherin junctions.[6]

Troubleshooting Guide

Problem 1: Consistently low or variable dissolution rates in in vitro experiments.

  • Possible Cause: Inappropriate dissolution medium or pH. Niclosamide's solubility is poor in acidic conditions, which may not reflect the conditions in the small intestine where absorption primarily occurs.

  • Troubleshooting Steps:

    • Optimize Medium pH: Ensure the dissolution medium pH is within the physiological range of the intestine (e.g., pH 6.8).[8] The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is highly recommended as it better simulates human intestinal conditions.[4]

    • pH-Shift Dissolution: Perform a pH-shift dissolution test to mimic the transit from the stomach to the intestine. This involves exposing the formulation to an acidic medium (e.g., 0.1 N HCl) for 2 hours before transferring it to a neutral or slightly alkaline medium like FaSSIF.[4] This can help identify issues with recrystallization in acidic environments.[4]

    • Formulation Strategy: If dissolution remains poor, consider advanced formulation strategies such as creating an amorphous solid dispersion (ASD) with hydrophilic polymers (e.g., PVP-VA, HEC).[1] ASDs can significantly increase the apparent solubility of niclosamide.[1][5]

Problem 2: Poor oral bioavailability and low plasma concentrations in animal models.

  • Possible Cause: This is the expected outcome for unformulated niclosamide due to its poor solubility.[1][5][9] Even with improved formulations, exposure to stomach acid can cause the drug to precipitate or recrystallize, preventing absorption.[4]

  • Troubleshooting Steps:

    • Implement Amorphous Solid Dispersions (ASDs): ASDs are a proven method to enhance the oral bioavailability of niclosamide.[1] An ASD of niclosamide formulated with poly(1-vinyl pyrrolidone-co-vinyl acetate) increased oral availability by 2.6 times in rats.[1] Another ASD formulation using PEG6000 and poloxamer 188 showed a 2.33-fold increase in bioavailability.[10]

    • Utilize Enteric Coatings: To protect a solubility-enhanced formulation (like an ASD) from the acidic gastric environment, an enteric coating is necessary.[1][4] This coating prevents the release and potential recrystallization of the drug in the stomach, allowing it to dissolve in the more favorable pH of the small intestine.[1][11] Enteric-coated tablets have been successfully used in beagle dog studies to increase plasma concentrations.[1][11]

    • Consider Nanotechnology: Nano-based drug delivery systems, such as nanosuspensions, can also improve solubility and bioavailability due to the increased surface-area-to-mass ratio of the drug particles.[1][12]

Problem 3: Difficulty creating a stable amorphous form of niclosamide.

  • Possible Cause: Niclosamide is a poor glass former, meaning it has a high tendency to revert to its more stable, less soluble crystalline form.[4][9]

  • Troubleshooting Steps:

    • Use Hydrophilic Polymers: Creating an amorphous solid dispersion (ASD) by dissolving niclosamide within a solid polymer matrix is the most effective strategy.[1] Polymers like poly(1-vinyl pyrrolidone-co-vinyl acetate) (PVP-VA) or hydroxyethyl (B10761427) cellulose (B213188) (HEC) have been used successfully.[1]

    • Ternary ASDs: The addition of a third component, such as a surfactant or another polymer, can further prevent drug precipitation and improve the stability of the amorphous state.[1][9]

Data Summary

Table 1: Physicochemical Properties of Niclosamide

PropertyValueReference
BCS Class II[1]
Aqueous Solubility (20°C) 5–8 µg/mL[1]
Aqueous Solubility (Pure NIC) 6.14 ± 0.67 µg/mL[1]
pKa (phenolic -OH) 5.6 to 7.2[1][4]
Plasma Protein Binding >99.8% (rat, dog, human)[1]
Oral Bioavailability (unformulated, rat) 5.51% ± 1.02%[1]

Table 2: Effect of Formulation Strategies on Niclosamide Solubility and Bioavailability

Formulation StrategyKey ExcipientsSolubility / Bioavailability ImprovementAnimal ModelReference
Amorphous Solid Dispersion (ASD) Poly(1-vinyl pyrrolidone-co-vinyl acetate)Apparent solubility in FaSSIF increased ~60-fold (from 6.6 to 481.7 µg/mL); Oral bioavailability increased 2.6-fold.Sprague-Dawley Rats[1][5]
Binary ASD Hydroxyethyl cellulose (HEC) (1:4 ratio)Aqueous solubility increased ~70-fold (from 6.14 to 428.3 µg/mL).N/A (in vitro)[1]
ASD via Solvent Method PEG6000 and Poloxamer 188Bioavailability increased 2.33-fold.Sprague-Dawley Rats[10]
Enteric-Coated ASD Tablets Acryl-EZE® 93AAchieved plasma concentrations up to 149 ± 79.2 ng/mL (75 mg/kg dose).Beagle Dogs[1]

Experimental Protocols

Protocol 1: pH-Shift Dissolution Testing for Enteric-Coated Formulations

This protocol is designed to evaluate the performance of enteric-coated dosage forms by simulating the transition from the stomach to the intestine.

  • Apparatus: USP Type II Dissolution Apparatus (Paddles).

  • Temperature: Maintain at 37.0 ± 0.5 °C.

  • Paddle Speed: Set to 100 rpm.

  • Acidic Stage (Stomach Simulation):

    • Place the dosage form (e.g., enteric-coated tablet) in a vessel containing 120 mL of 0.1 N HCl.

    • Run the apparatus for 2 hours. The enteric coating should prevent drug release during this phase.

  • Intestinal Stage (Absorption Simulation):

    • Carefully transfer the intact dosage form to a second vessel.

    • The second vessel should contain 150 mL of Fasted State Simulated Intestinal Fluid (FaSSIF).

    • Continue the dissolution test for a specified period (e.g., 2-4 hours).

  • Sampling and Analysis:

    • At predetermined time points during the intestinal stage, collect samples from the FaSSIF medium.

    • Filter the samples immediately using a suitable syringe filter (e.g., 0.2 µm Nylon).

    • Analyze the concentration of dissolved niclosamide using a validated HPLC method.

(This protocol is adapted from methodologies described for testing enteric-coated niclosamide ASDs.[4])

Protocol 2: Caco-2 Cell Permeability Assay (General Protocol)

This assay is used to assess the intestinal permeability of a drug compound, a key characteristic for oral absorption.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with established TEER values (e.g., >250 Ω·cm²), indicating tight junction integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the test solution containing this compound (at a known concentration) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.

    • After each sample is taken, replace the volume with fresh, pre-warmed transport buffer.

  • Quantification and Analysis:

    • Analyze the concentration of this compound in the basolateral samples using a sensitive analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.

(This is a generalized protocol based on standard methods for Caco-2 assays mentioned in the context of piperazine derivatives.[13][14])

Visualizations

G start Low Oral Bioavailability Observed in Animal Study q1 Was an advanced formulation (e.g., ASD) used? start->q1 formulation Develop a solubility-enhancing formulation, such as an Amorphous Solid Dispersion (ASD) q1->formulation No q2 Was the formulation protected by an enteric coating? q1->q2 Yes formulation->q2 coating Apply an enteric coating to the dosage form to bypass the acidic stomach environment q2->coating No dissolution Confirm formulation performance with in vitro pH-shift dissolution testing q2->dissolution Yes coating->dissolution retest Re-evaluate bioavailability in animal model dissolution->retest

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

G cluster_problem Core Challenge cluster_solutions Formulation Strategies cluster_protection Protection Strategy problem Poor Aqueous Solubility (BCS Class II) asd Amorphous Solid Dispersions (ASDs) (e.g., with PVP-VA, HEC) problem->asd nano Nanosuspensions problem->nano prodrug Prodrugs & Chemical Modification problem->prodrug cocrystal Co-crystals / Salts (e.g., Piperazine) problem->cocrystal enteric Enteric Coating asd->enteric nano->enteric goal Enhanced Oral Bioavailability prodrug->goal cocrystal->goal enteric->goal

Caption: Key formulation strategies to overcome this compound's solubility challenges.

References

Optimizing niclosamide piperazine concentration to avoid mitochondrial inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of niclosamide (B1684120) piperazine (B1678402) to minimize mitochondrial inhibition while leveraging its therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of niclosamide and its piperazine salt regarding mitochondrial function?

A1: Niclosamide, including its piperazine salt form (NPP), primarily acts as a mitochondrial uncoupler.[1] It functions as a protonophore, transporting protons across the inner mitochondrial membrane.[2] This action dissipates the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis. Consequently, oxidative phosphorylation is uncoupled from ATP production, leading to a decrease in cellular ATP levels.[3][4]

Q2: Does niclosamide piperazine always inhibit mitochondrial function?

A2: Not necessarily. Niclosamide exhibits a dose-dependent biphasic effect on mitochondria.[5][6][7] At lower concentrations, it acts as a mild uncoupler, which can be therapeutically beneficial in certain contexts like cancer therapy by inducing metabolic stress in tumor cells.[2][5] However, at higher concentrations, it can lead to excessive mitochondrial depolarization and inhibition of the respiratory chain, resulting in cellular toxicity.[5][8] Therefore, optimizing the concentration is critical to achieve the desired effect without causing significant mitochondrial damage.

Q3: What is a recommended starting concentration range for this compound in in vitro experiments?

A3: A definitive universal starting concentration is difficult to recommend as it is highly cell-type dependent. However, based on published IC50 values in various cancer cell lines, a common starting range for dose-response experiments is between 0.1 µM and 20 µM.[3][9][10][11] For initial screening, it is advisable to test a broad range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to determine the specific cytotoxic and mitochondrial effects on your cell line of interest.

Q4: How does the piperazine salt of niclosamide compare to other forms like niclosamide ethanolamine (B43304) (NEN)?

A4: Studies have shown that this compound (NPP) has comparable mitochondrial uncoupling activity to niclosamide ethanolamine (NEN).[1] The salt form primarily influences the compound's solubility and bioavailability.[12][13] NPP is noted to have higher water solubility than niclosamide base but lower than NEN.[12] While this can affect oral bioavailability, for in vitro studies, the key is to ensure complete solubilization in the culture medium to achieve accurate and reproducible results.

Q5: Are there structural modifications of niclosamide that can reduce mitochondrial toxicity?

A5: Yes, research has shown that the 4'-nitro group on the aniline (B41778) ring of niclosamide is associated with genotoxicity.[2][8] Analogs lacking this nitro group (ND-Nic) have been developed and demonstrated to retain mitochondrial uncoupling activity with reduced toxicity, suggesting a potential for safer therapeutic agents.[2][14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High cell death at low concentrations - Cell line is particularly sensitive to mitochondrial uncoupling.- Incorrect stock solution concentration.- Contamination of cell culture.- Perform a dose-response curve starting from a very low concentration (e.g., 10 nM).- Verify the concentration and purity of your this compound stock.- Check for mycoplasma or other contaminants in your cell culture.
No observable effect on cell viability or mitochondrial potential - Concentration is too low.- The compound has precipitated out of the solution.- The assay is not sensitive enough.- Increase the concentration range in your experiment.- Ensure complete solubilization of this compound in your culture medium. The use of a small amount of DMSO for the stock solution is common, but the final concentration in the medium should be minimal (<0.1%) to avoid solvent toxicity.- Validate your assay with a known mitochondrial uncoupler like FCCP.[3][8]
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of this compound stock solution.- Standardize cell seeding protocols.- Ensure precise timing for drug treatment and assay measurements.- Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light).
Observed mitochondrial depolarization but no change in cell viability - Cells are compensating for the mild uncoupling.- The endpoint for the viability assay is too early.- Measure ATP levels directly to confirm a metabolic effect.- Extend the incubation time for the viability assay (e.g., 48-72 hours) to observe downstream effects.[9][11]

Quantitative Data Summary

The following tables summarize IC50 values and experimental concentrations of niclosamide from various studies. Note that these values are for niclosamide and not specifically the piperazine salt in all cases, but they provide a useful reference range.

Table 1: IC50 Values of Niclosamide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HepG2Hepatocellular Carcinoma31.9148
QGY-7703Hepatocellular Carcinoma10.2448
SMMC-7721Hepatocellular Carcinoma13.4648
A549Non-small Cell Lung Cancer~2.748
CL1-5Non-small Cell Lung Cancer~2.248
KKU-100Cholangiocarcinoma0.55 ± 0.0348
KKU-213ACholangiocarcinoma0.42 ± 0.0348
T47DBreast Cancer1.39 µg/mL (~4.25 µM)Not Specified

Data compiled from references[3][9][11].

Table 2: Concentration-Dependent Effects of Niclosamide on Mitochondrial Respiration

Concentration (µM)Effect
0.5 - 1.0Sustained mitochondrial uncoupling
2.0 - 4.0Inhibition of mitochondrial respiration

Data compiled from reference[6].

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol is adapted from established methods for assessing mitochondrial health.[3]

Materials:

  • Tetramethylrhodamine, Ethyl Ester (TMRE) dye

  • Cell culture medium

  • Black 96-well microplate

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20 µM FCCP for 10-30 minutes).

  • Add TMRE to the cells at a final concentration of 100-200 nM and incubate for 30 minutes at 37°C, protected from light.

  • Gently wash the cells twice with pre-warmed PBS or culture medium.

  • Add 100 µL of pre-warmed PBS or culture medium to each well.

  • Measure the fluorescence using a microplate reader (Ex/Em ~549/575 nm) or visualize under a fluorescence microscope.

  • A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Cell Viability Assessment using MTT Assay

This protocol is a standard method for evaluating cell proliferation and cytotoxicity.[9][10][11]

Materials:

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Niclosamide_Mitochondrial_Effects cluster_0 This compound cluster_1 Mitochondrial Effects cluster_2 Cellular Outcomes Niclosamide This compound Uncoupling Mitochondrial Uncoupling (Low Concentration) Niclosamide->Uncoupling Dose-dependent Inhibition Respiratory Chain Inhibition (High Concentration) Niclosamide->Inhibition Dose-dependent Depolarization ΔΨm Depolarization Uncoupling->Depolarization Therapeutic Therapeutic Effect (e.g., Anti-cancer) Uncoupling->Therapeutic Inhibition->Depolarization Toxicity Cytotoxicity Inhibition->Toxicity ATP_depletion ATP Depletion Depolarization->ATP_depletion ATP_depletion->Toxicity

Caption: Dose-dependent effects of this compound on mitochondria.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Seeding treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay mito_assay Mitochondrial Potential Assay (e.g., TMRE) incubation->mito_assay analysis Data Analysis: Determine IC50 and Optimal Concentration viability_assay->analysis mito_assay->analysis end End: Optimized Concentration analysis->end

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Strategies to Reduce the Toxicity of Niclosamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niclosamide (B1684120) derivatives. The focus is on strategies to mitigate the inherent toxicity of these compounds during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of toxicity associated with niclosamide and its derivatives?

A1: The toxicity of niclosamide can be attributed to several factors. A major contributor is the nitroaromatic group on the aniline (B41778) ring, which has been linked to genotoxicity and the induction of DNA damage.[1][2][3][4] Additionally, while its therapeutic effect is partly due to its role as a mitochondrial uncoupler, at higher concentrations, it can inhibit mitochondrial respiration, leading to cellular toxicity.[5][6][7] Furthermore, its poor water solubility leads to low bioavailability, often necessitating high doses that can cause off-target effects and gastrointestinal issues.[8][9][10][11][12][13][14]

Q2: How can the chemical structure of niclosamide be modified to reduce its toxicity?

A2: A key strategy is the modification or replacement of the 4'-nitro group on the aniline ring.[2][3] Studies have shown that eliminating this nitro group can significantly reduce DNA damage while preserving the desired anticancer activity mediated through mitochondrial uncoupling.[1][4] Another approach is the formation of salts, such as niclosamide ethanolamine (B43304) (NEN), which can improve aqueous solubility and bioavailability, potentially allowing for lower, less toxic doses.[8][9][15] Other modifications include creating O-alkylamino-tethered derivatives, which have also demonstrated increased water solubility.[8][9]

Q3: What formulation strategies can be employed to decrease the toxicity of niclosamide derivatives?

A3: Due to the poor solubility of many niclosamide derivatives, formulation strategies are critical. Nano-based delivery systems are a promising approach. This includes encapsulation in:

  • Polymeric nanoparticles: Such as those made from poly-lactic-co-glycolic acid (PLGA).[16]

  • Lipid-based nanocarriers: Including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[10]

  • Albumin-based nanoparticles: Which can improve the application of niclosamide in cancer therapy.[17]

These nanoformulations can enhance solubility, improve bioavailability, and enable targeted delivery, thereby reducing the required dose and minimizing systemic toxicity.[11][13] Amorphous solid dispersions with hydrophilic polymers are another effective method to increase aqueous solubility.[9][12][18]

Q4: How can targeted delivery systems help in reducing the off-target toxicity of niclosamide derivatives?

A4: Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, such as a tumor, thereby minimizing exposure to healthy tissues. This can be achieved by functionalizing nanoparticles with targeting ligands that bind to receptors overexpressed on cancer cells. Examples include:

  • Hyaluronic acid (HA): For active targeting of cancer cells.[16]

  • Aptamers: Such as the MUC1 aptamer for targeting breast cancer cells.[8]

Additionally, surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), known as PEGylation, can increase the circulation time of the drug delivery system, allowing for greater accumulation in tumor tissues.[8][19]

Troubleshooting Guides

Problem 1: High in vitro cytotoxicity in non-cancerous cell lines.

  • Possible Cause: The inherent cytotoxicity of the niclosamide derivative, potentially due to off-target effects or mitochondrial inhibition at the tested concentrations.

  • Troubleshooting Steps:

    • Synthesize Nitro-Deficient Analogs: If your derivative contains a nitro group, consider synthesizing an analog where this group is removed or replaced.[1][2][4] This has been shown to reduce non-specific genotoxicity.

    • Dose-Response Curve: Determine the IC50 values for both cancerous and non-cancerous cell lines to establish a therapeutic window. It's possible that the effective concentration for cancer cells is significantly lower than the toxic concentration for normal cells.

    • Encapsulate in Nanoparticles: Formulate the derivative within a nanocarrier to potentially reduce its immediate cytotoxic impact and facilitate controlled release.[10][16][17]

Problem 2: Poor in vivo efficacy and signs of systemic toxicity in animal models.

  • Possible Cause: Low bioavailability due to poor solubility, leading to the need for high administrative doses which in turn cause systemic toxicity.

  • Troubleshooting Steps:

    • Improve Solubility:

      • Salt Formation: Investigate the creation of more soluble salt forms of your derivative, such as an ethanolamine salt.[8][9]

      • Amorphous Solid Dispersions: Prepare an amorphous solid dispersion of your compound with a hydrophilic polymer.[9][12][18]

    • Advanced Formulation:

      • Lipid-Based Formulations: Utilize lipid-based delivery systems like liposomes or solid lipid nanoparticles to enhance absorption and bioavailability.[10]

      • PEGylation: If using a nanoparticle formulation, consider PEGylating the surface to increase circulation time and reduce clearance by the immune system.[8][19]

    • Targeted Delivery: To reduce systemic toxicity, incorporate a targeting moiety into your delivery system to direct it to the desired tissue or organ.[8][16]

Problem 3: Evidence of DNA damage in toxicity assays.

  • Possible Cause: The presence of a nitroaromatic group in the chemical structure of the niclosamide derivative.[1][4]

  • Troubleshooting Steps:

    • Structure-Activity Relationship (SAR) Studies: Perform SAR studies focusing on the nitro group. Synthesize analogs with this group removed or replaced with other functional groups (e.g., amine, methyl ester, azide) and evaluate their genotoxicity.[2][3]

    • Comet Assay or γH2AX Staining: Use these assays to quantify DNA damage induced by different derivatives. This will allow you to select candidates with the lowest genotoxic potential. A nitro-deficient analog of niclosamide (ND-Nic) has been shown to significantly reduce γH2AX signals.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on niclosamide and its derivatives, highlighting improvements in solubility and reductions in toxicity.

Table 1: Solubility of Niclosamide and its Derivatives

Compound/FormulationSolubilityFold Increase vs. NiclosamideReference
Niclosamide5-8 mg/L (in water at 20°C)-[9]
Niclosamide Ethanolamine (NEN)180-280 mg/L (in water at 20°C)~22.5 - 56[9]
Niclosamide-Hydroxyethyl Cellulose (1:4) Amorphous Solid Dispersion428.33 µg/mL (in water)~70[9]
Niclosamide Phosphate Derivative7.2 mg/mL~1200[9][20]
Niclosamide Disodium Phosphate Derivative22.1 mg/mL~3683[9][20]

Table 2: In Vitro Cytotoxicity (IC50) of Niclosamide vs. Nitro-Deficient Niclosamide (ND-Nic)

Cell LineNiclosamide (µM)ND-Nic (µM)Reference
p53+/+1.616.7[1]
p53-/-0.98.3[1]

Table 3: In Vitro Cytotoxicity of Niclosamide Formulations in MDA-MB-231 Cancer Cells

FormulationConcentration (µM)Cell Death (%)Reference
Niclosamide in DMSO221[16]
Niclosamide in DMSO1072[16]
NIC-PLGA NP227[16]
NIC-PLGA NP1073[16]
(NIC-PLGA NP)HA232[16]
(NIC-PLGA NP)HA1083[16]

Experimental Protocols

1. Preparation of Niclosamide-Loaded PLGA Nanoparticles with Hyaluronic Acid Functionalization

This protocol is based on the emulsion solvent evaporation method described in the literature.[16]

  • Emulsion Formation:

    • Dissolve a specific amount of niclosamide and PLGA in an organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant.

  • Hyaluronic Acid (HA) Functionalization:

    • Resuspend the nanoparticles in a buffer solution.

    • Add a solution of hyaluronic acid.

    • Incubate the mixture to allow for the coating of nanoparticles with HA.

  • Final Purification:

    • Centrifuge the HA-coated nanoparticles and wash them to remove any unconjugated HA.

    • Lyophilize the final product for long-term storage.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., MDA-MB-231, L929) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the niclosamide derivative or formulation for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Toxicity_Reduction_Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_chem_mod Chemical Approaches cluster_formulation Formulation Approaches cluster_targeting Targeting Approaches cluster_outcome Desired Outcome High_Toxicity High in vitro/in vivo Toxicity Chem_Mod Chemical Modification High_Toxicity->Chem_Mod Targeting Targeted Delivery High_Toxicity->Targeting Poor_Solubility Poor Solubility & Bioavailability Poor_Solubility->Chem_Mod Formulation Advanced Formulation Poor_Solubility->Formulation Remove_Nitro Remove/Replace Nitro Group Chem_Mod->Remove_Nitro Salt_Formation Salt Formation (e.g., NEN) Chem_Mod->Salt_Formation Nanoparticles Nanoparticle Encapsulation (PLGA, Lipid, Albumin) Formulation->Nanoparticles ASD Amorphous Solid Dispersions Formulation->ASD Ligands Ligand Conjugation (HA, Aptamers) Targeting->Ligands PEGylation PEGylation Targeting->PEGylation Reduced_Toxicity Reduced Toxicity & Improved Efficacy Remove_Nitro->Reduced_Toxicity Salt_Formation->Reduced_Toxicity Nanoparticles->Reduced_Toxicity ASD->Reduced_Toxicity Ligands->Reduced_Toxicity PEGylation->Reduced_Toxicity

Caption: Workflow for reducing the toxicity of niclosamide derivatives.

Niclosamide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DVL Dishevelled (DVL) Frizzled->DVL Wnt Signal APC_Axin APC/Axin Complex DVL->APC_Axin Inhibits GSK3B GSK-3β Beta_Catenin β-catenin APC_Axin->Beta_Catenin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates mTORC1 mTORC1 NFkB NF-κB STAT3 STAT3 Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Niclosamide Niclosamide Niclosamide->Frizzled Inhibits Niclosamide->DVL Inhibits Niclosamide->Beta_Catenin Promotes Degradation Niclosamide->mTORC1 Inhibits Niclosamide->NFkB Inhibits Niclosamide->STAT3 Inhibits

References

Technical Support Center: Amorphous Solid Dispersions of Niclosamide Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous solid dispersions (ASDs) of niclosamide (B1684120) piperazine (B1678402). While much of the existing research has focused on niclosamide, the principles and challenges are largely applicable to its piperazine salt, which offers the advantage of higher intrinsic solubility.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of niclosamide piperazine ASDs.

Problem Potential Causes Recommended Solutions
Recrystallization of Amorphous this compound During Storage 1. High Humidity: Amorphous forms are often hygroscopic, and water can act as a plasticizer, increasing molecular mobility and promoting recrystallization. 2. Incompatible Polymer: Weak or insufficient drug-polymer interactions may not adequately stabilize the amorphous drug.[2] 3. High Drug Loading: Exceeding the solubility of this compound in the polymer can lead to phase separation and crystallization. 4. Storage Temperature: Storing near or above the glass transition temperature (Tg) will increase molecular mobility.[3]1. Store the ASD in a desiccator or under controlled low-humidity conditions. Package with a desiccant. 2. Screen for polymers that exhibit strong interactions (e.g., hydrogen bonding) with this compound. Consider polymers like PVP-VA or HPMCAS.[4][5] 3. Prepare ASDs with varying drug loads to determine the physical stability limit. A lower drug load may be necessary. 4. Store the ASD well below its Tg. Characterize the Tg of your formulation using Differential Scanning Calorimetry (DSC).
Poor Dissolution Performance (Low "Spring" or no "Parachute") 1. Recrystallization upon Dissolution: Niclosamide is a poor glass former and has a high tendency to recrystallize in aqueous media, especially under acidic conditions.[6][7][8] 2. Gelling of Polymer: Some polymers can form a viscous gel layer upon hydration, which can impede drug release. 3. Inadequate Wetting: The ASD powder may not be properly wetted by the dissolution medium. 4. Insufficient Polymer Concentration: The amount of polymer may be too low to maintain supersaturation (the "parachute" effect).[9]1. For oral formulations, use an enteric coating to protect the ASD from the acidic environment of the stomach.[6] Perform dissolution testing in simulated intestinal fluids (e.g., FaSSIF).[6] 2. Select a polymer with a lower viscosity grade or incorporate a disintegrant into the final dosage form. 3. Incorporate a surfactant or a hydrophilic excipient in the formulation. 4. Increase the polymer-to-drug ratio in the ASD formulation.
Phase Separation or Incomplete Amorphization during Manufacturing 1. Poor Miscibility: this compound and the selected polymer may have poor miscibility at the desired drug loading.[5] 2. Inadequate Processing Temperature (HME): The temperature may be too low to ensure complete dissolution of the drug in the polymer matrix.[10] 3. Insufficient Solvent (Spray Drying): The drug and polymer may not be fully dissolved in the solvent system before spray drying. 4. Fast Cooling Rate (HME): A cooling rate that is too slow may allow time for recrystallization.1. Conduct miscibility studies (e.g., using DSC) to select a suitable polymer. 2. Increase the processing temperature in increments, while monitoring for thermal degradation of the drug and polymer using Thermogravimetric Analysis (TGA).[11][12] 3. Ensure a true solution is formed before spray drying. This may require a different solvent or a solvent mixture. 4. Optimize the cooling process of the extrudate to ensure rapid quenching.
Low Yield or Product Sticking in Spray Dryer 1. Low Glass Transition Temperature (Tg): If the spray dryer outlet temperature is close to or above the Tg of the ASD, the product can become sticky.[13] 2. Inappropriate Spray Drying Parameters: Incorrect inlet temperature, feed rate, or atomizing gas flow can lead to inefficient drying and product deposition.[14]1. Select a polymer with a higher Tg or increase the drug loading if the drug has a higher Tg than the polymer. Lower the outlet temperature of the spray dryer. 2. Optimize spray drying parameters. A higher inlet temperature and lower feed rate can improve drying efficiency, but must be balanced to avoid degradation.[13]

Frequently Asked Questions (FAQs)

1. Which ASD technique is better for this compound: Hot-Melt Extrusion (HME) or Spray Drying?

Both HME and spray drying are viable techniques for producing niclosamide-based ASDs.[4][15] The choice depends on the physicochemical properties of this compound and the desired final product characteristics.

  • Hot-Melt Extrusion (HME): This is a solvent-free process, which is advantageous for avoiding residual solvents.[3] It is suitable for thermally stable compounds. Given that niclosamide has a melting point of around 230°C, HME is a feasible option, provided the processing temperature is kept below its degradation point.[16]

  • Spray Drying: This technique is well-suited for heat-sensitive molecules as the exposure to high temperatures is very brief.[13] It allows for the production of fine particles, which can be beneficial for dissolution. However, it requires the identification of a suitable solvent system for both the drug and the polymer, and residual solvent levels must be monitored.[17]

2. How do I select the best polymer for my this compound ASD?

Polymer selection is critical for the stability and performance of the ASD. Key factors to consider include:

  • Drug-Polymer Miscibility: The polymer should be miscible with this compound to form a single-phase amorphous system.[5] This can be predicted using solubility parameters and confirmed experimentally using techniques like DSC.

  • Glass Transition Temperature (Tg): A polymer with a high Tg is generally preferred to ensure the physical stability of the amorphous form at typical storage conditions.[5]

  • Inhibition of Recrystallization: The polymer should ideally form strong intermolecular interactions (e.g., hydrogen bonds) with this compound to inhibit its recrystallization.[2]

  • Aqueous Solubility and Dissolution Rate: The polymer should be soluble in the gastrointestinal fluid to allow for rapid dissolution of the ASD and release of the drug.

  • Commonly Used Polymers: For niclosamide, polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) and hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS) have been shown to be effective.[4][5]

3. What is the significance of niclosamide being a "poor glass former"?

A "poor glass former" means that the molecule has a strong tendency to arrange itself into a crystalline structure and is difficult to maintain in a stable amorphous state.[6][7][8] This high propensity for recrystallization is a major challenge for niclosamide and likely for its piperazine salt as well.[6][7][8] This makes the selection of a suitable stabilizing polymer and the optimization of the manufacturing process and storage conditions particularly critical.

4. Why is an enteric coating necessary for oral formulations of niclosamide ASDs?

Niclosamide has been shown to recrystallize in acidic environments, such as those found in the stomach.[6][16] This recrystallization would negate the solubility advantage gained from the amorphous form. An enteric coating protects the ASD from the low pH of the stomach and allows it to pass into the higher pH environment of the small intestine, where the coating dissolves and the ASD can release the drug for absorption.[6]

5. How can I confirm that I have successfully created an amorphous solid dispersion?

Several analytical techniques can be used to characterize the physical state of your this compound ASD:

  • Powder X-ray Diffraction (PXRD): An amorphous material will not produce sharp diffraction peaks, resulting in a characteristic "halo" pattern. Crystalline material will show distinct peaks.[16]

  • Differential Scanning Calorimetry (DSC): An amorphous material will show a glass transition (Tg), while a crystalline material will exhibit a sharp melting endotherm.[16]

  • Polarized Light Microscopy (PLM): Crystalline materials are typically birefringent and will be visible under polarized light, whereas amorphous materials are isotropic and will appear dark.[16]

Quantitative Data Summary

The following table summarizes the reported solubility and bioavailability enhancement for niclosamide ASDs. While specific data for this compound is limited, these values demonstrate the potential of the ASD approach.

FormulationTechniquePolymer(s)Drug LoadingSolubility/Dissolution EnhancementBioavailability Increase (in rats)Reference(s)
Niclosamide ASDHot-Melt ExtrusionPVP-VANot specified~60-fold increase in apparent solubility in FaSSIF (420.2 µg/mL vs 6.6 µg/mL for crystalline)2.6-fold[6][16]
Niclosamide ASDSolvent EvaporationHEC20% (1:4 ratio)~70-fold increase in water solubility (428.3 µg/mL vs 6.1 µg/mL for pure NIC)Not specified[18]
Niclosamide ASDSolvent MethodPEG6000, Poloxamer 18825%>75% dissolved in 5 minutes vs <5% for pure drug2.33-fold[15]

Experimental Protocols

Protocol 1: Preparation of this compound ASD by Hot-Melt Extrusion (HME)

This is a general protocol based on niclosamide and should be optimized for this compound.

  • Blending: Accurately weigh this compound and the selected polymer (e.g., PVP-VA 64) at the desired ratio (e.g., 25:75 w/w). Mix geometrically in a V-blender for 15 minutes to ensure a homogenous physical mixture.[12]

  • Extruder Setup: Set up a twin-screw extruder with a suitable screw configuration. Set the temperature profile for the different zones of the extruder barrel. A typical starting point could be from 100°C to 170°C, ensuring the final zone temperature is below the degradation temperature of both the drug and polymer.[10][12]

  • Extrusion: Feed the physical mixture into the extruder at a constant rate. Set the screw speed (e.g., 100-150 rpm).[12] Collect the extrudate as it exits the die.

  • Milling and Sieving: Allow the extrudate to cool and become brittle. Mill the extrudate using a suitable mill (e.g., a tube mill or ball mill). Sieve the milled powder to obtain a uniform particle size fraction (e.g., 45-125 µm).[16]

  • Characterization: Characterize the resulting powder for its amorphous nature (PXRD, DSC), drug content (HPLC), and dissolution performance.

Protocol 2: Preparation of this compound ASD by Spray Drying

This is a general protocol and requires optimization.

  • Solution Preparation: Dissolve this compound and the chosen polymer (e.g., HPMCAS) in a suitable solvent or solvent system (e.g., methanol, acetone, or a mixture) to form a clear solution. A typical solids content would be in the range of 2-10% (w/v).

  • Spray Dryer Setup: Set the spray drying parameters. These will be highly dependent on the instrument, solvent system, and formulation. Example starting parameters:

    • Inlet temperature: 80-120°C

    • Atomizing gas flow rate: To be optimized for droplet size

    • Feed rate: To be optimized to achieve the desired outlet temperature

    • Outlet temperature: Typically >50°C, but must be kept below the Tg of the product.[13]

  • Spray Drying: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming the ASD particles.

  • Product Collection: Collect the dried powder from the cyclone and/or collection vessel.

  • Secondary Drying: To remove residual solvent, perform secondary drying in a vacuum oven at a temperature well below the Tg of the ASD (e.g., 40°C) for 24-48 hours.

  • Characterization: Characterize the powder for its amorphous state (PXRD, DSC), residual solvent content (TGA or GC), particle size, and dissolution behavior.

Protocol 3: In Vitro Dissolution Testing

  • Medium Preparation: Prepare a biorelevant dissolution medium such as Fasted State Simulated Intestinal Fluid (FaSSIF).[6]

  • Apparatus Setup: Use a USP Type II (paddle) dissolution apparatus. Set the temperature to 37°C and the paddle speed to 75-100 rpm.[6][16]

  • Dissolution Test: Add a known amount of the this compound ASD (or the final dosage form) to the dissolution vessel containing the medium.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw samples from the dissolution vessel. Immediately filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.[16]

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

Visualizations

HME_Workflow cluster_prep Preparation cluster_hme Hot-Melt Extrusion cluster_post Downstream Processing Weighing Weigh Niclosamide Piperazine & Polymer Blending Homogenous Blending Weighing->Blending Feeding Feed into Extruder Blending->Feeding Extrusion Melt & Mix (e.g., 100-170°C) Feeding->Extrusion Extrudate Collect Extrudate Extrusion->Extrudate Cooling Cooling Extrudate->Cooling Milling Milling Cooling->Milling Sieving Sieving Milling->Sieving Final_ASD Final ASD Powder Sieving->Final_ASD

Caption: Workflow for preparing this compound ASD via Hot-Melt Extrusion (HME).

Spray_Drying_Workflow cluster_prep Preparation cluster_sd Spray Drying cluster_post Post-Processing Dissolving Dissolve Niclosamide Piperazine & Polymer in Solvent Atomization Atomization (Droplet Formation) Dissolving->Atomization Drying Solvent Evaporation (e.g., Inlet T 80-120°C) Atomization->Drying Collection Particle Collection (Cyclone) Drying->Collection Secondary_Drying Secondary Drying (Vacuum Oven) Collection->Secondary_Drying Final_ASD Final ASD Powder Secondary_Drying->Final_ASD

Caption: Workflow for preparing this compound ASD via Spray Drying.

Troubleshooting_Dissolution cluster_cryst Recrystallization Issue cluster_amorph Release Rate Issue Start Poor Dissolution Performance Check_PXRD Check PXRD of ASD post-dissolution Start->Check_PXRD Crystalline Crystalline Peaks Present? Check_PXRD->Crystalline Yes Amorphous Remains Amorphous Check_PXRD->Amorphous No Enteric_Coat Apply Enteric Coating (if not present) Crystalline->Enteric_Coat Increase_Polymer Increase Polymer Ratio Crystalline->Increase_Polymer Change_Polymer Change Polymer to one with stronger interaction Crystalline->Change_Polymer Check_Gelling Observe for Gelling Amorphous->Check_Gelling Add_Disintegrant Add Disintegrant to final dosage form Check_Gelling->Add_Disintegrant Gelling Observed Reduce_Particle_Size Reduce ASD Particle Size Check_Gelling->Reduce_Particle_Size No Gelling

Caption: Troubleshooting decision tree for poor dissolution of this compound ASD.

Spring_and_Parachute ASD This compound ASD Particle Dissolution Rapid Dissolution in Intestinal Fluid ASD->Dissolution 'Spring' Supersaturation Supersaturated Solution (Concentration > Crystalline Solubility) Dissolution->Supersaturation Absorption Enhanced Absorption (Increased Bioavailability) Supersaturation->Absorption Recrystallization Recrystallization (Precipitation) Supersaturation->Recrystallization Polymer_Action Polymer inhibits nucleation and crystal growth Supersaturation->Polymer_Action Polymer_Action->Recrystallization 'Parachute' Effect

Caption: The "spring and parachute" effect in the dissolution of a this compound ASD.

References

Validation & Comparative

A Comparative Analysis of Mitochondrial Uncoupling Activity: Niclosamide Piperazine (NPP) vs. Niclosamide Ethanolamine (NEN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mitochondrial uncoupling activities of two water-soluble salt forms of niclosamide (B1684120): Niclosamide Piperazine (NPP) and Niclosamide Ethanolamine (NEN). While both compounds are recognized as potent mitochondrial uncouplers, this document synthesizes the available experimental data to draw a comparative picture of their efficacy and functional characteristics.

Executive Summary

Niclosamide, an FDA-approved anthelmintic drug, and its derivatives have garnered significant interest for their potent mitochondrial uncoupling effects, which hold therapeutic promise for a range of diseases, including metabolic disorders and cancer. NPP and NEN are two such derivatives designed to improve upon the poor water solubility of the parent compound. Both NPP and NEN have been shown to uncouple mitochondrial respiration in mammalian cells at high nanomolar concentrations.

Available data suggests that both compounds exhibit comparable in vivo efficacy in models of metabolic disease. However, a direct head-to-head quantitative comparison of their specific mitochondrial uncoupling potency across various parameters like oxygen consumption rate and proton leak is not extensively documented in publicly available literature. This guide presents the existing data for each compound and provides the experimental context for their evaluation.

Comparative Data Overview

While direct comparative studies are limited, the following table summarizes key findings for NPP and NEN from available literature. It is important to note that the experimental conditions and cell types used in these studies may vary.

ParameterThis compound (NPP)Niclosamide Ethanolamine (NEN)Source
Chemical Nature Piperazine salt of NiclosamideEthanolamine salt of Niclosamide[1]
Water Solubility Improved compared to NiclosamideImproved compared to Niclosamide[1]
Mitochondrial Uncoupling Confirmed in mammalian cellsConfirmed in mammalian cells at high nanomolar concentrations[1]
In Vivo Efficacy (Metabolic) Prevents and reverses diet-induced hyperglycemia, hyperinsulinemia, and hepatic steatosis in mice (120-150 mg/kg/day)Prevents and reverses diet-induced hyperglycemia, hyperinsulinemia, and hepatic steatosis in mice (120-150 mg/kg/day)[2]
Anti-cancer Activity (IC50) Similar efficacy to Niclosamide in glioblastoma cellsSimilar efficacy to Niclosamide in glioblastoma cells[3][4]

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which niclosamide and its derivatives, including NPP and NEN, exert their effect is through the dissipation of the proton gradient across the inner mitochondrial membrane. This process, known as mitochondrial uncoupling, disrupts the link between substrate oxidation and ATP synthesis. The energy from the proton motive force is released as heat instead of being used to produce ATP. The uncoupling activity is critically dependent on the presence of a phenolic hydroxyl group and a strong electron-withdrawing group (like the 4'-nitro group) in the niclosamide structure.

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Flow Uncoupler NPP / NEN H_out->Uncoupler Proton Shuttling H_in H+ ATP ATP ATP_Synthase->ATP Generates Uncoupler->H_in

Mechanism of mitochondrial uncoupling by NPP and NEN.

Experimental Protocols

To quantitatively compare the mitochondrial uncoupling activity of NPP and NEN, the following experimental protocols are typically employed.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring real-time oxygen consumption rates in live cells, providing insights into mitochondrial respiration.

Protocol Outline:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of NPP, NEN, and control compounds (e.g., oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A).

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the test compounds.

  • Data Acquisition: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. A typical experiment involves sequential injections to measure:

    • Basal Respiration: OCR before any additions.

    • ATP-linked Respiration: After injection of oligomycin (an ATP synthase inhibitor), the remaining OCR is attributed to proton leak.

    • Maximal Respiration: After injection of a potent uncoupler like FCCP, which collapses the proton gradient and drives the ETC to its maximum rate.

    • Non-Mitochondrial Respiration: After injection of rotenone and antimycin A (complex I and III inhibitors, respectively) to shut down mitochondrial respiration.

  • Data Analysis: The OCR data is normalized to cell number or protein content. The uncoupling activity of NPP and NEN can be determined by their ability to increase OCR, particularly the proton leak.

cluster_injections Sequential Injections start Seed Cells incubate Incubate Overnight start->incubate medium_change Change to Assay Medium incubate->medium_change load_drugs Load Drugs into Seahorse Cartridge medium_change->load_drugs run_assay Run Seahorse Mito Stress Test load_drugs->run_assay basal Basal OCR analyze Analyze OCR Data oligo Oligomycin (Proton Leak) fccp FCCP (Maximal Respiration) rot_aa Rotenone/Antimycin A (Non-Mitochondrial)

Experimental workflow for OCR measurement.
Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial function. Uncouplers cause a dissipation of this potential. Fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are commonly used to measure ΔΨm.

TMRE Staining Protocol Outline:

  • Cell Culture: Culture cells to the desired confluency.

  • Compound Treatment: Treat cells with varying concentrations of NPP, NEN, or a positive control uncoupler (e.g., FCCP) for a specified duration.

  • TMRE Staining: Add TMRE staining solution to the cells and incubate. In healthy, polarized mitochondria, the cationic TMRE dye accumulates, resulting in a bright red fluorescence.

  • Washing: Gently wash the cells to remove excess dye.

  • Analysis: The fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization, consistent with uncoupling activity.

JC-1 Staining Protocol Outline:

  • Cell Treatment: Treat cells with NPP, NEN, or a control uncoupler.

  • JC-1 Staining: Incubate cells with JC-1 staining solution. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green.

  • Washing: Wash cells to remove unbound dye.

  • Analysis: The ratio of red to green fluorescence is measured. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Discussion and Conclusion

Both this compound (NPP) and Niclosamide Ethanolamine (NEN) are effective mitochondrial uncouplers that have demonstrated therapeutic potential in preclinical models of metabolic diseases and cancer. Their improved water solubility over the parent compound, niclosamide, makes them more amenable to pharmaceutical development.

Based on the available in vivo data for metabolic diseases, where similar oral doses of NPP and NEN elicited comparable therapeutic effects, it is reasonable to infer that they possess similar overall biological activity. However, without direct comparative studies on their specific effects on mitochondrial respiration and membrane potential in the same experimental system, it is challenging to definitively conclude if one is a more potent or "purer" uncoupler than the other. For instance, some uncouplers can exhibit inhibitory effects on the electron transport chain at higher concentrations, a factor that would need to be assessed in a head-to-head comparison.

For researchers and drug developers, the choice between NPP and NEN may depend on other factors such as their pharmacokinetic profiles, tissue distribution, and potential off-target effects, which also require further investigation. Future studies employing the standardized experimental protocols outlined in this guide are warranted to provide a more definitive quantitative comparison of the mitochondrial uncoupling activities of NPP and NEN. This will be crucial for optimizing their therapeutic application and selecting the best candidate for further clinical development.

References

A Comparative Analysis of Niclosamide Piperazine and Metformin in Preclinical Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of niclosamide (B1684120) piperazine (B1678402) and the first-line type 2 diabetes drug, metformin (B114582), in diabetic animal models. The information presented is based on preclinical studies and aims to offer an objective overview of their respective mechanisms of action and therapeutic effects on key diabetic parameters.

At a Glance: Key Performance Indicators

ParameterNiclosamide PiperazineMetformin
Primary Mechanism Mitochondrial Uncoupler[1][2]Inhibition of Mitochondrial Respiratory Chain Complex I, AMPK Activation[3][4]
Blood Glucose Control Significant reduction in hyperglycemia[1][2]Significant reduction in blood glucose levels[5][6][7]
Insulin (B600854) Sensitivity Improved insulin response[1][2]Improves insulin sensitivity[8]
Hepatic Steatosis Significantly reduced[1][2]Limited direct effect on liver fat content[9][10]
Body Weight Reduced in diet-induced obesity models[1]Can mitigate weight gain[8]
Lipid Profile Ameliorates harmful effects of high-fat diet on lipid profile[1]Suppresses levels of TC, TG, and LDL-C[6]

Mechanism of Action: A Tale of Two Pathways

This compound and metformin exert their anti-diabetic effects through distinct molecular pathways. Niclosamide, an FDA-approved anthelmintic, has been repurposed for metabolic diseases due to its action as a mitochondrial uncoupler.[1][2] Metformin, a biguanide, primarily targets the liver to reduce glucose production.[3]

This compound Signaling

This compound's primary mechanism involves the uncoupling of mitochondrial oxidative phosphorylation.[1][2] This process increases energy expenditure and lipid metabolism, which in turn reduces intracellular lipid loads that are a root cause of insulin resistance.[1][2] Additionally, some forms of niclosamide have been shown to inhibit the glucagon (B607659) signaling pathway, further contributing to the reduction of hepatic glucose output.[11][12]

Niclosamide_Pathway cluster_Mitochondrion Mitochondrion cluster_Hepatocyte Hepatocyte Niclosamide_Piperazine Niclosamide Piperazine Mitochondrial_Uncoupling Mitochondrial Uncoupling Niclosamide_Piperazine->Mitochondrial_Uncoupling induces Niclosamide_Piperazine->Mitochondrial_Uncoupling Glucagon_Signaling Glucagon Signaling Niclosamide_Piperazine->Glucagon_Signaling inhibits Proton_Gradient_Dissipation Proton Gradient Dissipation Mitochondrial_Uncoupling->Proton_Gradient_Dissipation Lipid_Metabolism ↑ Lipid Metabolism Mitochondrial_Uncoupling->Lipid_Metabolism ATP_Synthase ATP Synthase Proton_Gradient_Dissipation->ATP_Synthase bypasses ATP_Production ↓ ATP Production ATP_Synthase->ATP_Production PKA_Inhibition PKA Inhibition Glucagon_Signaling->PKA_Inhibition Hepatic_Glucose_Output ↓ Hepatic Glucose Output PKA_Inhibition->Hepatic_Glucose_Output Insulin_Sensitivity ↑ Insulin Sensitivity Lipid_Metabolism->Insulin_Sensitivity

Caption: this compound's mitochondrial uncoupling and glucagon signaling inhibition pathway.

Metformin Signaling

Metformin's primary molecular target is the mitochondrial respiratory chain complex I.[3] Its inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activated AMPK then phosphorylates multiple downstream targets, leading to the inhibition of gluconeogenesis in the liver and increased glucose uptake in peripheral tissues.[4] Metformin also has effects on the gut microbiota, which contribute to its glucose-lowering effects.[7]

Metformin_Pathway cluster_Hepatocyte Hepatocyte cluster_Gut Gut Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I inhibits Metformin->Mito_Complex_I Gut_Microbiota Gut Microbiota Modulation Metformin->Gut_Microbiota ATP_Production ↓ ATP Production Mito_Complex_I->ATP_Production AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK_Activation AMPK Activation AMP_ATP_Ratio->AMPK_Activation Gluconeogenesis ↓ Gluconeogenesis AMPK_Activation->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Peripheral Tissues) AMPK_Activation->Glucose_Uptake

Caption: Metformin's mechanism via AMPK activation and gut microbiota modulation.

Experimental Data Summary

The following table summarizes the quantitative outcomes from preclinical studies on this compound and metformin in diabetic animal models.

Experimental ModelTreatment GroupDosageDurationKey Findings
High-Fat Diet (HFD)-induced obese C57BL/6J mice [1][2]This compound Salt (NPP)2000 ppm in diet11 weeks- Significantly reduced HFD-induced obesity and hyperglycemia.- Markedly decreased hepatic steatosis.- Improved insulin sensitivity.
Streptozotocin (STZ)-induced type 2 diabetic rats [5]MetforminNot specified6 weeks- Significantly lowered serum glucose levels at 30, 60, and 120 minutes during a glucose tolerance test.
HFD and STZ-induced type 2 diabetic rats [6]MetforminNot specified3 weeks- Partially decreased levels of blood glucose, total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).
HFD and STZ-induced type 2 diabetic Wistar rats [7]Metformin300 mg/kg8 weeks- Significant improvements in blood glucose and serum lipid levels.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

This compound Study Protocol
  • Animal Model: C57BL/6J mice.[2]

  • Induction of Diabetes: Mice were fed a high-fat diet (HFD) to induce obesity and diabetic symptoms.[2]

  • Drug Administration: this compound salt (NPP) was administered as part of the diet at a concentration of 2000 ppm for 11 weeks.[2]

  • Key Parameters Measured: Body weight, fasting blood glucose, insulin responses, and assessment of hepatic steatosis.[1][2]

  • Mitochondrial Activity Assay: Oxygen consumption was measured using a Seahorse XF24e Analyzer to determine mitochondrial uncoupling activity.[2]

Metformin Study Protocols
  • Animal Models:

    • Genetically obese (fa/fa) rats.[13]

    • Streptozotocin (STZ)-induced type 2 diabetic rats.[5]

    • High-fat diet (HFD) and STZ-induced type 2 diabetic rats.[6][7]

  • Induction of Diabetes:

    • For STZ models, diabetes was induced by intraperitoneal injection of STZ.[5]

    • For HFD/STZ models, rats were first fed an HFD followed by a low dose of STZ.[6][7]

  • Drug Administration: Metformin was administered orally, with dosages and durations varying across studies (e.g., 300 mg/kg for 8 weeks).[7]

  • Key Parameters Measured:

    • Serum glucose and insulin levels.[5]

    • Oral glucose tolerance tests (OGTT).[6]

    • Lipid profiles (TC, TG, LDL-C).[6]

    • Gut microbiota composition (16S rDNA sequencing).[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of anti-diabetic compounds in animal models.

Experimental_Workflow Start Start Animal_Model Animal Model Selection (e.g., HFD/STZ rats, db/db mice) Start->Animal_Model Induction Induction of Diabetic Phenotype Animal_Model->Induction Grouping Randomization into Control & Treatment Groups Induction->Grouping Treatment Drug Administration (this compound or Metformin) Grouping->Treatment Monitoring Monitoring of Parameters (Blood Glucose, Body Weight, etc.) Treatment->Monitoring Endpoint Endpoint Analysis (OGTT, Insulin, Lipids, Histology) Monitoring->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion End End Conclusion->End

Caption: A generalized workflow for preclinical evaluation of anti-diabetic drugs.

Conclusion

Both this compound and metformin demonstrate significant efficacy in improving key diabetic parameters in animal models. Metformin, the established first-line therapy, primarily acts by reducing hepatic glucose production through AMPK activation. This compound, a repurposed drug, shows promise with a distinct mechanism centered on mitochondrial uncoupling, which not only improves hyperglycemia and insulin sensitivity but also effectively reduces hepatic steatosis. The available preclinical data suggests that this compound could be a valuable therapeutic candidate for type 2 diabetes, particularly in patients with a significant fatty liver component. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapy.

References

Synergistic Efficacy of Niclosamide Piperazine and Cisplatin in Overcoming Lung Cancer Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of niclosamide (B1684120) piperazine (B1678402) and cisplatin (B142131) presents a promising therapeutic strategy to overcome chemoresistance in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms. Niclosamide piperazine, a salt form of niclosamide with enhanced solubility and bioavailability, is expected to exhibit similar, if not superior, in vivo efficacy due to its improved pharmacokinetic profile, while maintaining the same mechanism of action at the cellular level as niclosamide.

Enhanced Cytotoxicity and Apoptosis in Cisplatin-Resistant Lung Cancer

Experimental evidence demonstrates that niclosamide (the active component of this compound) synergistically enhances the cytotoxic effects of cisplatin in cisplatin-resistant human lung adenocarcinoma cells (A549/DDP). This combination leads to a significant increase in cancer cell death compared to either agent alone.

Comparative Efficacy Data

The following tables summarize the quantitative data from key in vitro experiments, highlighting the synergistic activity of niclosamide and cisplatin.

Table 1: Comparative IC50 Values of Niclosamide and Cisplatin in A549 and A549/DDP Cells

Cell LineDrugIC50 (24h)
A549 (Cisplatin-Sensitive)Cisplatin6.81 ± 0.78 µg/ml
A549/DDP (Cisplatin-Resistant)Cisplatin32.5 ± 0.21 µg/ml
A549Niclosamide2.60 ± 0.21 µM
A549/DDPNiclosamide1.15 ± 0.18 µM

Data sourced from studies on niclosamide, the active component of this compound.

Table 2: Synergistic Effect on Apoptosis in A549/DDP Cells [1]

Treatment GroupApoptotic Ratio (%)
Control8.36 ± 1.05
Niclosamide (1 µM)11.0 ± 3.18
Cisplatin (5 µg/ml)16.5 ± 5.25
Niclosamide (1 µM) + Cisplatin (5 µg/ml)30.36 ± 4.36

The combination of niclosamide and cisplatin significantly increases the apoptotic rate in cisplatin-resistant lung cancer cells.[1]

Unraveling the Molecular Synergy: A Signaling Pathway Perspective

The synergistic effect of niclosamide and cisplatin is attributed to the multifaceted targeting of key signaling pathways involved in cisplatin resistance. Niclosamide resensitizes resistant cells to cisplatin by downregulating the expression of lung resistance-related protein (LRP) and the proto-oncogene c-myc.[1][2] This action, combined with cisplatin's DNA-damaging effects, culminates in the activation of the intrinsic apoptotic pathway, marked by the cleavage and activation of caspase-3.[1]

G cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Apoptotic Pathway Niclosamide Niclosamide Piperazine cMyc c-myc (Transcription Factor) Niclosamide->cMyc Inhibits LRP LRP (Drug Efflux Pump) Niclosamide->LRP Inhibits Apoptosis Apoptosis cMyc->Apoptosis Promotes Resistance LRP->Apoptosis Promotes Resistance Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Caspase3 Cleaved Caspase-3 (Executioner Caspase) DNA_Damage->Caspase3 Activates Caspase3->Apoptosis

Figure 1. Proposed signaling pathway for the synergistic action of this compound and cisplatin.

Experimental Protocols

Detailed methodologies for the key experiments that generated the supporting data are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: A549 and A549/DDP cells were seeded in 96-well plates at a density of 5x10³ cells per well and cultured overnight.

  • Drug Treatment: Cells were treated with varying concentrations of niclosamide and/or cisplatin for 24 hours.

  • CCK-8 Reagent Addition: 10 µl of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Incubation: The plates were incubated for an additional 2 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values were calculated using GraphPad Prism software.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: A549/DDP cells were treated with niclosamide (1 µM) and/or cisplatin (5 µg/ml) for 36 hours.[1]

  • Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added, and the cells were incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[1]

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from treated and untreated A549/DDP cells.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against c-myc, LRP, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Detection: After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the synergistic effects of this compound and cisplatin in vitro.

G cluster_workflow In Vitro Experimental Workflow start Start: Cisplatin-Sensitive (A549) & Cisplatin-Resistant (A549/DDP) Lung Cancer Cell Lines treatment Treatment Groups: 1. Control 2. This compound 3. Cisplatin 4. Combination start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (c-myc, LRP, Caspase-3) treatment->western data Data Analysis: - IC50 Calculation - Apoptotic Rate - Protein Expression viability->data apoptosis->data western->data conclusion Conclusion: Synergistic Effect Evaluation data->conclusion

Figure 2. General workflow for in vitro evaluation of drug synergy.

Conclusion

The combination of this compound and cisplatin demonstrates significant synergistic cytotoxicity against cisplatin-resistant lung cancer cells. This effect is mediated through the downregulation of key resistance-associated proteins, c-myc and LRP, and the subsequent induction of apoptosis via caspase-3 activation. These findings provide a strong rationale for further preclinical and clinical investigation of this combination therapy as a novel approach to overcome chemoresistance in non-small cell lung cancer. The improved bioavailability of the piperazine salt of niclosamide may translate to enhanced in vivo efficacy, making it a particularly attractive candidate for development.

References

A Comparative Guide to Niclosamide Piperazine Combination Therapy for Chemoresistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemoresistance remains a significant hurdle in the effective treatment of breast cancer. The emergence of resistance to conventional chemotherapeutic agents necessitates the exploration of novel therapeutic strategies. One such promising approach is the repurposing of existing drugs, such as the anthelmintic drug niclosamide (B1684120), particularly in combination with other agents. This guide provides a comparative overview of niclosamide piperazine (B1678402) combination therapy for chemoresistant breast cancer, presenting supporting experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

Niclosamide Piperazine: A Potent Candidate for Overcoming Chemoresistance

Niclosamide, an FDA-approved oral anthelmintic drug, has garnered significant attention for its anticancer properties. It has been shown to modulate multiple signaling pathways frequently dysregulated in cancer, including Wnt/β-catenin, STAT3, NF-κB, and mTOR.[1][2][3] However, the poor aqueous solubility of niclosamide has limited its clinical translation in oncology. To address this, salt forms of niclosamide have been developed, with this compound (NPP) exhibiting improved water solubility compared to the parent compound.[1] This enhancement in solubility is expected to lead to better bioavailability and therapeutic efficacy.

This guide focuses on the potential of this compound in combination with standard chemotherapeutic agents to overcome resistance in breast cancer.

Comparative Efficacy of Niclosamide Combination Therapies

While direct comparative studies of this compound with other specific therapies for chemoresistant breast cancer are limited, extensive research on niclosamide in combination with conventional chemotherapeutics demonstrates its potential to resensitize resistant cancer cells and enhance therapeutic outcomes.

Niclosamide in Combination with Cisplatin (B142131)

In a study on cisplatin-resistant HER2-positive breast cancer, the combination of niclosamide and cisplatin was shown to be more effective than either agent alone. Niclosamide treatment (1 µM for 48 hours) significantly increased the apoptosis rate in resistant BT474 cells compared to cisplatin (20 µM) treatment alone. The combination of both drugs resulted in an even greater increase in apoptosis.[4]

Treatment GroupApoptosis Rate (%) in Cisplatin-Resistant BT474 Cells
Control~5%
Cisplatin (20 µM)~15%
Niclosamide (1 µM)~25%
Niclosamide (1 µM) + Cisplatin (20 µM)~40%

Data extrapolated from graphical representations in the cited study.[4]

Niclosamide in Combination with Doxorubicin (B1662922)

A study investigating the synergistic effects of niclosamide and doxorubicin in various breast cancer subtypes, including triple-negative breast cancer (MDA-MB-231), HER2-positive (SKBR3), and hormone receptor-positive (MCF7) cells, found that the combination therapy induced significantly enhanced cell death through apoptosis.[5][6][7] For instance, in MDA-MB-231 cells, while doxorubicin treatment alone resulted in 77.47% apoptosis, the combination with niclosamide increased this to 87.41%.[8]

Breast Cancer SubtypeTreatmentIC50 (µM) - 24h
MDA-MB-231 (TNBC) Niclosamide4.23
Doxorubicin2.1
SKBR3 (HER2+) Niclosamide1.09
Doxorubicin0.95
MCF7 (HR+) Niclosamide1.45
Doxorubicin1.79

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.[6]

Niclosamide in Combination with Paclitaxel (B517696)

In a study on triple-negative breast cancer (TNBC), the combination of paclitaxel and niclosamide nanocrystals loaded into a thermosensitive hydrogel demonstrated synergistic effects in inhibiting cell proliferation and migration, and inducing apoptosis. In vivo, this combination therapy resulted in a tumor growth inhibition rate of approximately 68.8%.[9][10]

Alternative Therapeutic Strategies for Chemoresistant Breast Cancer

Several other strategies are being explored to combat chemoresistant breast cancer:

  • Repurposed Drugs: Metformin and aspirin (B1665792) have shown potential in sensitizing breast cancer cells to chemotherapy.[11]

  • Targeted Therapies: A combination of tucatinib, letrozole, and palbociclib (B1678290) has shown efficacy in HR+/HER2+ metastatic breast cancer.[12]

  • Complementary Therapies: Acupuncture and mistletoe extracts are being investigated for their potential to reduce side effects of chemotherapy and improve quality of life.[13][14]

  • Hyperthermia: Heating cancerous tissues in combination with radiation or chemotherapy has shown promise in making these treatments more effective.[15]

Direct comparative data between these alternatives and this compound combination therapy is not yet available and represents an area for future research.

Key Signaling Pathways Targeted by Niclosamide

Niclosamide exerts its anticancer effects by targeting multiple key signaling pathways that are often dysregulated in chemoresistant breast cancer.

Caption: Wnt/β-catenin Signaling Pathway and Niclosamide's Point of Intervention.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Y705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation Target_Genes Target Genes (e.g., Bcl-2, Survivin) STAT3_dimer_nuc->Target_Genes Gene Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Niclosamide Niclosamide Niclosamide->JAK Inhibition of Phosphorylation

Caption: STAT3 Signaling Pathway and Niclosamide's Point of Intervention.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition IkB_p p-IκB NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Target_Genes Target Genes (Anti-apoptotic) NFkB_nuc->Target_Genes Gene Transcription Stimuli Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activation Niclosamide Niclosamide Niclosamide->IKK Inhibition

Caption: NF-κB Signaling Pathway and Niclosamide's Point of Intervention.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the efficacy of anticancer agents are provided below.

Alamar Blue Cell Viability Assay

This assay quantitatively measures the proliferation of cells.

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or their combination. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Annexin V/7-AAD Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with the compounds of interest as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and 7-AAD staining solution to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and 7-AAD negative. Early apoptotic cells are Annexin V positive and 7-AAD negative. Late apoptotic/necrotic cells are positive for both stains.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension from the breast cancer cell line.

  • Seeding: Seed the cells at a low density (e.g., 500-1000 cells/ml) in ultra-low attachment plates.

  • Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.

  • Treatment: Add the test compounds to the culture medium at the time of seeding.

  • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • Calculation: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Transwell Migration Assay

This assay measures the migratory capacity of cancer cells.

  • Cell Preparation: Culture breast cancer cells and serum-starve them for 24 hours prior to the assay.

  • Chamber Setup: Place Transwell inserts (with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Cell Seeding: Seed the serum-starved cells in serum-free medium in the upper chamber of the Transwell insert, along with the test compounds.

  • Incubation: Incubate for 24-48 hours.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating combination therapies against chemoresistant breast cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Chemoresistant Breast Cancer Cell Lines Treatment Treat with this compound, Chemotherapeutic Agent, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (Alamar Blue) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/7-AAD) Treatment->Apoptosis_Assay Migration_Assay Migration Assay (Transwell) Treatment->Migration_Assay Stemness_Assay Cancer Stem Cell Assay (Mammosphere Formation) Treatment->Stemness_Assay Data_Analysis Data Analysis and Statistical Evaluation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Migration_Assay->Data_Analysis Stemness_Assay->Data_Analysis Xenograft Establish Xenograft Model in Immunocompromised Mice InVivo_Treatment Treat with Combination Therapy Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity InVivo_Treatment->Toxicity_Assessment Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for Evaluating Combination Therapy.

Conclusion and Future Directions

The available evidence strongly suggests that niclosamide, when used in combination with standard chemotherapeutic agents, can effectively overcome chemoresistance in breast cancer. The improved solubility of this compound is anticipated to translate into enhanced in vivo efficacy, although further studies are required to confirm this. Direct, head-to-head comparative studies of this compound combination therapy against other emerging treatments for chemoresistant breast cancer are warranted. Such research will be crucial in defining the clinical potential of this promising therapeutic strategy. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further investigation in this important area of cancer research.

References

A Comparative Analysis of Niclosamide Piperazine and Other STAT3 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors. Its constitutive activation is a hallmark of numerous human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. This central role in tumorigenesis has made STAT3 an attractive target for the development of novel anticancer therapeutics. This guide provides a comparative analysis of niclosamide (B1684120) piperazine (B1678402) and other prominent STAT3 inhibitors, with a focus on their performance, supporting experimental data, and detailed methodologies for key experiments.

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the in vitro efficacy of niclosamide, niclosamide piperazine, and other selected STAT3 inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the cell lines used, incubation times, and specific assay protocols.

InhibitorTarget/MechanismAssay TypeCell Line(s)Reported IC50 (µM)Reference(s)
Niclosamide STAT3 Signaling PathwaySTAT3 Luciferase ReporterHeLa0.25 ± 0.07[1]
Cell ViabilityDu145 (Prostate)0.7[1]
Cell ViabilityMDA-MB-468 (Breast)0.877[2]
Cell ViabilityMCF-7 (Breast)0.956[2]
Cell ViabilityHepG2 (Liver)31.91 (48h)[3]
Cell ViabilityQGY-7703 (Liver)10.24 (48h)[3]
Cell ViabilitySMMC-7721 (Liver)13.46 (48h)[3]
STAT3-DNA BindingCell-free (ELISA)-1.93 ± 0.70[4]
This compound (NPP) Mitochondrial Uncoupler, STAT3 PathwayMTT AssayGlioblastoma cells1.50[5]
Stattic STAT3 SH2 DomainCell-free (FP)-5.1[6][7][8]
Cell ViabilityUM-SCC-17B (HNSCC)2.562 ± 0.409[9]
Cell ViabilityOSC-19 (HNSCC)3.481 ± 0.953[9]
Cell ViabilityCal33 (HNSCC)2.282 ± 0.423[9]
Cell ViabilityUM-SCC-22B (HNSCC)2.648 ± 0.542[9]
S3I-201 (NSC 74859) STAT3 DNA-Binding ActivityCell-free (EMSA)-86 ± 33[10][11]
Cell ViabilityVarious Cancer Cell Lines37.9 - 82.6[12]
Cell ViabilityMDA-MB-435, -453, -231 (Breast)100[13]
Napabucasin (BBI608) STAT3 & Cancer StemnessCell Viability (CSCs)Various Cancer Cell Lines0.14 - 1.25[14]
OPB-31121 STAT3 SH2 DomainNot specifiedGastric Cancer CellsNot specified[15][16][17][18]
AZD9150 (Danvatirsen) STAT3 mRNA (Antisense Oligonucleotide)STAT3 mRNA InhibitionSK-N-AS, NGP, IMR32 (Neuroblastoma)0.69, 0.64, 0.76[19]

Note on this compound: this compound (NPP) is a salt form of niclosamide designed to improve its poor water solubility and bioavailability[20][21][22][23]. While extensive comparative data is still emerging, one study reported an IC50 of 1.50 µM in glioblastoma cells, which is comparable to that of niclosamide, suggesting that its enhanced solubility does not compromise its anticancer activity[5].

Mechanisms of Action

The STAT3 inhibitors listed above employ different strategies to disrupt the STAT3 signaling pathway:

  • Niclosamide and this compound: Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway[1][24]. It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation, dimerization, and nuclear translocation[1]. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation[1]. Niclosamide is also known to have other mechanisms of action, including mitochondrial uncoupling[20].

  • Stattic: This small molecule is a well-characterized STAT3 inhibitor that selectively targets the SH2 domain of STAT3[6][7][8]. The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers. By binding to this domain, Stattic prevents STAT3 dimerization, nuclear translocation, and subsequent DNA binding[6][9].

  • S3I-201: This compound selectively inhibits the DNA-binding activity of STAT3[10]. By preventing STAT3 from binding to the promoter regions of its target genes, S3I-201 effectively blocks STAT3-mediated gene transcription[13].

  • Napabucasin (BBI608): Napabucasin is an orally available small molecule that targets cancer stem cells by inhibiting the STAT3 pathway[14][25][26][27][28]. It has been shown to downregulate the expression of genes driven by STAT3 that are critical for maintaining cancer stemness[26].

  • OPB-31121: This is a novel, potent small molecule inhibitor that binds to the SH2 domain of STAT3 with high affinity, thereby inhibiting its phosphorylation and downstream signaling[15][16][17][18].

  • AZD9150 (Danvatirsen): Unlike the other small molecule inhibitors, AZD9150 is a next-generation antisense oligonucleotide[29]. It is designed to specifically bind to STAT3 mRNA, leading to its degradation and thereby preventing the synthesis of the STAT3 protein[19][24][30][31].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and the general workflows for key experimental assays used to evaluate STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_Nucleus Nucleus Ligand Cytokine/ Growth Factor Receptor Receptor Ligand->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA DNA Binding Transcription Gene Transcription DNA->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation Niclosamide Niclosamide/ Piperazine Niclosamide->JAK Inhibits Phosphorylation Stattic Stattic/ OPB-31121 Stattic->pSTAT3 Inhibits Dimerization S3I_201 S3I-201 S3I_201->Dimer Inhibits DNA Binding AZD9150 AZD9150 AZD9150->STAT3_inactive Inhibits Synthesis

Caption: The JAK-STAT3 signaling pathway and points of inhibition.

Western_Blot_Workflow start Cell Culture & Inhibitor Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3/STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.

Luciferase_Reporter_Assay_Workflow start Cell Seeding & Transfection (STAT3 Reporter Plasmid) treatment Inhibitor Treatment & STAT3 Activator (e.g., IL-6) start->treatment lysis Cell Lysis treatment->lysis luciferase Luciferase Assay (Substrate Addition) lysis->luciferase measurement Luminescence Measurement luciferase->measurement analysis Data Analysis (Normalization) measurement->analysis

Caption: Experimental workflow for STAT3 Luciferase Reporter Assay.

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705).

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., Du145, MDA-MB-231)

  • Cell culture medium and supplements

  • STAT3 inhibitor stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-STAT3 (Tyr705) and mouse anti-total STAT3

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the STAT3 inhibitor or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3 in response to inhibitor treatment.

Materials:

  • HEK293T or other suitable cell line

  • STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom plates

  • STAT3 activator (e.g., Interleukin-6, IL-6)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, treat the cells with various concentrations of the STAT3 inhibitor or vehicle control for a specified period (e.g., 1-2 hours).

  • STAT3 Activation: Stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), for 6-16 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The relative luciferase units are then compared between treated and untreated cells to determine the inhibitory effect on STAT3 transcriptional activity.

Cell Viability (MTT) Assay

Objective: To assess the effect of STAT3 inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the inhibitor concentration.

This guide provides a foundational comparison of this compound and other STAT3 inhibitors. For in-depth analysis and before initiating new experiments, researchers are encouraged to consult the primary literature for specific experimental details and context.

References

A Comparative In Vivo Analysis of Niclosamide and Its Salt Forms in Preclinical Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niclosamide (B1684120), a well-established anthelmintic agent, is garnering significant interest for its potential therapeutic applications in metabolic diseases, including obesity. Its primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation, which can increase energy expenditure. However, the poor aqueous solubility of niclosamide has prompted the development of salt forms, such as niclosamide ethanolamine (B43304) salt (NEN) and niclosamide piperazine (B1678402) salt (NPP), to enhance its bioavailability and therapeutic efficacy. This guide provides an objective in vivo comparison of niclosamide and its salt forms in established mouse models of obesity, supported by experimental data and detailed protocols.

Performance Comparison in Obesity Models

The following tables summarize the key quantitative data from in vivo studies investigating the effects of niclosamide and its salt forms on critical parameters of obesity and metabolic health.

Table 1: Effects on Body Weight and Food Intake
CompoundAnimal ModelDosageDurationBody Weight ChangeFood IntakeReference
Niclosamide Albino mice (HFD-induced obesity)140 mg/kg/day (oral)4 weeks Significant decrease vs. HFD control Significant decrease vs. HFD control[1][2]
NEN C57BL/6J mice (HFD-induced obesity)1500 ppm in diet10 weeksNo significant change vs. HFD controlNot reported
NPP C57BL/6J mice (HFD-induced obesity)2000 ppm in diet11 weeks Significant decrease vs. HFD controlNo significant change vs. HFD control[1][3][4]

HFD: High-Fat Diet

Table 2: Effects on Metabolic Parameters
CompoundAnimal ModelDosageDurationFasting Blood GlucoseFasting Plasma Insulin (B600854)Lipid ProfileReference
Niclosamide Albino mice (HFD-induced obesity)140 mg/kg/day (oral)4 weeks Significantly lower vs. HFD control Significantly lower vs. HFD control Cholesterol, Triglycerides, LDL[1][2]
NEN C57BL/6J mice (HFD-induced obesity)1500 ppm in dietNot specified Prevented HFD-induced elevation Prevented HFD-induced elevationReduced hepatic steatosis[5][6][7]
NPP C57BL/6J mice (HFD-induced obesity)2000 ppm in diet11 weeks Significantly reduced hyperglycemia Sensitized insulin responsesReduced hepatic steatosis[1][3][4]

LDL: Low-Density Lipoprotein

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the experimental protocols used in the cited studies.

Protocol 1: Niclosamide in High-Fat Diet-Induced Obese Albino Mice[1][2]
  • Animal Model: Male Albino mice, 8-10 weeks old.

  • Obesity Induction: Mice were fed a high-fat diet (HFD) for 10 weeks to induce obesity.

  • Treatment Groups:

    • Group 1: Standard diet + Placebo.

    • Group 2: HFD + Placebo (HFD Control).

    • Group 3: HFD + Niclosamide (140 mg/kg/day, oral).

  • Administration: Niclosamide was administered orally for 4 weeks.

  • Outcome Measures: Body weight and food intake were monitored regularly. At the end of the treatment period, fasting blood glucose, fasting plasma insulin, and serum lipid profiles (cholesterol, triglycerides, LDL) were measured.

Protocol 2: Niclosamide Ethanolamine Salt (NEN) in High-Fat Diet-Induced Obese C57BL/6J Mice[3][4][7]
  • Animal Model: Male C57BL/6J mice.

  • Obesity Induction: Mice were fed a high-fat diet (60% kcal from fat) starting at 5 weeks of age.

  • Treatment Groups:

    • Group 1: HFD.

    • Group 2: HFD containing 1500 ppm NEN.

  • Administration: NEN was mixed into the high-fat diet and provided for 10 weeks. This corresponds to an approximate dose of 150 mg/kg body weight per day.[6]

  • Outcome Measures: Body weight was monitored. Fasting blood glucose and basal plasma insulin concentrations were measured to assess glycemic control. Livers were analyzed for steatosis.

Protocol 3: Niclosamide Piperazine Salt (NPP) in High-Fat Diet-Induced Obese C57BL/6J Mice[1][5][6]
  • Animal Model: Male C57BL/6J mice.

  • Obesity Induction: Mice were fed a high-fat diet (HFD).

  • Treatment Groups:

    • Group 1: HFD.

    • Group 2: HFD containing 2000 ppm NPP.

  • Administration: NPP was incorporated into the high-fat diet for 11 weeks.

  • Outcome Measures: Body weight and daily food intake were recorded. At the end of the study, hyperglycemia, insulin sensitivity, and hepatic steatosis were evaluated. Mitochondrial uncoupling activity was also assessed.

Visualizing the Mechanisms and Workflows

Signaling Pathways Modulated by Niclosamide in Metabolic Regulation

Niclosamide and its salt forms exert their effects by modulating several key signaling pathways involved in metabolism, cell growth, and inflammation. The primary mechanism is mitochondrial uncoupling, which dissipates the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure. Beyond this, niclosamide has been shown to influence other critical pathways.

Niclosamide Signaling Pathways Niclosamide Niclosamide & Salts (NEN, NPP) Mitochondria Mitochondrial Uncoupling Niclosamide->Mitochondria Wnt Wnt/β-catenin Signaling Niclosamide->Wnt Inhibits mTOR mTORC1 Signaling Niclosamide->mTOR Inhibits STAT3 STAT3 Signaling Niclosamide->STAT3 Inhibits NFkB NF-κB Signaling Niclosamide->NFkB Inhibits PKA PKA/CREB Signaling Niclosamide->PKA Inhibits EnergyExp Increased Energy Expenditure Mitochondria->EnergyExp MetabolicOutcomes Anti-Obesity & Metabolic Improvements EnergyExp->MetabolicOutcomes Wnt->MetabolicOutcomes mTOR->MetabolicOutcomes STAT3->MetabolicOutcomes NFkB->MetabolicOutcomes PKA->MetabolicOutcomes

Caption: Key signaling pathways modulated by niclosamide and its salts.

General Experimental Workflow for In Vivo Obesity Studies

The following diagram illustrates a typical experimental workflow for evaluating the anti-obesity effects of niclosamide and its salt forms in a diet-induced obesity mouse model.

Experimental Workflow start Start: Animal Acclimatization diet Diet-Induced Obesity: High-Fat Diet Feeding start->diet random Randomization into Treatment Groups diet->random treatment Treatment Period: Administration of Compounds random->treatment monitoring In-life Monitoring: Body Weight, Food Intake treatment->monitoring endpoint Endpoint Analysis: Metabolic Profiling, Tissue Collection treatment->endpoint monitoring->treatment (ongoing) data Data Analysis & Interpretation endpoint->data

Caption: A generalized workflow for preclinical in vivo obesity studies.

References

Unveiling the Anti-Cancer Potential of Niclosamide Piperazine: A Comparative Analysis with Other Salicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the repurposing of existing drugs has emerged as a promising strategy. Niclosamide (B1684120), a salicylanilide (B1680751) anthelmintic agent, has garnered significant attention for its potent anti-cancer properties. However, its poor solubility and bioavailability have spurred the development of various derivatives to enhance its clinical utility. This guide provides a comprehensive evaluation of the anti-cancer activity of niclosamide piperazine (B1678402) (NPP) in comparison to other notable salicylanilide derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-Faceted Attack on Cancer Cells

Salicylanilide derivatives, including niclosamide and its analogs, exert their anti-cancer effects through the modulation of multiple critical signaling pathways.[1][2][3] These compounds are known to disrupt cellular bioenergetics by acting as mitochondrial uncouplers, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[4] Key signaling pathways targeted by this class of compounds include:

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is a hallmark of many cancers. Niclosamide and its derivatives can inhibit this pathway by promoting the degradation of β-catenin, a key signaling molecule.[5]

  • STAT3 Signaling: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is linked to tumor cell proliferation, survival, and metastasis. Salicylanilides have been shown to inhibit STAT3 phosphorylation and its downstream transcriptional activity.[2][5]

  • mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Niclosamide has been demonstrated to inhibit mTOR signaling.[2][5]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer. Niclosamide can suppress this pathway, contributing to its anti-cancer effects.[1]

Comparative Efficacy: In Vitro Studies

The anti-proliferative activity of niclosamide piperazine and other salicylanilide derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (NPP) Glioblastoma (U-87 MG)1.50[1][6]
Niclosamide Ethanolamine (B43304) (NEN) Glioblastoma (U-87 MG)1.834[1][6]
Niclosamide Glioblastoma (U-87 MG)~1.5 - 1.9[7]
Adrenocortical Carcinoma (BD140A)0.12[8]
Adrenocortical Carcinoma (SW-13)0.15[8]
Adrenocortical Carcinoma (NCI-H295R)0.53[8]
Ovarian Cancer (A2780cp20)~0.41 - 1.86[9]
Ovarian Cancer (SKOV3Trip2)~0.41 - 1.86[9]
Niclosamide Analog B9 Enzalutamide-Resistant Prostate Cancer (LNCaP95)0.130[10][11]
Enzalutamide-Resistant Prostate Cancer (22RV1)0.0997[10][11]
Niclosamide Analog B16 Enzalutamide-Resistant Prostate Cancer (LNCaP95)0.113[10]
Enzalutamide-Resistant Prostate Cancer (22RV1)0.111[10]

Table 1: Comparative IC50 values of this compound and other Salicylanilide Derivatives in various cancer cell lines.

Studies have shown that this compound (NPP) and niclosamide ethanolamine (NEN) exhibit anti-cancer activity against glioblastoma cells with IC50 values comparable to that of the parent compound, niclosamide, while potentially offering improved bioavailability.[1][6] Furthermore, novel synthesized analogs of niclosamide, such as B9 and B16, have demonstrated superior potency in enzalutamide-resistant prostate cancer cell lines.[10][11]

Induction of Apoptosis

A critical mechanism of anti-cancer drugs is the induction of programmed cell death, or apoptosis. Salicylanilide derivatives have been shown to effectively induce apoptosis in cancer cells.

CompoundCancer Cell LineAssayKey FindingsReference
Niclosamide Colon CancerFlow CytometryIncreased apoptotic cell population.[12]
Niclosamide Ovarian CancerELISAIncreased DNA fragmentation.[9]
Niclosamide Breast CancerWestern BlotDownregulation of anti-apoptotic proteins (e.g., Bcl-2).[13]

Table 2: Summary of Apoptosis Induction by Salicylanilide Derivatives.

In Vivo Anti-Tumor Activity

The efficacy of niclosamide and its derivatives has also been validated in preclinical animal models, demonstrating their potential to inhibit tumor growth in a living organism.

CompoundCancer ModelKey FindingsReference
Niclosamide Adrenocortical Carcinoma Xenograft60-80% inhibition of tumor growth.[8]
Niclosamide Ovarian Carcinoma XenograftSignificant suppression of tumor growth.[14]
Niclosamide Ethanolamine (NEN) Metastatic Colon Cancer XenograftGreater reduction in tumor growth compared to niclosamide.[1][15]
Nanoliposomal Niclosamide Colon Carcinoma XenograftHigher growth inhibitory activity compared to free niclosamide.[16]

Table 3: In Vivo Efficacy of Niclosamide and its Derivatives.

These in vivo studies highlight the therapeutic potential of salicylanilide derivatives and underscore the importance of developing formulations, such as nanoliposomes and salt forms like NEN, to enhance their anti-tumor activity.[1][15][16]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures involved in evaluating these anti-cancer agents, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Line Culture treatment Treatment with Salicylanilide Derivatives cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability_assay->ic50 pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis xenograft Xenograft Mouse Model Establishment drug_administration Drug Administration xenograft->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement toxicity Toxicity Assessment drug_administration->toxicity endpoint Endpoint Analysis tumor_measurement->endpoint

Caption: Experimental workflow for evaluating the anti-cancer activity of salicylanilide derivatives.

signaling_pathways cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway cluster_mtor mTOR Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin inhibition GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Niclosamide_Wnt Niclosamide & Derivatives Niclosamide_Wnt->Dsh inhibition Niclosamide_Wnt->beta_catenin promotes degradation Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer STAT3_Gene_Expression Target Gene Expression pSTAT3_dimer->STAT3_Gene_Expression nuclear translocation Niclosamide_STAT3 Niclosamide & Derivatives Niclosamide_STAT3->JAK inhibition Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1_4EBP1 S6K1/4E-BP1 mTORC1->S6K1_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1_4EBP1->Protein_Synthesis Niclosamide_mTOR Niclosamide & Derivatives Niclosamide_mTOR->mTORC1 inhibition

Caption: Key signaling pathways modulated by niclosamide and its derivatives in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the salicylanilide derivatives for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the salicylanilide derivatives as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

Materials:

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, total STAT3, β-catenin, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection

  • Calipers for tumor measurement

  • Drug formulation for administration

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume with calipers.

  • Treatment: Once tumors reach a certain size, randomize the mice into treatment and control groups and begin drug administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the general health and body weight of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Conclusion

This compound and other salicylanilide derivatives represent a promising class of multi-targeted agents for cancer therapy. Their ability to modulate key oncogenic signaling pathways, induce apoptosis, and inhibit tumor growth in preclinical models highlights their therapeutic potential. While niclosamide itself faces challenges with bioavailability, derivatives such as this compound and niclosamide ethanolamine, as well as novel synthesized analogs, show promise for improved pharmacological properties and enhanced anti-cancer efficacy. Further research, including comprehensive comparative studies and clinical trials, is warranted to fully elucidate the therapeutic value of these compounds in the fight against cancer.

References

A Comparative Guide to Mitochondrial Uncouplers in Metabolic Research: Niclosamide Piperazine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, mitochondrial uncouplers are invaluable tools for investigating cellular bioenergetics and hold therapeutic promise for a range of metabolic disorders. This guide provides an objective comparison of niclosamide (B1684120) piperazine (B1678402) (NPP) with other widely used mitochondrial uncouplers: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), and the novel uncoupler BAM15. This comparison is supported by experimental data to inform the selection of the most appropriate uncoupler for specific research applications.

Mechanism of Action: A Shared Principle

Mitochondrial uncouplers are small molecules that disrupt the coupling between the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). They function as protonophores, creating a pathway for protons to leak from the mitochondrial intermembrane space back into the matrix, bypassing ATP synthase. This dissipation of the proton motive force leads to an increase in oxygen consumption as the ETC attempts to compensate for the reduced proton gradient, and the energy is released as heat instead of being used for ATP synthesis.

Quantitative Performance Comparison

The selection of a mitochondrial uncoupler is often dictated by its potency, therapeutic window, and off-target effects. The following tables summarize key quantitative parameters for niclosamide piperazine and its counterparts. It is important to note that direct head-to-head comparisons of all four compounds in a single study are limited. Data for this compound is in part inferred from studies on niclosamide ethanolamine (B43304) salt (NEN), which has been shown to have comparable mitochondrial uncoupling activity.[1]

Parameter This compound (NPP) / Niclosamide Ethanolamine (NE) CCCP FCCP BAM15 Cell Line/System Citation
EC50 (Uncoupling) ~0.29 µM (Niclosamide)-~0.31 µM-CHO-K1 cells[2]
IC50 (Cytotoxicity) 1.50 µM (NPP)Higher than BAM15-Less cytotoxic than CCCP and NiclosamideGlioblastoma cells (NPP), A10 cells[3][4]
Maximal Respiration Induces uncoupling-Initially similar to BAM15, declines at higher concentrationsHigh and sustained over a broad range-[5]
AMPK Activation Activates AMPK, but with lower potency than BAM15Activates AMPKActivates AMPKPotently activates AMPKA10 cells[4][5]
Plasma Membrane Depolarization Not reportedYesYesNo-[4][5]

Key Observations:

  • Potency: Niclosamide and FCCP exhibit high potency in uncoupling mitochondria, with EC50 values in the sub-micromolar range.[2]

  • Therapeutic Window: BAM15 demonstrates a superior therapeutic window, maintaining a high rate of uncoupled respiration over a broad concentration range without significant cytotoxicity.[5][6] In contrast, FCCP and niclosamide have narrower effective concentration ranges, with higher concentrations leading to mitochondrial inhibition and cell death.[2][7]

  • Cytotoxicity: BAM15 is consistently reported to be less cytotoxic than CCCP and niclosamide.[4][8] At a concentration of 10 µmol/L, both CCCP and niclosamide showed significant cytotoxicity in A10 vascular smooth muscle cells, while BAM15 did not.[4]

  • Off-Target Effects: A key advantage of BAM15 is its lack of effect on plasma membrane potential, a significant off-target effect of classical uncouplers like FCCP and CCCP that can confound experimental results.[4][6]

  • AMPK Activation: All the compared uncouplers activate AMP-activated protein kinase (AMPK), a key energy sensor. However, BAM15 appears to be a more potent activator of AMPK than CCCP and niclosamide at the same concentration.[4]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by these mitochondrial uncouplers is the AMPK pathway, which is activated in response to decreased cellular ATP levels.

Uncouplers Mitochondrial Uncouplers (NPP, CCCP, FCCP, BAM15) Mito Mitochondrion Uncouplers->Mito Target H_leak Proton Leak Mito->H_leak Induce PMG Proton Motive Force H_leak->PMG Dissipate ATP ATP Production H_leak->ATP Inhibit ATP_synthase ATP Synthase PMG->ATP_synthase Drives ATP_synthase->ATP Produces AMP_ATP ↑ AMP/ATP Ratio ATP->AMP_ATP Decrease AMPK AMPK Activation AMP_ATP->AMPK Activate Downstream Downstream Metabolic Effects (e.g., ↑ Glucose Uptake, ↑ Fatty Acid Oxidation) AMPK->Downstream Regulate cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cell Seeding & Culture Treatment Treatment with Uncouplers (Varying Concentrations) Cell_Culture->Treatment OCR_Assay Oxygen Consumption Rate (OCR) (Seahorse XF Analyzer) Treatment->OCR_Assay MMP_Assay Mitochondrial Membrane Potential (TMRE Assay) Treatment->MMP_Assay Cyto_Assay Cytotoxicity (MTT Assay) Treatment->Cyto_Assay EC50_calc EC50 Calculation (Uncoupling Potency) OCR_Assay->EC50_calc Max_Resp Maximal Respiration Determination OCR_Assay->Max_Resp IC50_calc IC50 Calculation (Cytotoxicity) Cyto_Assay->IC50_calc Comparison Comparative Analysis EC50_calc->Comparison Max_Resp->Comparison IC50_calc->Comparison

References

A Head-to-Head Comparison of Niclosamide Piperazine and Niclosamide in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niclosamide (B1684120), a well-established anthelmintic drug, has garnered significant attention for its potent anticancer properties. Its ability to modulate multiple oncogenic signaling pathways makes it a promising candidate for drug repurposing in oncology. However, its low aqueous solubility and poor bioavailability have hindered its clinical translation. To overcome these limitations, salt forms such as niclosamide piperazine (B1678402) (NPP) have been developed. This guide provides a detailed head-to-head comparison of niclosamide and niclosamide piperazine, summarizing their performance based on available experimental data to inform preclinical and clinical research decisions.

Physicochemical Properties

A key differentiator between niclosamide and its piperazine salt is water solubility. The piperazine moiety in NPP enhances its hydrophilicity, leading to significantly improved solubility.[1] This property is critical as it can directly influence the bioavailability and therapeutic efficacy of the compound upon administration.

CompoundWater Solubility (at 37 °C)
Niclosamide 0.003 mg/mL[1]
This compound (NPP) 0.023 mg/mL[1]

In Vitro Efficacy: A Comparative Analysis

Direct comparative studies on the in vitro anticancer efficacy of niclosamide and this compound are limited. However, available data in glioblastoma cells suggests that this compound exhibits slightly greater potency.

Cell LineCompoundIC50 Value (µM)Reference
Glioblastoma This compound (NPP)1.50[2]
NiclosamideRelatively similar to NPP[1]
Niclosamide Ethanolamine (NEN)1.834[2]

It is important to note that while the IC50 values are similar, the improved solubility of NPP may offer advantages in formulation and potentially in achieving effective concentrations in in vivo settings.[1][2]

Mechanism of Action: Targeting Key Oncogenic Pathways

Both niclosamide and its piperazine salt are believed to exert their anticancer effects through similar mechanisms, primarily by acting as a mitochondrial uncoupler.[2] This disruption of mitochondrial function leads to a cascade of downstream effects, inhibiting multiple critical signaling pathways that are often dysregulated in cancer.[3][4]

Key Signaling Pathways Inhibited by Niclosamide:
  • Wnt/β-catenin Signaling: Niclosamide inhibits this pathway by promoting the degradation of the Wnt co-receptor LRP6 and reducing the levels of β-catenin.[5][6]

  • STAT3 Signaling: It potently inhibits the phosphorylation of STAT3, preventing its activation and nuclear translocation, thereby downregulating the expression of downstream anti-apoptotic proteins like Mcl-1 and survivin.[7][8]

  • mTOR Signaling: Niclosamide can inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[4][9]

  • NF-κB Signaling: It has been shown to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and inflammation.[4]

  • Notch Signaling: Inhibition of the Notch signaling pathway by niclosamide has also been reported.[10]

While it is presumed that this compound modulates these same pathways due to its structural similarity, direct comparative studies detailing the extent of inhibition for each pathway are lacking. The primary mechanism for both is considered to be mitochondrial uncoupling.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP6 LRP6 LRP6->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC Inhibits b-catenin_cyto β-catenin GSK3b_Axin_APC->b-catenin_cyto Phosphorylates for Degradation b-catenin_nuc β-catenin b-catenin_cyto->b-catenin_nuc IKK IKK IkB IκB IKK->IkB Phosphorylates NF-kB_cyto NF-κB IkB->NF-kB_cyto Releases NF-kB_nuc NF-κB NF-kB_cyto->NF-kB_nuc STAT3_cyto STAT3 STAT3_nuc STAT3 STAT3_cyto->STAT3_nuc mTORC1 mTORC1 TCF_LEF TCF/LEF b-catenin_nuc->TCF_LEF Binds to Gene_Expression Target Gene Expression b-catenin_nuc->Gene_Expression TCF_LEF->Gene_Expression NF-kB_nuc->Gene_Expression STAT3_nuc->Gene_Expression Niclosamide_NPP Niclosamide / This compound Niclosamide_NPP->LRP6 Degradation Niclosamide_NPP->IKK Inhibits Niclosamide_NPP->STAT3_cyto Inhibits Phosphorylation Niclosamide_NPP->mTORC1 Inhibits Mitochondria Mitochondria Niclosamide_NPP->Mitochondria Uncouples TNFa TNFα TNFR TNFR TNFa->TNFR TNFR->IKK Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK JAK->STAT3_cyto Phosphorylates Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K AKT AKT PI3K->AKT AKT->mTORC1 Mitochondria->mTORC1 ATP Depletion

Caption: Signaling pathways inhibited by Niclosamide and this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of niclosamide and its derivatives in cancer cell lines.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of niclosamide and this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, hepatocellular carcinoma)

  • Complete cell culture medium

  • Niclosamide and this compound stock solutions (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of niclosamide and this compound in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Formazan (B1609692) Solubilization (for MTT assay): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drugs Prepare serial dilutions of Niclosamide & NPP incubate_overnight->prepare_drugs treat_cells Treat cells with drugs or vehicle incubate_overnight->treat_cells prepare_drugs->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_reagent Add MTT or MTS reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent solubilize Solubilize formazan (for MTT) incubate_reagent->solubilize read_absorbance Read absorbance incubate_reagent->read_absorbance For MTS solubilize->read_absorbance analyze_data Calculate viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Cell Viability Assay.

In Vivo Tumor Xenograft Study

This is a general protocol based on studies investigating the in vivo efficacy of niclosamide.[14][15]

Objective: To evaluate and compare the in vivo antitumor activity of niclosamide and this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for injection (e.g., 2 x 10^6 CCLP cells)

  • Niclosamide and this compound formulations for injection

  • Vehicle control solution (e.g., 2% DMSO in PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 3 mm in diameter).

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle control

    • Niclosamide (e.g., 20 mg/kg)

    • This compound (dose to be determined based on tolerability and efficacy)

  • Drug Administration: Administer the treatments intraperitoneally three times weekly for a specified period (e.g., 30 days).

  • Tumor Measurement: Measure tumor volume using calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare tumor growth inhibition between the treatment groups and the vehicle control group.

Conclusion and Future Directions

This compound presents a promising alternative to niclosamide for cancer therapy, primarily due to its enhanced water solubility, which may translate to improved bioavailability. The limited available in vitro data suggests a comparable, if not slightly superior, potency for this compound in glioblastoma cells. Both compounds are believed to share a common mechanism of action centered on mitochondrial uncoupling and the subsequent inhibition of multiple oncogenic signaling pathways.

However, a critical gap exists in the literature regarding direct, head-to-head in vivo comparisons of their efficacy and pharmacokinetic profiles across a range of cancer models. Future research should focus on:

  • Direct comparative in vivo studies: To definitively assess the therapeutic advantages of this compound over niclosamide in various cancer xenograft models.

  • Pharmacokinetic and bioavailability studies: To quantify the extent to which the improved solubility of this compound translates to enhanced absorption and systemic exposure.

  • Detailed mechanistic studies: To confirm that this compound modulates the same signaling pathways as niclosamide and to explore any potential unique effects.

Addressing these knowledge gaps will be crucial for guiding the further development of niclosamide-based therapies and selecting the optimal candidate for clinical trials in oncology.

References

Safety Operating Guide

Safe Handling and Disposal of Niclosamide Piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Niclosamide piperazine (B1678402). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment. Although some safety data sheets (SDS) classify Niclosamide piperazine salt as not hazardous under the 2012 OSHA Hazard Communication Standard, its use in research, particularly in contexts exploring its antineoplastic properties, necessitates handling it as a potentially hazardous compound.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to minimize exposure when handling this compound.[2][3] This includes equipment designed to protect against inhalation of dust, skin contact, and eye exposure.[4][5] Personnel should be trained in the proper use and removal of all PPE.[4][6]

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale & Citation
Hand Protection Two pairs of chemotherapy-tested gloves (e.g., nitrile). Change hourly or immediately if compromised.[3][7]Double-gloving significantly reduces permeability.[7] Recommended for handling antineoplastic agents to avoid skin contact.[4][6]
Body Protection Disposable, solid-front gown made of low-permeability fabric with a closed back.Protects against skin contact with the powder or solutions. Gowns should resist permeability by hazardous drugs.[3][6]
Eye & Face Protection Wear safety glasses with side shields or goggles.[1] A face shield can be used for additional protection during procedures with a high risk of splashing.Protects mucous membranes from dust and splashes.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be worn if handling the powder outside of a containment device or if there is a risk of aerosolization.[1][5]Prevents inhalation of the powdered compound, a primary route of exposure.[4][7]

Operational and Disposal Plans

A structured workflow is essential for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[1][8] The storage area should be clearly marked. Keep at room temperature.[1]

Handling and Preparation (Step-by-Step)
  • Preparation Area: All handling of powdered this compound should be performed within a chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[7] The work surface should be covered with a disposable, plastic-backed liner.[7]

  • Donning PPE: Before handling, put on all required PPE in the correct order: gown, two pairs of gloves, respiratory protection, and eye/face protection.

  • Weighing: Carefully weigh the required amount of powder. Use gentle motions to avoid creating dust.

  • Making Solutions: When preparing solutions, add the solvent to the powder slowly to prevent splashing. Ensure the container is capped and sealed before agitation.

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name and a "Cytotoxic" hazard symbol.[9]

  • Transport: When moving the compound or its solutions, use a sealed, leak-proof secondary container.[9][10]

Spill Management

In the event of a spill, immediate and proper cleanup is crucial. A spill kit should be readily available.

  • Alert Personnel: Immediately alert others in the area.

  • Secure the Area: Evacuate non-essential personnel and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE recommended in the table above.

  • Contain the Spill:

    • Powder Spill: Gently cover the spill with a plastic sheet or absorbent pads to minimize dust.[1] Do not use compressed air to clean surfaces.[11]

    • Liquid Spill: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Clean the Area:

    • For powder spills, carefully scoop the material into a labeled hazardous waste container.[1][8]

    • Clean the spill area thoroughly with a suitable cleaning agent, followed by water.

  • Dispose of Waste: All materials used for cleanup (absorbent pads, contaminated PPE) must be disposed of as cytotoxic waste.[7]

Disposal Plan

Proper disposal is necessary to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All items contaminated with this compound, including gloves, gowns, vials, and cleaning materials, are considered cytotoxic waste.[7]

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled for "Cytotoxic Waste".

  • Disposal Method: Disposal should be carried out in accordance with all applicable regional, national, and local regulations for hazardous waste.[1][8] Do not dispose of this chemical in standard laboratory trash or down the drain.[5]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

G start Start: Receive This compound inspect Inspect Container for Damage start->inspect store Store in Designated Cool, Dry, Ventilated Area inspect->store prep_area Prepare Handling Area (Fume Hood/BSC with Liner) store->prep_area don_ppe Don Full PPE (Gown, Double Gloves, Respirator, Eye Protection) prep_area->don_ppe handle Weigh Powder & Prepare Solutions don_ppe->handle spill_check Spill Occurred? handle->spill_check cleanup Execute Spill Cleanup Protocol spill_check->cleanup Yes transport Transport in Secondary Containment spill_check->transport No cleanup->handle experiment Perform Experiment transport->experiment decontaminate Decontaminate Work Area & Reusable Equipment experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of all Materials in Cytotoxic Waste doff_ppe->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.